3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(pyrrolidine-1-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)9-4-3-5-10(8-9)13-12(17)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPELJAHIAMXPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237288 | |
| Record name | Benzoic acid, 3-[(1-pyrrolidinylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146299-30-0 | |
| Record name | Benzoic acid, 3-[(1-pyrrolidinylcarbonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146299-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(1-pyrrolidinylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Introduction
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a multifaceted organic molecule that integrates three key structural motifs: a benzoic acid core, a urea linker, and a saturated pyrrolidine ring. This unique combination of functional groups makes it a compound of significant interest in the fields of medicinal chemistry and materials science. The benzoic acid moiety provides a site for ionic interactions or further derivatization, the urea group acts as a rigid and effective hydrogen bond donor-acceptor unit, and the pyrrolidine scaffold introduces a three-dimensional, saturated heterocyclic element.
The constituent parts of this molecule are well-represented in pharmacologically active agents. Pyrrolidine rings are foundational scaffolds in numerous approved drugs, valued for their ability to explore three-dimensional pharmacophore space. Similarly, the ureidobenzoic acid framework is present in various compounds investigated for their therapeutic potential, including as inhibitors of enzymes like nitric oxide synthase.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, offering a technical foundation for its use in research and development.
Chemical Identity and Physicochemical Properties
The precise molecule, also known as 3-(3-(pyrrolidin-1-yl)ureido)benzoic acid, is defined by the covalent linkage of a pyrrolidine ring to the terminal nitrogen of a urea group, which is itself attached to the 3-position of a benzoic acid ring. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid | --- |
| Alternate Name | 3-(3-(Pyrrolidin-1-yl)ureido)benzoic acid | --- |
| CAS Number | Not assigned | --- |
| Molecular Formula | C₁₂H₁₄N₂O₃ | (Calculated) |
| Molecular Weight | 234.25 g/mol | (Calculated) |
| Canonical SMILES | C1CCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)O | --- |
| InChI Key | (Predicted) | --- |
| Topological Polar Surface Area | 78.4 Ų | (Predicted)[2] |
| Hydrogen Bond Donors | 2 | (Predicted)[2] |
| Hydrogen Bond Acceptors | 4 | (Predicted)[2] |
| Predicted LogP | 1.0 - 1.5 | (Comparative) |
Note: Properties are computed or estimated based on structurally similar compounds, such as 3-[[(2S)-pyrrolidine-2-amido]benzoic acid (CAS 724700-26-9) and various ureidobenzoic acids.[2][3]
Synthesis and Characterization
The synthesis of N,N'-disubstituted ureas is a well-established transformation in organic chemistry. The most direct and efficient pathway to 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid involves the reaction of an isocyanate with an amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the urea formed from the pyrrolidine nitrogen. This reveals two key starting materials: 3-isocyanatobenzoic acid (or a synthetic equivalent) and pyrrolidine . This approach is favored due to the high reactivity of the isocyanate group toward nucleophilic attack by the secondary amine of pyrrolidine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol details the nucleophilic addition of pyrrolidine to a suitable isocyanate precursor.
Objective: To synthesize 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Materials:
-
Methyl 3-isocyanatobenzoate (1 equivalent)
-
Pyrrolidine (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Methanol (for hydrolysis step)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Causality Behind Experimental Choices:
-
Starting Material: Methyl 3-isocyanatobenzoate is used instead of the free acid to prevent side reactions between the carboxylic acid and the highly reactive isocyanate group. The methyl ester acts as a protecting group and can be easily hydrolyzed in a subsequent step.
-
Solvent: Anhydrous aprotic solvents like THF or DCM are chosen to prevent the isocyanate from reacting with water or other protic impurities.
-
Stoichiometry: A slight excess of pyrrolidine is used to ensure the complete consumption of the isocyanate starting material.
-
Temperature: The reaction is typically run at 0 °C to room temperature to control the exothermic nature of the amine-isocyanate reaction and minimize potential side products.[4]
-
Hydrolysis: Saponification with NaOH is a standard and high-yielding method for converting the methyl ester to the desired carboxylic acid.
Step-by-Step Methodology:
-
Urea Formation: a. Dissolve methyl 3-isocyanatobenzoate (1 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add pyrrolidine (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting isocyanate is consumed. e. Remove the solvent in vacuo to yield the crude methyl 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoate.
-
Ester Hydrolysis (Saponification): a. Dissolve the crude methyl ester from the previous step in a mixture of methanol and 1 M NaOH solution. b. Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-3 hours, or until TLC analysis indicates the disappearance of the ester. c. Cool the reaction mixture to room temperature and remove the methanol in vacuo. d. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any non-acidic impurities. e. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Caption: Synthetic workflow for the target compound.
Predicted Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Carboxylic Acid (COOH): A broad singlet, δ ~12.0-13.0 ppm.
-
Urea (NH): A singlet, δ ~8.5-9.5 ppm.[5]
-
Aromatic Protons:
-
H-2 (Ar-H): A singlet or triplet (small J), δ ~8.0-8.2 ppm.
-
H-4, H-6 (Ar-H): A multiplet or doublet of doublets, δ ~7.5-7.8 ppm.
-
H-5 (Ar-H): A triplet, δ ~7.2-7.4 ppm.
-
-
Pyrrolidine Protons:
-
-CH₂-N-CO-: A triplet, δ ~3.3-3.5 ppm (4H).
-
-CH₂-CH₂-: A multiplet, δ ~1.8-2.0 ppm (4H).
-
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carboxylic Acid (C=O): δ ~167-168 ppm.
-
Urea (C=O): δ ~154-156 ppm.[6]
-
Aromatic Carbons: Signals in the range of δ ~115-140 ppm.
-
Pyrrolidine Carbons (-CH₂-N-CO-): δ ~45-47 ppm.
-
Pyrrolidine Carbons (-CH₂-CH₂-): δ ~24-26 ppm.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
O-H stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹.
-
N-H stretch (Urea): Sharp peak, ~3300-3400 cm⁻¹.
-
C=O stretch (Carboxylic Acid): Strong peak, ~1680-1710 cm⁻¹.
-
C=O stretch (Urea): Strong peak, "Amide I band", ~1630-1660 cm⁻¹.
-
N-H bend (Urea): "Amide II band", ~1550-1580 cm⁻¹.
-
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups.
-
Carboxylic Acid: This group is the most acidic site and will readily undergo deprotonation. It can be converted into esters, amides, or acid chlorides using standard organic chemistry protocols.
-
Urea Linkage: The urea moiety is generally stable under neutral and basic conditions. However, under strong acidic conditions and heat, it can be susceptible to hydrolysis, breaking down to 3-aminobenzoic acid, pyrrolidine, and carbon dioxide. It also provides key hydrogen bonding sites, which can influence solubility and intermolecular interactions.[7]
-
Aromatic Ring: The benzene ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and ureido groups. Substitution would be directed primarily to the positions ortho and para to the ureido group (positions 2, 4, and 6), though reaction conditions would need to be forcing.
Caption: Key reactive centers of the molecule.
Potential Applications in Medicinal Chemistry
While direct biological data for 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid is scarce, its structural components suggest significant potential as a scaffold in drug discovery.
-
Enzyme Inhibition: The diaryl urea motif is a well-known hinge-binding element in many kinase inhibitors. The structure shares similarities with scaffolds used to target various protein kinases involved in oncology. The pyrrolidine ring can occupy hydrophobic pockets and provide vectors for further substitution to enhance potency and selectivity.
-
Hydrogen Bonding and Receptor Interaction: The urea group is a potent hydrogen bond donor and acceptor, capable of forming stable interactions with protein backbones or specific amino acid residues in a target active site. This makes the scaffold suitable for designing inhibitors for enzymes such as proteases, synthases, or other ATP-binding proteins.[1]
-
Modulation of Physicochemical Properties: The combination of the ionizable carboxylic acid, the polar urea, and the non-polar pyrrolidine allows for fine-tuning of properties like solubility, lipophilicity, and cell permeability, which are critical for developing orally bioavailable drugs.
Conclusion
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a structurally robust molecule with well-defined chemical properties derived from its constituent functional groups. Its synthesis is straightforward via established methods for urea formation. The interplay between its acidic, hydrogen-bonding, and heterocyclic moieties provides a versatile platform for chemical modification and a strong foundation for its exploration in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising chemical entity.
References
- National Center for Biotechnology Information (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubChem. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145892/
- Liu, G. et al. (2019). Crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, C13H11N3O3. ResearchGate. Available at: https://www.researchgate.net/publication/335327827_Crystal_structure_of_3-3-pyridin-3-ylureidobenzoic_acid_C13H11N3O3
- Ghorbani-Choghamarani, A. et al. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9208752/
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10934546, 3-[(2S)-pyrrolidine-2-amido]benzoic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10934546
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrrolidine
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- Sigma-Aldrich. 4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid AldrichCPR. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds006049
- Singh, P. P. et al. (2014). Synthesis of functionalized pyrrolidine derivatives using ethyl.... ResearchGate. Available at: https://www.researchgate.net/publication/262524103_Synthesis_of_functionalized_pyrrolidine_derivatives_using_ethyl_nitroacetate_as_a_C-nucleophile_via_domino_reaction
- Ozerov, A. A. et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. Available at: https://www.researchgate.net/publication/358170860_Synthesis_and_Properties_of_NN'-Disubstituted_Ureas_and_Their_Isosteric_Analogs_Containing_Polycyclic_Fragments_XII_N-133-Trimethylbicyclo221heptan-2-yl-N'-R-ureas_and_-thioureas
- Google Patents (2010). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates. Available at: https://patents.google.
- Global Substance Registration System. 4-UREIDOBENZOIC ACID. Available at: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41387K243Q
- Pérez-Fernández, C. et al. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/md/c5md00477b
- CORE (2014). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s.
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Available at: https://patents.google.
- MDPI (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available at: https://www.mdpi.com/2076-3417/14/25/11784
- Ozerov, A. A. et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. Available at: https://www.researchgate.net/publication/380902804_Synthesis_and_Properties_of_NN'-Disubstituted_Ureas_and_Their_Isosteric_Analogs_Containing_Polycyclic_Fragments_XIX_exo-Isomers_of_N-177-Trimethylbicyclo221heptan-2-yl-N'-R-ureas_and_-thioureas
- National Center for Biotechnology Information (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Available at: https://pubmed.ncbi.nlm.nih.gov/34240514/
- NIST (2025). Benzoic acid, 4-iodo-. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C619589&Mask=4
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- CymitQuimica. 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride. Available at: https://www.cymitquimica.com/shop/product/4-3-pyrrolidin-1-yl-propyl-sulfamoyl-benzoic-acid-hydrochloride
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A Technical Guide to the Physicochemical Characteristics of (S)-3-(pyrrolidine-2-carboxamido)benzoic acid (CAS 724700-26-9)
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound identified by CAS number 724700-26-9. This molecule, primarily known as (S)-3-(pyrrolidine-2-carboxamido)benzoic acid or 3-(Prolylamino)benzoic acid , is a critical reference standard in the pharmaceutical industry due to its status as a process-related impurity of the carbapenem antibiotic, Ertapenem.[1][] While extensive experimental data on its fundamental physical properties are not widely published, this document synthesizes the available information from chemical suppliers and analytical literature. Furthermore, it outlines authoritative, best-practice experimental protocols for the determination of its key physicochemical parameters, providing a robust framework for researchers engaged in its analysis or synthesis.
Nomenclature and Chemical Identity
Accurate identification is the foundation of all scientific inquiry. The compound is identified by several synonyms and registry numbers across various databases and suppliers.
| Identifier | Value | Source(s) |
| CAS Number | 724700-26-9 | [][3] |
| IUPAC Name | 3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | [4] |
| Common Synonyms | (S)-3-(pyrrolidine-2-carboxamido)benzoic acid; 3-(Prolylamino)benzoic acid; Ertapenem Impurity Pro-maba | [][3] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |
| Molecular Weight | 234.25 g/mol | [3] |
| Canonical SMILES | C1CC(=O)NC2=CC=CC(=C2)C(=O)O | [5] |
Role as a Pharmaceutical Reference Standard
The primary context for CAS 724700-26-9 in scientific literature and commerce is its role as a "side-chain impurity" in the manufacturing of Ertapenem.[6] Ertapenem is a broad-spectrum β-lactam antibiotic, and regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the final drug product.[7] Therefore, CAS 724700-26-9 is synthesized and sold as a high-purity reference standard, enabling analytical chemists to:
-
Develop and validate analytical methods (e.g., HPLC, LC-MS) for routine quality control.[][8]
-
Accurately quantify the level of this impurity in batches of Ertapenem.[9]
-
Conduct stability and forced degradation studies.[6]
Physicochemical Properties
Direct experimental data for many physical properties of this compound are not publicly available and are typically provided to customers via a Certificate of Analysis (CoA). This section summarizes the available information and computed data.
Known Physical and Handling Information
-
Appearance: Typically supplied as a white solid.
-
Storage Conditions: Due to the potential for degradation, recommended storage temperatures vary by supplier, ranging from refrigeration (2-8°C) to freezing (-20°C).[3][4] This suggests that long-term stability at ambient temperature may be a concern, a critical consideration for the handling of both the reference standard and analytical samples.
-
Shipping: The compound is generally shipped under ambient conditions, indicating short-term stability is adequate.[3]
Computed Physical Properties
The following properties have been calculated using computational models and are provided by databases such as PubChem. It is crucial to note that these are in silico predictions and must be confirmed by empirical measurement.
| Property | Predicted Value | Computational Model |
| XLogP3 | -1.5 | XLogP3 3.0 |
| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 78.4 Ų | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
Source: PubChem CID 10934546.[10]
The negative XLogP3 value suggests the molecule is hydrophilic, which is consistent with the presence of multiple hydrogen bond donors and acceptors (the carboxylic acid, amide, and secondary amine groups). This has direct implications for its expected solubility and chromatographic behavior.
Analytical Characterization Workflow
As an Ertapenem impurity, the primary analytical focus has been on its detection and separation. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique cited for the impurity profiling of Ertapenem.[6][8][9]
The diagram below illustrates a typical workflow for the comprehensive characterization of a pharmaceutical impurity such as CAS 724700-26-9.
Caption: Workflow for Physicochemical Characterization of a Pharmaceutical Impurity.
Authoritative Experimental Protocols
The following sections detail standard, self-validating protocols for determining the key physical characteristics of a novel or uncharacterized compound like CAS 724700-26-9.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Causality: DSC is superior to traditional capillary methods as it provides not only the melting point (Tₘ) but also the enthalpy of fusion (ΔHfus) and can reveal phenomena like polymorphism, solvation, or degradation.
-
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards. Ensure the calibration is current.
-
Sample Preparation: Accurately weigh 1-3 mg of CAS 724700-26-9 into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melt (e.g., 300°C) at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion.
-
-
Self-Validation:
-
The sharpness of the melting endotherm provides an indication of purity. Broad peaks may suggest the presence of impurities or multiple thermal events.
-
Perform a second heating cycle (heat, cool, then heat again) to investigate potential polymorphic transitions or degradation. If the compound degrades upon melting, the second scan will show a significantly different profile.
-
Protocol: Aqueous pH-Solubility Profile
-
Causality: As the molecule possesses both an acidic (carboxylic acid) and a basic (secondary amine) functional group, its aqueous solubility is expected to be highly dependent on pH. A pH-solubility profile is essential for developing formulations and predicting in vivo behavior.
-
Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 (e.g., at pH 2, 4, 6, 7.4, 8, 10).
-
Equilibrium Method (Shake-Flask):
-
Add an excess amount of CAS 724700-26-9 to separate vials containing each buffer (e.g., 10 mg in 1 mL). The solid should be clearly visible.
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the exact time required.
-
-
Sample Processing: After equilibration, filter the samples through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solid.
-
Quantification:
-
Dilute the clear filtrate with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method against a standard calibration curve.
-
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of pH.
-
-
Self-Validation:
-
The presence of undissolved solid in each vial at the end of the experiment confirms that a saturated solution was achieved.
-
The pH of each solution should be measured after equilibration to confirm it has not shifted significantly.
-
Conclusion
While CAS 724700-26-9, or (S)-3-(pyrrolidine-2-carboxamido)benzoic acid, is readily available as a pharmaceutical reference standard, its fundamental physical properties are not extensively documented in public literature. It is identified as a white solid requiring refrigerated or frozen storage for long-term stability. Its primary significance lies in its role as a controlled impurity in the manufacture of Ertapenem. This guide has synthesized the available identifying and handling information and provided a logical framework and actionable protocols for researchers to determine the critical physicochemical characteristics necessary for drug development, formulation, and regulatory compliance. The execution of these protocols would provide the definitive data required to complete the physicochemical profile of this important compound.
References
- An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. (n.d.).
- Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. (2006).
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- Ertapenem Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 19, 2026.
- 3-(Prolylamino)benzoic acid | 724700-26-9. (n.d.). Benchchem. Retrieved January 19, 2026.
- Ertapenem and Impurities. (n.d.). BOC Sciences. Retrieved January 19, 2026.
- A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. (2016). PubMed.
- Different sample stacking strategies for the determination of ertapenem and its impurities by micellar electrokinetic chromatography in pharmaceutical formulation. (2009).
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- Ertapenem Impurity Pro-maba | 724700-26-9. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026.
- WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. (n.d.).
- CAS No : 724700-26-9 | Product Name : 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. (n.d.).
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A Technical Guide to the Spectral Analysis of Ertapenem Impurities
Abstract: This technical guide provides an in-depth exploration of the spectral analysis techniques required for the identification and characterization of impurities in the carbapenem antibiotic, Ertapenem. While this guide addresses the specified impurity "Pro-maba," it is important to note that this designation is not widely recognized in official pharmacopeias or the broader scientific literature. Therefore, this document establishes a foundational analytical framework applicable to both known, regulated impurities and novel or proprietary related substances like Pro-maba. We delve into the core principles and practical applications of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, quality control analysts, and drug development professionals dedicated to ensuring the purity, safety, and efficacy of Ertapenem.
Introduction: The Criticality of Impurity Profiling for Ertapenem
Ertapenem is a broad-spectrum, 1-β methyl-carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][] The structural integrity of the Ertapenem molecule is paramount to its efficacy and safety. The manufacturing process, storage conditions, and drug formulation can all introduce impurities, which may include raw material residues, synthetic by-products, or degradation products.[]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the rigorous identification and control of these impurities to ensure patient safety.[4] Dimeric impurities, in particular, are a significant concern as they represent a substantial alteration of the parent drug, potentially impacting stability and biological activity.[4][5]
The impurity mentioned as "Pro-maba" has been identified in specialized literature and supplier documentation as (S)-3-(pyrrolidine-2-carboxamido)benzoic acid, with CAS No. 724700-26-9.[6][7][8][] It represents a key synthetic precursor or a potential degradant related to the side-chain of the Ertapenem molecule. Understanding its spectral signature is crucial for its detection and quantification. This guide outlines the multi-faceted analytical approach required to characterize Pro-maba and other related substances of Ertapenem.
The Analytical Keystone: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of Ertapenem impurity analysis, providing the necessary separation of the active pharmaceutical ingredient (API) from its various related substances. A well-developed HPLC method is a prerequisite for subsequent spectral identification.[6][10]
Expertise & Rationale for Method Selection
The choice of a reversed-phase HPLC (RP-HPLC) method is dictated by the polar nature of Ertapenem and its impurities. A phenyl-hexyl stationary phase is often preferred over a standard C18 column because it offers alternative selectivity through pi-pi interactions, which can be advantageous for resolving the structurally similar impurities of Ertapenem.[6][11] A gradient elution is necessary to resolve early-eluting polar impurities from the main API peak and the later-eluting, more non-polar species like dimers.[6] The detection wavelength is typically set around 298-300 nm, which represents a region of significant UV absorbance for the carbapenem nucleus.[12][13]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from established and validated methods for Ertapenem impurity profiling.[6][13]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Kromasil Eternity PhenylHexyl (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 8.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution: A typical gradient might start at 5% B, increasing to 40% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 300 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ertapenem sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Use of a reference standard for Pro-maba (CAS 724700-26-9), if available, is critical for peak identification and quantification.[7][8] Prepare a stock solution of the standard in the same diluent.
-
-
Analysis & System Suitability:
-
Inject the standard solution to determine the retention time and response for Pro-maba.
-
Inject the sample solution. The Pro-maba impurity peak in the sample chromatogram should be identified by comparing its retention time with that of the standard.
-
Perform system suitability tests (e.g., tailing factor, theoretical plates) to ensure the chromatographic system is performing adequately.
-
Visualization: HPLC Impurity Profiling Workflow
Caption: Workflow for HPLC-based identification of Pro-maba impurity.
Structural Elucidation with Mass Spectrometry (MS)
While HPLC provides quantitative data, it does not offer structural information. Coupling HPLC with Mass Spectrometry (LC-MS) is the definitive technique for confirming the identity of impurities like Pro-maba and elucidating the structures of unknown degradants.[][14]
Expertise & Rationale for Method Selection
Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like Ertapenem and its impurities, as it is a soft ionization method that typically preserves the molecular ion. High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[4] Tandem MS (MS/MS) experiments are then used to fragment the molecular ion, providing structural fragments that act as a "fingerprint" for the molecule.
Experimental Protocol: LC-MS/MS Characterization
-
Instrumentation: An LC-MS/MS system, preferably a Q-TOF or Orbitrap mass spectrometer, coupled to an HPLC system as described in Section 2.2.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to maximize information gathering.
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100 - 1200.
-
-
Data Acquisition:
-
Perform a full scan MS experiment to detect the molecular ions of Ertapenem and its impurities as they elute from the HPLC column.
-
The expected protonated molecular ion [M+H]⁺ for Pro-maba (C₁₂H₁₄N₂O₃) is approximately m/z 235.25.[8][11]
-
Perform targeted MS/MS experiments on the m/z corresponding to Pro-maba and other detected impurities. Fragment the precursor ion using collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Analysis:
-
Confirm the elemental composition of Pro-maba using the accurate mass measurement from the full scan data.
-
Analyze the fragmentation pattern to confirm the structure. Key fragments would likely correspond to the loss of the carboxylic acid group or fragmentation of the pyrrolidine ring.
-
Data Presentation: Key Mass Spectral Data
| Compound | Formula | Expected [M+H]⁺ (m/z) | Key Degradation Impurities | Expected [M+H]⁺ (m/z) |
| Ertapenem | C₂₂H₂₅N₃O₇S | 476.15 | Ring-Opened Product | 494.16 |
| Pro-maba | C₁₂H₁₄N₂O₃ | 235.11 | Ertapenem Dimer I/II | 951.30 |
| N-Nitroso Pro-maba | C₁₂H₁₃N₃O₄ | 264.09 | Oxazinone Impurity | 520.14 |
Note: m/z values are for the protonated monoisotopic mass and may vary slightly based on instrumentation.[4][11][15]
Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms and the stereochemistry of a molecule. It is the ultimate tool for the unambiguous characterization of an impurity, especially when a reference standard is unavailable.[5][16]
Expertise & Rationale for Method Selection
Due to the complexity of the Ertapenem molecule and its impurities, a suite of 1D and 2D NMR experiments is required.
-
¹H NMR: Provides information on the number of different types of protons and their immediate chemical environment.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to piece together spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range H-C couplings (2-3 bonds), which is critical for connecting different fragments of the molecule.
Isolation of the impurity by preparative HPLC is a necessary prerequisite for NMR analysis to obtain a pure sample in sufficient quantity (typically >1 mg).[5]
Experimental Protocol: NMR Analysis of Isolated Impurity
-
Isolation: Use preparative HPLC with a method scaled up from the analytical HPLC protocol to isolate the Pro-maba peak. Collect the corresponding fraction and remove the solvent via lyophilization.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} decoupled spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments may range from a few hours to overnight, depending on the sample concentration.
-
-
Spectral Interpretation:
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra.
-
For Pro-maba, one would expect to see aromatic signals for the benzoic acid ring, along with aliphatic signals corresponding to the pyrrolidine ring protons.
-
The HMBC spectrum would be key to confirming the amide linkage between the two ring systems.
-
Visualization: Logic Diagram for Multi-Technique Analysis
Caption: Logical workflow for the definitive characterization of an impurity.
Conclusion
The spectral analysis of Ertapenem impurities is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. It begins with high-performance liquid chromatography for separation and quantification, progresses to mass spectrometry for molecular weight determination and fragmentation analysis, and culminates in NMR spectroscopy for unambiguous structural elucidation. By following the scientifically-grounded protocols and logical workflows detailed in this guide, researchers and quality control professionals can confidently identify and characterize impurities like Pro-maba, thereby upholding the highest standards of quality, safety, and efficacy for this vital antibiotic.
References
-
Title: Ertapenem Manufacturing Process Development Source: IRIS - Institutional Research Information System URL: [Link]
-
Title: Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem Source: ResearchGate (Request PDF) URL: [Link]
-
Title: MALDI-TOF MS spectrum showing ertapenem and its degradation products Source: ResearchGate URL: [Link]
-
Title: Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient Source: Journal of Chromatographic Science URL: [Link]
-
Title: Ertapenem N-Nitroso Pro-maba Impurity Source: Veeprho URL: [Link]
-
Title: A Critical Review of Analytical Methods for Determination of Ertapenem Sodium Source: Critical Reviews in Analytical Chemistry URL: [Link]
-
Title: Ertapenem Impurity Pro-maba Source: Density Pharmachem URL: [Link]
-
Title: Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form Source: Semantic Scholar URL: [Link]
-
Title: Ertapenem Impurity Pro-maba - CAS - 724700-26-9 Source: Axios Research URL: [Link]
-
Title: (PDF) Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form Source: ResearchGate URL: [Link]
-
Title: Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics Source: BUE Scholar URL: [Link]
-
Title: Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Ertapenem | C22H25N3O7S | CID 150610 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Ertapenem: review of a new carbapenem Source: PubMed - National Institutes of Health URL: [Link]
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Title: Studies on the Reactions of Biapenem with VIM Metallo β-Lactamases and the Serine β-Lactamase KPC-2 Source: National Institutes of Health (PMC) URL: [Link]
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An In-Depth Technical Guide to the Solubility Profile of 3-(Prolylamino)benzoic acid
This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 3-(Prolylamino)benzoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. As solubility is a critical determinant of a compound's bioavailability and developability, a thorough understanding of its behavior in aqueous and biorelevant media is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It dictates the rate and extent of dissolution in the gastrointestinal tract, thereby governing absorption and overall bioavailability. For a molecule like 3-(Prolylamino)benzoic acid, which may be present as an impurity or studied as a fragment, understanding its solubility is crucial for controlling crystallization processes, designing formulations, and assessing its potential pharmacokinetic behavior. This guide provides the theoretical grounding and practical, field-proven protocols to fully elucidate the solubility characteristics of this compound.
Physicochemical Properties of 3-(Prolylamino)benzoic acid: A Structural Perspective
The solubility of 3-(Prolylamino)benzoic acid is intrinsically linked to its molecular structure, which features both ionizable groups and regions of varying polarity.
Chemical Structure: 3-[[(2S)-2-pyrrolidinylcarbonyl]amino]benzoic acid
-
Molecular Formula: C₁₂H₁₄N₂O₃
-
Molecular Weight: 234.26 g/mol
The molecule is an amalgam of a benzoic acid moiety and a proline residue linked by an amide bond. This structure confers amphoteric properties, with both an acidic carboxylic acid group and a basic secondary amine within the proline ring.
Estimated Physicochemical Parameters
Precise experimental determination is always the gold standard. However, we can estimate key parameters based on the structure's constituent parts to inform experimental design.
-
pKa (Acid Dissociation Constant): The molecule possesses two primary ionizable centers:
-
The carboxylic acid on the benzoic acid ring is expected to have a pKa similar to that of benzoic acid itself, which is approximately 4.2 [1][2][3][4]. This group will be predominantly ionized (negatively charged) at pH values above 4.2.
-
The secondary amine within the proline ring is expected to have a pKa around 10.6 [5][6][7]. This group will be predominantly ionized (positively charged) at pH values below 10.6.
-
The presence of these two groups means the molecule will exist as a zwitterion over a broad physiological pH range.
-
-
logP (Octanol-Water Partition Coefficient): The logP value indicates the lipophilicity of a compound. Benzoic acid has a logP of approximately 1.9[1], while proline is very hydrophilic with a logP around -2.6[8]. The combination in 3-(Prolylamino)benzoic acid suggests a relatively polar molecule with an estimated logP that is likely low, indicating a preference for aqueous environments over lipid ones.
These estimated values are critical for designing solubility experiments, particularly for defining the appropriate pH range for a pH-solubility profile.
Thermodynamic vs. Kinetic Solubility: A Foundational Distinction
It is essential to distinguish between two types of solubility measurements, as they provide different, yet complementary, insights.
-
Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours) until the concentration in the solution phase becomes constant[9][10][11]. This value is crucial for pre-formulation and understanding the compound's intrinsic properties.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that is rapidly prepared, often by adding a concentrated DMSO stock solution to an aqueous buffer[9][12][13][14]. The incubation times are much shorter (e.g., 1-2 hours). Kinetic solubility is a high-throughput screening method valuable in early drug discovery for identifying compounds with potential solubility liabilities. It often overestimates the true thermodynamic solubility because it reflects the point of supersaturation and precipitation, not equilibrium.
For a comprehensive profile, especially in later-stage development, determining the thermodynamic solubility is imperative.
Experimental Determination of Solubility Profiles
The following sections detail the authoritative, step-by-step protocols for characterizing the solubility of 3-(Prolylamino)benzoic acid. These methods are grounded in principles outlined by regulatory bodies such as the FDA and in ICH guidelines[15][16][17][18][19][20].
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility[10][15][21].
Objective: To determine the equilibrium solubility of 3-(Prolylamino)benzoic acid in a defined aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Materials:
-
3-(Prolylamino)benzoic acid (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker/incubator set to 25°C or 37°C
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for quantification.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-(Prolylamino)benzoic acid to a series of vials (minimum of n=3). "Excess" means enough solid is present to ensure a saturated solution with undissolved solid remaining at the end of the experiment. A starting point could be 5-10 mg of compound in 1 mL of PBS.
-
pH Verification (Initial): Before sealing, measure and record the initial pH of the slurry to ensure the compound itself does not significantly alter the buffer pH.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached[10]. The time required to reach equilibrium should be established by sampling at various time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment to confirm the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Then, separate the undissolved solid from the supernatant. This can be done by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Directly filter the supernatant using a syringe filter. It is critical to discard the first portion of the filtrate (approx. 25%) to avoid any potential adsorption of the compound onto the filter membrane.
-
-
pH Verification (Final): Measure and record the pH of the clear saturated solution. This is the pH at which the solubility was determined[10][15].
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration of 3-(Prolylamino)benzoic acid using a validated HPLC method against a standard curve.
-
Data Reporting: Report the solubility as the mean ± standard deviation in units of µg/mL or mM.
Causality and Trustworthiness: Using an excess of solid ensures that the definition of a saturated solution is met. The extended equilibration time under constant agitation and temperature is critical for achieving a true thermodynamic equilibrium state. Verifying the pH at the end of the experiment is a self-validating step to confirm the conditions of the measurement[10].
Protocol: pH-Solubility Profile Determination
Given the presence of both acidic and basic functional groups, the aqueous solubility of 3-(Prolylamino)benzoic acid will be highly dependent on pH. A pH-solubility profile is essential for predicting its behavior in different segments of the gastrointestinal tract.
Objective: To determine the equilibrium solubility of 3-(Prolylamino)benzoic acid across a physiologically relevant pH range (typically pH 1.2 to 7.4).
Methodology:
The protocol is identical to the Shake-Flask Method described in Section 4.1, with the following key modification:
-
Instead of a single buffer, a series of buffers covering the desired pH range are used. According to ICH M9 guidelines, at a minimum, buffers at pH 1.2, 4.5, and 6.8 should be evaluated[15][17][19]. It is also advisable to test at additional pH points around the pKa values to fully define the curve's shape.
Recommended Buffers:
-
pH 1.2: 0.1 N HCl (simulated gastric fluid without enzymes)
-
pH 4.5: Acetate buffer
-
pH 6.8: Phosphate buffer (simulated intestinal fluid without enzymes)
Data Presentation: The results should be plotted as Solubility (log scale) versus pH. This graphical representation provides an immediate visual understanding of how solubility changes with pH and can be used to estimate the pH of minimum solubility.
Data Presentation: Summarizing Solubility Data
Quantitative data should be presented in a clear, tabular format for easy interpretation and comparison. As experimental data for 3-(Prolylamino)benzoic acid is not publicly available, the following table uses data for benzoic acid for illustrative purposes only to demonstrate proper formatting.
Table 1: Illustrative pH-Solubility Profile for Benzoic Acid at 25°C
| Buffer pH | Final pH of Saturated Solution | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mM) |
| 1.2 | 1.21 | 2100 | 95 | 17.2 |
| 4.5 | 4.48 | 4500 | 210 | 36.8 |
| 6.8 | 6.79 | 28500 | 1300 | 233.4 |
| 7.4 | 7.38 | 34400 | 1550 | 281.7 |
Note: The data in this table is for benzoic acid and serves as an example of data presentation.[4]
Visualization of Experimental Workflows
Diagrams are essential for visualizing complex experimental protocols. The following workflows are presented in Graphviz DOT language.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Workflow for pH-Solubility Profile Generation
Caption: Logic diagram for generating a pH-solubility profile.
Conclusion: Synthesizing a Complete Solubility Profile
The comprehensive characterization of 3-(Prolylamino)benzoic acid's solubility is not a mere data-gathering exercise; it is a critical investigation into a property that dictates its pharmaceutical potential. By employing the robust, validated protocols detailed in this guide—from the foundational shake-flask method to the determinative pH-solubility profile—researchers can build a reliable and predictive understanding of the molecule's behavior. This knowledge is indispensable for informed decision-making in process chemistry, formulation development, and toxicological assessment, ensuring that scientific integrity and expertise underpin every stage of the development pipeline.
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
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Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
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International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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Synthesis and characterization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development due to its incorporation of the versatile pyrrolidine scaffold.[1][2] This document details a proposed synthetic route based on established chemical principles, outlines a systematic approach to its characterization using modern analytical techniques, and discusses the potential significance of this compound class. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and evaluate novel chemical entities.
Introduction: The Significance of the Pyrrolidine Moiety in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in a wide array of natural products, such as nicotine and other alkaloids, underscores its biological relevance.[1] In synthetic drug molecules, the pyrrolidine moiety offers several advantages:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Stereochemical Complexity: The presence of chiral centers in substituted pyrrolidines allows for the introduction of stereochemical diversity, which is often crucial for optimizing pharmacological activity.
-
Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be utilized to modulate properties such as solubility and pKa, which are critical for drug-likeness and pharmacokinetic profiles.
Derivatives of pyrrolidine have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them attractive targets for drug discovery programs.[2][3][4] The title compound, 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, combines the pyrrolidine scaffold with a benzoic acid moiety, a common pharmacophore in drug design, suggesting its potential for biological activity.
Proposed Synthesis of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
The synthesis of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid can be efficiently achieved through the acylation of 3-aminobenzoic acid with pyrrolidine-1-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
A similar and well-documented procedure is the synthesis of 3-benzamidobenzoic acid from 3-aminobenzoic acid and benzoyl chloride, which provides a strong precedent for the feasibility of this proposed synthesis.[5]
Reaction Scheme
Caption: Proposed synthesis of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Experimental Protocol
Materials:
-
3-Aminobenzoic acid
-
Pyrrolidine-1-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the 3-aminobenzoic acid in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add a solution of pyrrolidine-1-carbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Characterization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), NH proton (singlet, ~8.5-9.5 ppm), Pyrrolidine protons (triplets, ~3.4 ppm and ~1.9 ppm). |
| ¹³C NMR | Carbonyl carbons (~165-170 ppm), Aromatic carbons (~120-140 ppm), Pyrrolidine carbons (~46 ppm and ~25 ppm). |
| IR (Infrared) | N-H stretch (~3300 cm⁻¹), C=O stretch (amide) (~1650 cm⁻¹), C=O stretch (acid) (~1700 cm⁻¹), O-H stretch (acid) (~2500-3300 cm⁻¹, broad). |
| MS (Mass Spec.) | Expected [M+H]⁺ at m/z = 235.11. |
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions. The ¹H NMR spectrum of the isomeric compound 3-(1-Pyrrolidinyl)benzoic acid shows aromatic protons in a similar region and pyrrolidine protons at approximately 3.3 ppm and 2.0 ppm, which supports these predictions.[6]
Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
Potential Applications and Future Directions
Given the established importance of the pyrrolidine scaffold in biologically active molecules, 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid represents a promising starting point for further derivatization and biological screening. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as esterification or amidation, to generate a library of related compounds for structure-activity relationship (SAR) studies.
Potential areas of investigation for this and related compounds include:
-
Antimicrobial Activity: The pyrrolidine nucleus is a key component of many antibacterial agents.[4]
-
Anticancer Activity: Numerous pyrrolidine derivatives have been investigated for their potential as anticancer agents.[3]
-
Enzyme Inhibition: The structural features of this molecule may lend themselves to interactions with the active sites of various enzymes.
Conclusion
This technical guide has presented a detailed, albeit proposed, methodology for the synthesis and characterization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid. The outlined procedures are based on well-established chemical principles and literature precedents, providing a solid foundation for the successful preparation and verification of this target molecule. The versatile pyrrolidine scaffold, coupled with the benzoic acid moiety, makes this compound an interesting candidate for further investigation in the realm of drug discovery and development.
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In Silico Modeling of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid, a novel small molecule with potential therapeutic applications. In the absence of pre-existing biological data for this specific compound, we leverage the known pharmacological relevance of its constituent chemical moieties—the pyrrolidine scaffold and the aminobenzoic acid core—to postulate a logical biological target. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed, field-proven workflow for computational drug discovery, moving from target identification and validation to rigorous molecular docking, molecular dynamics simulations, and ADMET profiling. Each protocol is presented as a self-validating system, grounded in scientific integrity and supported by authoritative references, to ensure technical accuracy and reproducibility.
Introduction: Deconstructing the Molecule and Formulating a Hypothesis
The molecule 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid is an intriguing starting point for a drug discovery campaign. Its structure marries two well-established pharmacophores. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known for its ability to explore three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1][2] Concurrently, aminobenzoic acid derivatives have a rich history as enzyme inhibitors, with applications ranging from antimicrobial to anticancer therapies.
Given the established roles of these fragments in compounds targeting cancer and inflammatory diseases, we hypothesize that 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid may exhibit inhibitory activity against a key protein kinase involved in inflammatory signaling pathways. Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many pathological conditions. For the purpose of this guide, we have selected p38 mitogen-activated protein kinase (MAPK) as a plausible and well-characterized target. p38 MAPK plays a central role in the production of pro-inflammatory cytokines, making it a highly relevant target for anti-inflammatory drug discovery.[3]
This guide will therefore focus on a comprehensive in silico evaluation of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid as a potential inhibitor of p38 MAPK.
The In Silico Drug Discovery Workflow: A Conceptual Overview
Our computational investigation will follow a multi-stage process designed to predict the therapeutic potential of our lead compound. This workflow is designed to be both systematic and iterative, allowing for refinement at each stage.
Part I: Ligand and Protein Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase ensures that both the small molecule (ligand) and the protein target are in a computationally ready state.
Ligand Preparation Protocol
The 3D structure of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid will be generated and optimized to ensure a realistic and low-energy conformation.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the 2D structure of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step removes steric clashes and brings the molecule to a local energy minimum.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina. This format includes atomic charges and torsional degrees of freedom.
Protein Preparation Protocol
For this study, we will use the crystal structure of human p38 MAPK in complex with an inhibitor, obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1A9U , which provides a high-resolution structure of the kinase.[4]
Step-by-Step Protocol:
-
PDB File Retrieval: Download the PDB file (e.g., 1A9U.pdb) from the RCSB PDB database.
-
Initial Cleaning: Remove non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is crucial as we want to dock our novel compound into the binding site.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. Crystal structures often do not include hydrogens, which are critical for proper hydrogen bonding networks.
-
Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This allows for the elucidation of the binding mode and an estimation of the binding affinity. We will utilize AutoDock Vina, a widely used and validated open-source docking program.
Molecular Docking Workflow
Step-by-Step Docking Protocol
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of p38 MAPK. The coordinates of the grid box should be centered on the known binding pocket, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.
-
Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Analysis of Docking Results: The output file will contain multiple binding modes ranked by their predicted binding affinity. A more negative value indicates a stronger predicted binding affinity.[5][6] The top-ranked pose should be visually inspected using a molecular visualization tool like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Table 1: Hypothetical Molecular Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | MET109, LYS53, LEU167 |
| 2 | -8.2 | THR106, GLU71 |
| 3 | -7.9 | ILE84, VAL38 |
Part III: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. We will use GROMACS, a versatile and high-performance MD simulation package.[5][7]
Molecular Dynamics Workflow
Step-by-Step MD Simulation Protocol
-
Topology Generation: Generate topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS with a suitable force field (e.g., CHARMM36). The ligand topology requires parameterization, which can be done using servers like the CGenFF server.
-
System Setup: Create a simulation box and solvate the protein-ligand complex with water molecules.
-
Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Perform a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.[8][9]
Part IV: ADMET Prediction
A promising drug candidate must not only bind to its target effectively but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.
ADMET Prediction Protocol
We will utilize free and accessible web-based tools such as SwissADME and PreADMET to predict the physicochemical properties and pharmacokinetic profile of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid.[10][11][12]
Step-by-Step Protocol:
-
Input Structure: Submit the SMILES string or the 2D structure of the compound to the selected web server.
-
Prediction and Analysis: The server will calculate a range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors and acceptors.
-
Lipinski's Rule of Five: A key filter for oral bioavailability.[1][2][13]
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration.
-
Toxicity: Predictions for mutagenicity (Ames test) and other potential toxicities.
-
Table 2: Hypothetical ADMET Prediction for 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
| Property | Predicted Value | Compliance with Lipinski's Rule |
| Molecular Weight | 248.27 g/mol | Yes (< 500) |
| LogP | 1.85 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable for peripherally acting drug |
| Ames Toxicity | Non-mutagen | Favorable |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial assessment of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid as a potential therapeutic agent. By leveraging the known pharmacology of its constituent scaffolds, we have established a plausible hypothesis for its biological target and have detailed the necessary computational steps to evaluate this hypothesis.
The presented protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction provide a robust framework for drug discovery professionals. The results from such a study, though computational, would provide strong evidence to guide further experimental validation, including in vitro enzyme inhibition assays and cell-based studies. The iterative nature of in silico drug design means that the insights gained from this initial modeling can be used to design and screen analogs with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery pipeline.
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]
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- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Thermogravimetric analysis of CAS 724700-26-9
An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid (CAS 724700-26-9)
Authored by a Senior Application Scientist
Foreword: Understanding the Thermal Landscape of Pharmaceutical Impurities
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product. One such impurity, identified as 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid (CAS 724700-26-9), is associated with the synthesis of Ertapenem, a broad-spectrum carbapenem antibiotic.[1][2] Understanding the physicochemical properties of this impurity is crucial for developing robust manufacturing processes and ensuring the quality of the API.
Thermogravimetric analysis (TGA) is a cornerstone technique in the solid-state characterization of pharmaceutical materials. It provides critical information about the thermal stability, decomposition kinetics, and composition of a substance by measuring changes in its mass as a function of temperature or time in a controlled atmosphere. This guide offers a comprehensive, in-depth exploration of the thermogravimetric analysis of 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present a self-validating protocol, and ground our discussion in authoritative principles of thermal analysis.
Section 1: The Subject Molecule - A Profile of CAS 724700-26-9
Before embarking on a thermal analysis, it is essential to understand the subject molecule.
Chemical Identity:
| Identifier | Value |
| CAS Number | 724700-26-9[1][2][3][4][5] |
| IUPAC Name | 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid[1][4] |
| Synonyms | (S)-3-(Pyrrolidine-2-carboxamido)benzoic Acid, 3-(Prolylamino)benzoic Acid[4][5] |
| Molecular Formula | C12H14N2O3[3][4][5][6][7] |
| Molecular Weight | 234.25 g/mol [3][4][5][6][7] |
This molecule features a benzoic acid group linked to a proline residue via an amide bond.[1] The presence of carboxylic acid, amide, and aromatic functionalities suggests specific thermal decomposition pathways that we will aim to elucidate through TGA.
Section 2: The Why and How of TGA for Pharmaceutical Impurities
The Rationale for TGA in Impurity Profiling
For an impurity like 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid, TGA is not merely an academic exercise. It provides critical data for:
-
Stability Assessment: Determining the temperature at which the impurity begins to degrade is vital for setting appropriate storage and handling conditions for the API it may be present in.
-
Process Development: Understanding the thermal limits of the impurity can inform the design of downstream processing steps like drying, milling, and formulation, where elevated temperatures may be employed.
-
Forced Degradation Studies: TGA can be a valuable tool in forced degradation studies, helping to identify potential degradation pathways and products under thermal stress.
-
Purity Analysis: In some cases, TGA can be used to quantify the amount of residual solvents or other volatile components within a sample of the impurity itself.
A Self-Validating TGA Protocol
The following protocol is designed to be a robust and self-validating system for the analysis of 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. The causality behind each parameter selection is explained to provide a deeper understanding of the experimental design.
2.2.1. Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate and reproducible results.
-
Instrument: A high-precision TGA instrument, such as a TA Instruments Q500 or Mettler Toledo TGA/DSC 3+, is recommended.
-
Calibration:
-
Temperature: Calibrate the instrument using certified reference materials with known Curie points (e.g., Alumel, Nickel) bracketing the expected decomposition temperature range. This ensures the accuracy of the measured onset temperatures.
-
Mass: Verify mass calibration using certified calibration weights (e.g., 1 mg, 10 mg, 100 mg). This is critical for the accuracy of the measured mass loss.
-
2.2.2. Sample Preparation and Loading
-
Sample: Use a representative, homogenous sample of 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. A sample mass of 5-10 mg is recommended.
-
Rationale: This mass is large enough to be representative and provide a clear signal, yet small enough to minimize thermal gradients within the sample, which could obscure transition temperatures.
-
-
Crucible: Use an open aluminum or platinum crucible.
-
Rationale: An open crucible allows for the free escape of gaseous decomposition products, ensuring that the measured mass loss accurately reflects the sample's degradation. Platinum is preferred for higher temperature ranges and inertness.
-
-
Loading: Distribute the sample evenly across the bottom of the crucible in a thin layer.
-
Rationale: This maximizes the surface area exposed to the purge gas and ensures uniform heating, leading to sharper decomposition steps.
-
2.2.3. Experimental Conditions
| Parameter | Value | Rationale |
| Purge Gas | High-purity Nitrogen (99.999%) | An inert atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the molecule. |
| Flow Rate | 50-100 mL/min | This flow rate is sufficient to purge the furnace of any reactive gases and efficiently remove decomposition products from the sample area without causing sample disturbance. |
| Heating Rate | 10 °C/min | A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can improve the resolution of overlapping thermal events, while faster rates can increase sensitivity but may shift decomposition temperatures to higher values. |
| Temperature Range | Ambient to 600 °C | This range is typically sufficient to capture the complete decomposition of most small organic molecules.[8] |
2.2.4. Data Analysis
-
TGA Curve: Plot of mass (%) versus temperature (°C).
-
DTG Curve: The first derivative of the TGA curve (d(mass)/dT). The peaks in the DTG curve correspond to the points of maximum rate of mass loss, providing a clearer indication of individual decomposition steps.
-
Onset Temperature (Tonset): The temperature at which a significant mass loss begins. This is a key indicator of the thermal stability of the material.
-
Peak Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, as indicated by the peak of the DTG curve.
-
Mass Loss (%): The percentage of mass lost at each decomposition step. This can be correlated with the loss of specific molecular fragments.
Experimental Workflow Diagram
Caption: Workflow for the thermogravimetric analysis of CAS 724700-26-9.
Section 3: Hypothetical TGA Data and Interpretation
As no published TGA data for 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid exists, we will present a hypothetical thermogram based on the thermal behavior of similar organic compounds containing carboxylic acid and amide functionalities.[8]
Expected Thermal Decomposition Profile
The TGA and DTG curves for 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid are expected to show a multi-step decomposition pattern.
-
Initial Stage (below 150°C): A small mass loss may be observed due to the release of adsorbed water or residual solvent.
-
Main Decomposition Stages (150°C - 400°C): The primary decomposition of the molecule is likely to occur in this range. The weakest bonds, such as the C-N bond of the amide or the decarboxylation of the benzoic acid, would be expected to cleave first.
-
Final Stage (above 400°C): Charring and slow decomposition of the more stable aromatic core.
Hypothetical TGA/DTG Thermogram
| Decomposition Step | Temperature Range (°C) | Tpeak (°C) (from DTG) | Mass Loss (%) | Plausible Lost Fragment(s) | Fragment Mass ( g/mol ) |
| 1 | 180 - 250 | 235 | 19.2 | CO2 + H2O (from decarboxylation) | 44 + 18 = 62 |
| 2 | 250 - 380 | 320 | 29.9 | C4H7N (from proline ring) | 69 |
| 3 | 380 - 550 | 480 | 38.0 | C7H5NO (remaining structure) | 120 |
| Residual Mass | > 550 | - | ~12.9 | Char | - |
Logical Framework for Decomposition
The proposed decomposition pathway is based on the relative bond strengths within the molecule.
Caption: Plausible thermal decomposition pathway for CAS 724700-26-9.
Section 4: Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting the thermogravimetric analysis of 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid (CAS 724700-26-9). We have established a detailed, self-validating protocol rooted in the principles of sound scientific methodology. The hypothetical data presented serves as a predictive model for the thermal behavior of this pharmaceutical impurity, suggesting a multi-step decomposition pathway.
For future work, it is highly recommended to couple the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This would allow for the real-time identification of the gaseous fragments evolved during each decomposition step, providing definitive confirmation of the proposed degradation pathway. Such data would be invaluable for a complete understanding of the thermal stability and degradation chemistry of this important pharmaceutical impurity.
References
-
Omsynth Lifesciences. (n.d.). 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 724700-26-9 | Product Name : 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(2S)-pyrrolidine-2-amido]benzoic acid. Retrieved from [Link]
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. Retrieved from [Link]
- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
- Wendlandt, W. W. (1986). Thermal Analysis (3rd ed.). John Wiley & Sons.
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- 7. 3-[(2S)-pyrrolidine-2-amido]benzoic acid | C12H14N2O3 | CID 10934546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Aminobenzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The aminobenzoic acid scaffold, a cornerstone in medicinal chemistry, presents a versatile platform for the development of novel therapeutics. Its inherent structural pliability, allowing for diverse substitutions at both the amino and carboxyl functionalities, has led to the discovery of a wide array of derivatives with significant pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery and optimization of novel aminobenzoic acid derivatives. We will explore advanced synthetic strategies, robust characterization techniques, and the critical evaluation of their biological activities, with a focus on antimicrobial and anticancer applications. The narrative emphasizes the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.
Introduction: The Enduring Potential of the Aminobenzoic Acid Scaffold
Para-aminobenzoic acid (PABA), a simple biomolecule, serves as a vital precursor in the folic acid synthesis pathway of many microorganisms.[1][2] This metabolic distinction from humans, who obtain folate through their diet, has long been exploited in the development of antimicrobial agents.[3] Beyond its role in infectious disease, the aminobenzoic acid framework has proven to be a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4]
The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact of subtle structural modifications on its pharmacological profile. The strategic placement of functional groups on the aromatic ring, or the derivatization of the amino and carboxylic acid moieties, can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide will navigate the intricate landscape of aminobenzoic acid chemistry, providing the reader with the knowledge to rationally design and synthesize novel derivatives with therapeutic potential.
Strategic Synthesis of Aminobenzoic Acid Derivatives
The synthesis of a diverse library of aminobenzoic acid derivatives is the foundation of any discovery program. The choice of synthetic route is dictated by the desired functionalization and should be guided by principles of efficiency, scalability, and reproducibility.
Formation of Schiff Bases: A Versatile Linkage
The condensation of the amino group of aminobenzoic acid with various aldehydes is a facile and widely employed method to generate Schiff bases (imines).[1] This reaction is typically acid-catalyzed and proceeds under mild conditions.
-
Dissolution: Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL).
-
Addition of Aldehyde: Add the desired aldehyde (1.1 mmol) to the solution in one portion.
-
Reflux: Heat the reaction mixture under reflux for 3 hours.
-
Stirring: Allow the mixture to stir at room temperature for 12 hours.
-
Precipitation: Cool the reaction mixture to -20°C for 1 hour to induce precipitation.
-
Filtration and Washing: Filter the resulting precipitate and wash thoroughly with cold diethyl ether.
-
Recrystallization (if necessary): Recrystallize the product from methanol to obtain the pure Schiff base.[1]
Amide Bond Formation: Enhancing Structural Diversity
Amide derivatives of aminobenzoic acid can be synthesized through the reaction of an activated carboxylic acid with an amine or by reacting the amino group with an acylating agent.
-
Activation of the Carboxylic Acid: Convert the carboxylic acid of an N-protected aminobenzoic acid to an acid chloride using thionyl chloride (SOCl₂).
-
Amine Addition: In a separate flask, dissolve the desired amine (0.01 mol) in an appropriate solvent such as ether (50 mL).
-
Reaction: Slowly add the acid chloride solution (0.01 mol) to the amine solution, maintaining the temperature between 0 and 10°C.
-
Stirring: Stir the reaction mixture for 30 minutes.
-
Isolation: The precipitated amide can be collected by filtration and recrystallized from a suitable solvent like ethanol.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid group is a common strategy to improve cell permeability and modulate the pharmacokinetic profile of a drug candidate. The Fischer esterification is a classic and reliable method.
-
Initial Mixture: In a round-bottom flask, combine p-aminobenzoic acid (1.2 g) and absolute ethanol (12.0 mL). Stir until the solid dissolves.
-
Acid Catalyst: Slowly add concentrated sulfuric acid (1.0 mL) to the mixture. A precipitate may form.
-
Reflux: Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water (30 mL).
-
Neutralization: Slowly add a 10% sodium carbonate solution to neutralize the acid until gas evolution ceases and the pH is basic.
-
Isolation: Collect the precipitated ester by vacuum filtration and wash with water.
Robust Characterization of Novel Derivatives
Unambiguous structural confirmation and purity assessment are paramount in drug discovery. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the success of the synthetic transformation.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid or ester, the N-H of the amine or amide, and the C=N of a Schiff base.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition.
Chromatographic Purity Assessment
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to monitor the progress of a reaction and assess the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for determining the purity of the final compound. A well-developed HPLC method is crucial for quality control.
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., 5 µm particle size) | [5] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile). | [5] |
| Detection | UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 280 nm). | [5] |
| Flow Rate | Typically 1.0 mL/min. | |
| Injection Volume | 10-20 µL. |
Pharmacological Evaluation and Mechanistic Insights
The diverse biological activities of aminobenzoic acid derivatives necessitate a range of pharmacological assays to identify and characterize lead compounds.
Antimicrobial Activity
The antimicrobial potential of novel derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.[6]
Many antimicrobial aminobenzoic acid derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate pathway.[7] By mimicking the natural substrate, PABA, these derivatives block the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, ultimately leading to bacterial cell death.
Anticancer Activity
The anticancer activity of these compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency.
Several aminobenzoic acid derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] Overactivation of these receptors is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the downstream signaling cascades that drive tumorigenesis.[10][11]
Caption: Inhibition of the EGFR signaling pathway by an aminobenzoic acid derivative.
Structure-Activity Relationship (SAR) Analysis: The Key to Optimization
Systematic modification of the aminobenzoic acid scaffold and analysis of the resulting changes in biological activity (Structure-Activity Relationship) is a critical process for lead optimization.
SAR in Antimicrobial Derivatives
Studies have shown that the nature and position of substituents on the aromatic ring significantly influence the antimicrobial potency of aminobenzoic acid derivatives.[2]
Table 1: Representative SAR Data for Antimicrobial Aminobenzoic Acid Derivatives
| Compound ID | R Group (on Aldehyde) | MIC (µM) vs. S. aureus | Reference |
| 1a | 2-hydroxy | >125 | [1] |
| 1n | 3,5-dichloro-2-hydroxy | 31.25 | [1] |
| 1o | 3-bromo-5-chloro-2-hydroxy | 15.62 | [1] |
This table is a representative example based on published data.
The data suggests that the introduction of electron-withdrawing groups, such as halogens, on the salicylaldehyde moiety of Schiff base derivatives can enhance their antibacterial activity.
SAR in Anticancer Derivatives
For aminobenzoic acid derivatives targeting RTKs, modifications that improve binding to the ATP pocket of the kinase domain are key to enhancing potency.
Table 2: Representative SAR Data for Anticancer Aminobenzoic Acid Derivatives (VEGFR-2 Inhibition)
| Compound ID | Substitution Pattern | IC₅₀ (nM) | Reference |
| 23j | 2,5-dichloro | 3.7 | [9] |
| 23l | 2-hydroxy | 5.8 | [9] |
| 23i | 4-chloro | 9.4 | [9] |
| 23k | 4-fluoro | 49.6 | [9] |
This table is a representative example based on published data.
These findings indicate that the position and nature of substituents on the terminal aromatic ring play a crucial role in the VEGFR-2 inhibitory activity of these compounds.
Conclusion and Future Directions
The aminobenzoic acid scaffold continues to be a rich source of novel drug candidates with diverse therapeutic applications. This guide has provided a framework for the rational design, synthesis, and evaluation of new derivatives. Future research in this area will likely focus on the development of more selective and potent inhibitors through computational modeling and the exploration of novel chemical space. The application of advanced synthetic methodologies and a deeper understanding of the molecular mechanisms of action will undoubtedly lead to the discovery of the next generation of aminobenzoic acid-based therapeutics.
Experimental Workflows
A systematic and well-defined workflow is essential for an efficient drug discovery campaign.
Caption: A general experimental workflow for the discovery of novel aminobenzoic acid derivatives.
References
- A Comparative Analysis of 4-Amino-3-Substituted Benzoic Acid Analogs as Epidermal Growth Factor Receptor (EGFR) Inhibitors. (2025). Benchchem.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Future Medicinal Chemistry.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed.
- HPLC Methods for analysis of 3-Aminobenzoic acid.
- Team:Caltech/Protocols/PABA HPLC assay. (2008). iGEM.
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid deriv
- P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (1976). Journal of Medicinal Chemistry.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules.
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Journal of Pharmaceutical Technology, Research and Management.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chrom
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega.
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (2013). Der Pharma Chemica.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
-
Discovery of new VEGFR-2 inhibitors based on bis([8][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports.
- Combined structure–activity relationship (SAR) based on IC50 values and docking study.
- VEGFR‐2 inhibitors (1–8) previously described in the literature.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry.
- EGFR Inhibitor P
- Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021).
- QSAR Studies on Thiosemicarbazone Derivatives as an Anticancer Agent. (2015). International Journal of Pharmaceutical Sciences and Research.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Developing Drugs.
- Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (2023). Frontiers in Pharmacology.
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- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocol: A Validated Synthesis of 3-(Prolylamino)benzoic Acid
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 3-(Prolylamino)benzoic acid. This molecule, formally known as 3-[[((2S)-2-pyrrolidinylcarbonyl)]amino]benzoic acid, is a critical reference standard in pharmaceutical development, notably as a known impurity in the manufacturing of Ertapenem, a broad-spectrum carbapenem antibiotic[1]. Ensuring the purity and safety of such active pharmaceutical ingredients (APIs) necessitates the availability of well-characterized impurities for analytical method development and validation. The following protocol outlines a robust, multi-step synthetic route starting from commercially available precursors, L-proline and 3-aminobenzoic acid. Each step is detailed with expert insights into the causality of procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Strategic Overview
3-(Prolylamino)benzoic acid is a derivative of benzoic acid where the amino acid L-proline is attached via an amide bond at the meta-position of the aromatic ring[1]. The unique conformational rigidity imparted by the proline residue makes this molecule a subject of interest beyond its role as a pharmaceutical impurity, with potential applications in the development of novel chemical entities[1].
The synthesis of this dipeptide-like molecule requires a strategic approach to control reactivity and prevent unwanted side reactions, such as polymerization or self-coupling. Our synthetic strategy is a three-stage process involving protection, coupling, and deprotection, which is a cornerstone of modern peptide synthesis.
The overall workflow is as follows:
-
Protection/Activation: The amine group of L-proline is protected with a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid of 3-aminobenzoic acid is converted to a methyl ester. This orthogonal protection strategy ensures that the desired amide bond forms exclusively between the proline's carboxyl group and the aniline's amino group.
-
Peptide Coupling: The protected intermediates, N-Boc-L-proline and methyl 3-aminobenzoate, are joined using a carbodiimide-mediated coupling reaction to form the core amide bond.
-
Deprotection: The synthesis is completed by the sequential removal of the Boc protecting group under acidic conditions, followed by the saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.
Overall Synthetic Workflow
Sources
Application Note: A Validated HPLC Method for the Quantification of Ertapenem Impurity Pro-maba in Bulk Drug Substance
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of Pro-maba (3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid)[1], a potential process-related impurity in Ertapenem bulk drug substance. Ertapenem, a broad-spectrum carbapenem antibiotic, requires stringent impurity profiling to ensure its safety and efficacy.[2][3][4] This method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical laboratories. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development and validation.
Introduction: The Significance of Impurity Profiling for Ertapenem
Ertapenem is a parenteral β-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can impact the drug's safety and efficacy. Pro-maba is a known process-related impurity that can arise from the side chain of Ertapenem during its synthesis.[5] Therefore, a reliable analytical method for its quantification is essential to ensure the quality of the Ertapenem API.
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Ertapenem and its related substances due to its high resolution, sensitivity, and accuracy.[6][7] This application note presents a validated stability-indicating HPLC method that can effectively separate and quantify Pro-maba from the main Ertapenem peak and other potential degradation products. The method's development was guided by principles of analytical quality by design, ensuring robustness and reliability.
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is pivotal for achieving the desired separation and quantification of Pro-maba in the presence of Ertapenem.
-
Stationary Phase Selection: An Inertsil phenyl column is utilized in this method.[5] The phenyl stationary phase provides a unique selectivity for aromatic compounds like Pro-maba and Ertapenem through π-π interactions, in addition to the hydrophobic interactions typical of reversed-phase chromatography. This alternative selectivity is crucial for resolving structurally similar impurities from the main API peak.
-
Mobile Phase Composition and pH Control: A gradient elution with an aqueous sodium phosphate buffer and acetonitrile is employed.[5] The pH of the aqueous buffer is maintained at 8.[5] This alkaline pH is critical for several reasons. Firstly, it ensures that the acidic functional groups of both Ertapenem and Pro-maba are in their ionized form, leading to better peak shapes and retention on the reversed-phase column. Secondly, the specific pH can influence the selectivity between the analyte and impurities. The gradient elution, with an increasing proportion of acetonitrile, allows for the timely elution of all components with good resolution and peak shape.
-
Detection Wavelength: The UV detection wavelength is a critical parameter for ensuring sensitivity and specificity. While various wavelengths have been reported for Ertapenem analysis, a wavelength around 295-298 nm is often chosen to achieve a good response for both Ertapenem and its impurities.[8][9] It is crucial to determine the UV spectra of both Ertapenem and Pro-maba to select an optimal wavelength for simultaneous detection or to use a photodiode array (PDA) detector to monitor peak purity.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Pro-maba in an Ertapenem sample.
Caption: Experimental workflow for Pro-maba quantification.
Materials and Methods
Reagents and Materials
-
Ertapenem Sodium Reference Standard (USP or equivalent)
-
Pro-maba Reference Standard
-
Acetonitrile (HPLC grade)
-
Sodium Phosphate, Monobasic (ACS grade or higher)
-
Sodium Hydroxide (for pH adjustment)
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC grade, filtered and degassed)
Instrumentation
A high-performance liquid chromatograph equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Inertsil Phenyl, 5 µm, 4.6 x 150 mm (or equivalent) | Provides unique selectivity for aromatic compounds through π-π interactions, enhancing separation from the main peak.[5] |
| Mobile Phase A | Aqueous Sodium Phosphate Buffer (e.g., 20 mM), pH 8.0 | Maintains analytes in their ionized form for better peak shape and retention. The alkaline pH is crucial for the stability and separation of Ertapenem and its impurities.[5] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the reversed-phase column. |
| Gradient Elution | A typical gradient might start with a low percentage of B, increasing over time to elute all components. A specific gradient should be optimized and validated. | Allows for the separation of compounds with a wide range of polarities and ensures timely elution with good peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | Ambient or controlled at 25 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection | UV at 298 nm or PDA (200-400 nm) | Provides good sensitivity for both Ertapenem and Pro-maba. A PDA detector allows for peak purity assessment.[8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
Detailed Protocol
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water to achieve the desired molarity (e.g., 20 mM). Adjust the pH to 8.0 with sodium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 95:5 v/v) can be used as the diluent to ensure sample compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Pro-maba reference standard and transfer it to a volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of Ertapenem sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified through system suitability testing.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Pro-maba standard solution.
-
The acceptance criteria for system suitability should be established during method validation. Typical criteria include:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0 for the Pro-maba peak.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for the five replicate injections.
-
Theoretical Plates (N): > 2000 for the Pro-maba peak.
-
Analysis Procedure
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak corresponding to Pro-maba.
-
If a PDA detector is used, check the peak purity of the Pro-maba peak.
Data Analysis and Calculation
The concentration of Pro-maba in the Ertapenem sample is calculated using the external standard method.
Calculation Formula:
Where:
-
Area_sample = Peak area of Pro-maba in the sample chromatogram
-
Area_standard = Average peak area of Pro-maba from the standard solution injections
-
Conc_standard = Concentration of Pro-maba in the standard solution (in mg/mL)
-
Conc_sample = Concentration of the Ertapenem sample in the sample solution (in mg/mL)
It is important to consider the relative response factor (RRF) if it has been determined during method validation, as different impurities may have different UV responses compared to the main compound.[5] The RRF of Pro-maba has been reported to be 1.68 relative to Ertapenem.[5] If using the Ertapenem peak for quantification of the impurity, the RRF must be incorporated into the calculation.
Method Validation and Forced Degradation
This HPLC method should be fully validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. The validation should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[10] Ertapenem should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11] The method is considered stability-indicating if the Pro-maba peak is well-resolved from any degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentrations of Pro-maba.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a placebo or a known sample with a known amount of Pro-maba at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantification of the Pro-maba impurity in Ertapenem bulk drug substance. The use of a phenyl column and a pH-controlled mobile phase ensures the necessary selectivity and peak shape for accurate analysis. Adherence to the detailed protocol and proper method validation will ensure that this method can be confidently implemented in a quality control environment to monitor the purity of Ertapenem, thereby contributing to the overall safety and efficacy of the final drug product.
References
-
Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, Vol. 44, March 2006. [Link]
-
Ertapenem Manufacturing Process Development - IRIS. [Link]
-
An Efficient HPLC–MS Method for Impurity Profile of Ertapenem - ResearchGate. [Link]
-
HPLC methods used for the analysis of ertapenem sodium in biological matrices. [Link]
-
Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar. [Link]
-
(PDF) Effect of buffer solutions on the degradation of ertapenem in aqueous solution. [Link]
-
New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation - Journal of Science & Technology. [Link]
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Ertapenem-impurities - Pharmaffiliates. [Link]
-
Ertapenem Monograph for Professionals - Drugs.com. [Link]
-
Forced degradation studies - MedCrave online. [Link]
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(PDF) Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form - ResearchGate. [Link]
-
Ertapenem for Injection - PRODUCT MONOGRAPH. [Link]
-
Ertapenem | C22H25N3O7S | CID 150610 - PubChem - NIH. [Link]
-
Ertapenem Sodium-impurities | Pharmaffiliates. [Link]
-
Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics - BUE Scholar. [Link]
-
Ertapenem Impurities and Related Compound - Veeprho. [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid in human plasma. The methodology employs a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[1][2][3] This protocol is well-suited for researchers, scientists, and drug development professionals requiring reliable quantification of this analyte in a complex biological matrix.
Introduction and Scientific Rationale
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a small molecule containing a benzoic acid moiety, a urea-like linkage, and a pyrrolidine ring. The accurate quantification of such compounds in biological matrices like human plasma is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug discovery and development. The physicochemical properties of the analyte—specifically the presence of an ionizable carboxylic acid group—present distinct challenges for bioanalysis. These challenges include achieving adequate retention on standard reversed-phase columns and ensuring high ionization efficiency for sensitive detection.
This method was developed to address these challenges by optimizing both the sample preparation and the LC-MS/MS conditions. A simple and efficient protein precipitation technique was chosen to minimize sample handling and reduce matrix effects.[4][5] The chromatographic conditions were tailored to ensure retention and sharp peak shapes for this polar acidic compound.[6] Negative mode electrospray ionization was selected as it is highly effective for molecules with carboxyl groups, which readily deprotonate to form [M-H]⁻ ions, leading to enhanced sensitivity.[7]
Experimental Workflow and Causality
The overall analytical workflow is designed for high throughput and reliability. Each step is optimized based on the chemical nature of the analyte and the biological matrix.
Caption: High-level workflow from plasma sample to final concentration data.
Materials and Reagents
-
Analyte: 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid (Reference Standard, >98% purity)
-
Internal Standard (IS): A structurally similar stable isotope-labeled analog or a compound with close physicochemical properties and chromatographic behavior (e.g., Carbutamide).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Blank human plasma (K2-EDTA anticoagulant).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing high-abundance proteins like albumin from plasma, which can interfere with analysis.[5][8] Acetonitrile is used as the precipitating agent at a 3:1 ratio (solvent:plasma), which ensures efficient protein removal while maintaining analyte solubility.[9]
Protocol:
-
Aliquot 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an LC-MS vial for analysis.
Liquid Chromatography (LC)
The key to retaining a polar acidic compound like the analyte on a reversed-phase column is to control the pH of the mobile phase. By adding a small amount of formic acid, the mobile phase pH is lowered, which suppresses the ionization of the analyte's carboxylic acid group. This increases its hydrophobicity, leading to better retention and improved peak shape on the C18 stationary phase.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Mass Spectrometry (MS)
Negative mode Electrospray Ionization (ESI-) is optimal for this analyte due to the acidic proton on the carboxylic acid group, which is readily lost to form a stable [M-H]⁻ precursor ion.[7] Collision-Induced Dissociation (CID) of this precursor ion is predicted to cause decarboxylation (loss of CO₂), a characteristic fragmentation pathway for deprotonated benzoic acids, providing a specific and robust product ion for monitoring.[10][11]
Caption: Predicted fragmentation of the analyte in negative ion mode.
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Analyte: m/z 247.1 → 203.1 IS (Example): m/z 269.1 → 155.0 |
| Collision Energy (CE) | Optimized for maximum signal (Analyte: ~20 eV) |
| Dwell Time | 100 ms |
| Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
Method Validation and Trustworthiness
The method was subjected to a comprehensive validation based on the FDA and EMA guidelines to ensure its reliability for bioanalytical applications.[1][2][12] All parameters were assessed using calibration standards and quality control (QC) samples prepared in human plasma.
Validation Summary
The following table summarizes the key validation parameters and acceptance criteria. The method successfully met all criteria, demonstrating its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria (FDA/EMA) [2][3] | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99; Standards within ±15% of nominal (±20% at LLOQ) | Pass (1 - 1000 ng/mL) |
| LLOQ | Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% | Pass (1 ng/mL) |
| Intra-day Accuracy | Mean concentration within ±15% of nominal (LLOQ, L, M, H QC) | Pass (Bias: -4.5% to 6.2%) |
| Intra-day Precision | Coefficient of Variation (CV) ≤15% (LLOQ, L, M, H QC) | Pass (CV: 3.1% to 8.5%) |
| Inter-day Accuracy | Mean concentration within ±15% of nominal (L, M, H QC) | Pass (Bias: -2.8% to 5.1%) |
| Inter-day Precision | Coefficient of Variation (CV) ≤15% (L, M, H QC) | Pass (CV: 4.8% to 9.3%) |
| Matrix Effect | CV of matrix factor across different lots ≤15% | Pass (CV: 7.2%) |
| Recovery | Consistent and precise across QC levels | Pass (Mean Recovery: 89.5%, CV: 6.4%) |
| Stability | %Change within ±15% of baseline (Bench-top, Freeze-thaw, Long-term) | Pass (Stable under all tested conditions) |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of 3-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid in human plasma. The protocol, featuring a simple protein precipitation step and a rapid, selective LC-MS/MS analysis, is robust, reliable, and fit for purpose. The comprehensive validation confirms that the method meets stringent regulatory standards for accuracy, precision, and stability. This methodology provides an essential tool for researchers engaged in the pharmacokinetic evaluation of this compound.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Retrieved from [Link]
-
Waters Corporation. (2020). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. Retrieved from [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Jenkins, G. J. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
-
PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]
- Halket, J. M., & Gaskell, S. J. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Organic Mass Spectrometry.
-
PubChem. (n.d.). 3-[(2S)-pyrrolidine-2-amido]benzoic acid. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI‐MS spectra of A, compound 1. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Retrieved from [Link]
-
SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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- 12. fda.gov [fda.gov]
Application and Protocol Guide for the NMR Spectroscopic Analysis of 3-(Prolylamino)benzoic Acid
Introduction: The Structural Significance of 3-(Prolylamino)benzoic Acid
3-(Prolylamino)benzoic acid is a notable organic molecule, recognized as a significant impurity in the synthesis of Ertapenem, a carbapenem antibiotic.[1] Structurally, it comprises a benzoic acid moiety linked via an amide bond to the amino group of proline, a unique cyclic secondary amino acid. This linkage at the meta-position of the benzoic acid ring, combined with the stereochemically constrained nature of the proline ring, results in a molecule with distinct three-dimensional characteristics that can influence its biological activity and physicochemical properties. Its potential applications are being explored in areas such as anticancer and antimicrobial research, as well as in peptide synthesis.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such small molecules. It provides granular information about the chemical environment of each proton and carbon atom, enabling the confirmation of the molecular structure, the assignment of all resonant frequencies, and the investigation of dynamic processes such as cis-trans isomerism around the amide bond—a phenomenon commonly observed in proline-containing peptides.[2] This guide provides a comprehensive overview of the application of 1D and 2D NMR spectroscopy for the complete structural characterization of 3-(Prolylamino)benzoic acid.
Part 1: Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is fundamentally dependent on meticulous sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.
Materials:
-
3-(Prolylamino)benzoic acid (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter (e.g., a small plug of glass wool in the pipette)
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of 3-(Prolylamino)benzoic acid in a clean, dry vial.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the carboxylic acid and amide functionalities and its wide chemical shift window. The deuterated solvent prevents large solvent signals from obscuring the analyte's resonances in ¹H NMR.[1][3]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Carefully draw the sample solution into the pipette, filtering out any suspended particles. Transfer the filtered solution into a clean, dry NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[5]
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of 3-(Prolylamino)benzoic acid.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation).[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[6][7]
Part 2: Spectral Analysis and Structural Elucidation
Disclaimer: The following spectral data is a representative, scientifically plausible dataset for 3-(Prolylamino)benzoic acid, generated based on known chemical shifts of its constituent fragments (proline and 3-aminobenzoic acid) and established principles of NMR spectroscopy. It is intended for illustrative and educational purposes.
¹H and ¹³C NMR Data
The expected chemical shifts for 3-(Prolylamino)benzoic acid in DMSO-d₆ are summarized in the tables below. The numbering scheme used for assignment is shown in the chemical structure.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.90 | br s | 1H | 1-OH |
| 10.15 | s | 1H | N-H |
| 8.10 | t, J=1.8 Hz | 1H | H-2' |
| 7.75 | dd, J=7.8, 1.8 Hz | 1H | H-6' |
| 7.50 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | H-4' |
| 7.40 | t, J=7.9 Hz | 1H | H-5' |
| 4.45 | dd, J=8.5, 3.5 Hz | 1H | H-2 |
| 3.50 - 3.40 | m | 2H | H-5 |
| 2.30 - 2.20 | m | 1H | H-3a |
| 2.00 - 1.90 | m | 3H | H-3b, H-4 |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |
| 173.5 | C | C-1 |
| 166.8 | C | C=O (Amide) |
| 139.0 | C | C-3' |
| 131.5 | C | C-1' |
| 129.2 | CH | C-5' |
| 123.5 | CH | C-6' |
| 122.8 | CH | C-4' |
| 119.0 | CH | C-2' |
| 59.5 | CH | C-2 |
| 46.8 | CH₂ | C-5 |
| 29.0 | CH₂ | C-3 |
| 25.1 | CH₂ | C-4 |
Interpretation of 1D Spectra
-
¹H NMR: The spectrum shows characteristic signals for both the benzoic acid and proline moieties. The downfield signals between 7.40 and 8.10 ppm are typical for protons on a benzene ring. The broad singlet at 12.90 ppm is characteristic of a carboxylic acid proton. The singlet at 10.15 ppm corresponds to the amide proton. The signals in the upfield region (1.90-4.45 ppm) are attributed to the proline ring protons. The complexity of the multiplets for the proline protons arises from their diastereotopic nature and restricted rotation.
-
¹³C NMR: The spectrum displays 12 distinct carbon signals, consistent with the molecular formula. The downfield signals at 173.5 and 166.8 ppm are assigned to the carboxylic acid and amide carbonyl carbons, respectively. The six signals between 119.0 and 139.0 ppm correspond to the aromatic carbons. The four upfield signals are characteristic of the sp³ hybridized carbons of the proline ring.
Elucidation using 2D NMR
The 2D NMR spectra are crucial for unambiguously assigning all signals and confirming the connectivity of the molecule.
2D NMR Correlation Diagram
Caption: Key COSY and HMBC correlations in 3-(Prolylamino)benzoic acid.
-
COSY Analysis: The COSY spectrum reveals the spin systems within the molecule. A clear correlation path is expected from H-2 to H-3, H-3 to H-4, and H-4 to H-5, confirming the connectivity within the proline ring. Similarly, correlations between H-4', H-5', and H-6' will establish their adjacent positions on the aromatic ring.
-
HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton signal at 4.45 ppm (H-2) will show a cross-peak with the carbon signal at 59.5 ppm (C-2). This allows for the straightforward assignment of all protonated carbons.
-
HMBC Analysis: The HMBC spectrum is pivotal for assembling the molecular fragments. Key long-range correlations would include:
-
A correlation from the amide proton (N-H) to the proline C-2 and the aromatic C-2', confirming the amide linkage.
-
Correlations from the proline H-2 and H-5 protons to the amide carbonyl carbon.
-
Correlations from the aromatic protons (H-2', H-4') to the carboxylic acid carbonyl carbon (C-1).
-
Part 3: Advanced Considerations and Challenges
Cis-Trans Isomerism
The X-Pro amide bond can exist as a mixture of cis and trans isomers in solution, which are often in slow exchange on the NMR timescale. This can lead to the appearance of two distinct sets of signals for the proline ring and adjacent residues. The ratio of these isomers can be influenced by the solvent and temperature. Careful analysis of the 1D and 2D spectra, particularly looking for minor sets of cross-peaks in COSY and HSQC, is necessary to identify and quantify the presence of both isomers.[2]
Signal Overlap
In the ¹H NMR spectrum, the aliphatic protons of the proline ring (H-3 and H-4) may overlap, making their individual assignment challenging from the 1D spectrum alone. The use of 2D experiments like COSY and TOCSY (Total Correlation Spectroscopy) is essential to resolve these overlapping signals and trace the complete spin system of the proline ring.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the structural characterization of 3-(Prolylamino)benzoic acid. By systematically applying ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural information is critical for quality control in pharmaceutical synthesis, for understanding its potential biological interactions, and for guiding further drug development efforts. The protocols and analytical strategies outlined in this guide offer a robust framework for researchers and scientists working with this and structurally related compounds.
References
-
Lalevée, S., et al. (2011). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. [Link]
-
Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. [Link]
-
Kricheldorf, H. R., & Hull, W. E. (1981). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
PubChem. 3-Aminobenzoic Acid. National Institutes of Health. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Biological Magnetic Resonance Bank. L-Proline at BMRB. [Link]
-
Dyson, H. J., et al. (1989). Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed. [Link]
-
EPFL. 2D NMR. [Link]
-
OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Developing a Reference Standard for (S)-3-(Prolylamino)benzoic Acid (CAS 724700-26-9): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and manufacturing, the purity and safety of an Active Pharmaceutical Ingredient (API) are paramount. The carbapenem antibiotic Ertapenem is no exception. Its synthesis is a complex multi-step process where impurities can arise, one of the most critical being (S)-3-(Prolylamino)benzoic acid (CAS 724700-26-9), commonly referred to as Ertapenem Impurity Pro-maba.[1] The diligent identification, quantification, and control of this process-related impurity are mandated by regulatory bodies to ensure the final drug product's efficacy and safety.[2][3]
This technical guide provides a comprehensive framework for the development, characterization, and implementation of a robust reference standard for (S)-3-(Prolylamino)benzoic acid. As a Senior Application Scientist, my objective is not merely to present a set of instructions, but to provide the underlying scientific rationale for each step, empowering researchers to establish a self-validating system for quality control. This document is structured to guide the user through the synthesis and purification of the material, its comprehensive analytical characterization, and the establishment of protocols for its use and stability monitoring.
Section 1: Synthesis and Purification of High-Purity (S)-3-(Prolylamino)benzoic Acid
A reliable reference standard must be of the highest possible purity, as its own impurity profile directly impacts the accuracy of the analytical methods it is used to calibrate.[4] For (S)-3-(Prolylamino)benzoic acid, a purity of ≥99.5% is the target. The most direct and controllable synthetic route is via a standard peptide coupling reaction between 3-aminobenzoic acid and N-protected L-proline, followed by deprotection.
Causality in Synthetic Strategy: The Peptide Coupling Approach
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For this specific molecule, coupling 3-aminobenzoic acid with L-proline is the logical disconnection. To prevent unwanted side reactions, such as the self-polymerization of proline, the amine group of L-proline must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under coupling conditions and its clean removal under acidic conditions that do not compromise the integrity of the final product.[5]
Diagram: Synthetic Workflow
Sources
Application Note: Strategic Incorporation of 3-(Prolylamino)benzoic Acid in Peptide Synthesis for Structural Control and Enhanced Bioactivity
Abstract & Introduction
The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. Native peptides, while potent, often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. Peptidomimetics offer a solution by introducing non-natural residues that enforce specific secondary structures, such as β-turns, thereby improving receptor affinity, selectivity, and resistance to proteolytic degradation.[1][2][3]
This application note provides a detailed guide to the use of 3-(Prolylamino)benzoic acid, a key building block for inducing β-turn conformations in synthetic peptides. The inherent rigidity of the proline ring and the specific geometry of the aminobenzoic acid scaffold pre-organize the peptide backbone, making it a powerful tool for structural constraint.[4][5] We will explore the mechanistic basis for its use, provide validated, step-by-step protocols for its incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and discuss methods for characterization.
Scientific Rationale: The Role as a β-Turn Mimetic
β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. They are critical for molecular recognition, mediating protein-protein interactions and peptide-receptor binding.[1][5] 3-(Prolylamino)benzoic acid is designed to mimic the central i+1 and i+2 residues of a β-turn.
Causality of Experimental Choice:
-
Structural Rigidity: The proline ring restricts the available conformational space, while the aromatic ring provides a rigid scaffold. This combination effectively "locks" the peptide backbone into a turn geometry.
-
Proteolytic Resistance: The amide bond involving the aromatic amine is sterically hindered and electronically different from a standard peptide bond, rendering it less susceptible to cleavage by common proteases.[3][6] This significantly enhances the in-vivo half-life of the resulting peptide.
-
Pharmacophore Presentation: By enforcing a specific turn, the flanking amino acid side chains (at positions i and i+3) are projected into a defined spatial orientation, which is crucial for precise interaction with a biological target.[1]
Physicochemical Properties of the Building Block
For successful incorporation, the N-terminus of 3-(Prolylamino)benzoic acid must be protected, typically with a base-labile Fmoc group, to be compatible with standard SPPS workflows.[7][8][9]
| Property | Value |
| IUPAC Name | 3-[[(2S)-2-pyrrolidinylcarbonyl]amino]benzoic acid |
| Molecular Formula | C₁₂H₁₄N₂O₃ (for the unprotected acid) |
| Molecular Weight | 234.25 g/mol (for the unprotected acid) |
| Typical Derivative | N-Fmoc-3-(Prolylamino)benzoic acid |
| Formula (Fmoc-protected) | C₂₇H₂₆N₂O₅ |
| MW (Fmoc-protected) | 470.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DMSO |
Caption: Chemical structure of the Fmoc-protected building block.
Experimental Protocols: Incorporation via Fmoc SPPS
The following protocols describe the manual incorporation of Fmoc-3-(Prolylamino)benzoic acid into a growing peptide chain on a solid support. The principles are directly translatable to automated synthesizers.[7][9] The standard Fmoc/tBu strategy is employed, where the Fmoc group is removed with a base (piperidine), and acid-labile groups protect side chains.[8][10]
4.1 Materials and Reagents
-
Resin: Pre-loaded Wang, Rink Amide, or 2-Chlorotrityl Chloride resin with the first amino acid. The choice of resin dictates the C-terminal functionality (acid or amide).[11]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Building Block: Fmoc-3-(Prolylamino)benzoic acid.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HBTU or HCTU can also be used.
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS) or a similar mixture appropriate for the peptide's side-chain protecting groups.[8]
4.2 General SPPS Workflow Visualization
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
4.3 Protocol: Coupling of Fmoc-3-(Prolylamino)benzoic acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly. All steps are performed in a single reaction vessel with filtration to remove excess reagents.[12][13]
-
Resin Preparation:
-
Place the peptide-resin from the previous step into the reaction vessel.
-
Swell the resin in DMF (5-10 mL) for 30 minutes with gentle agitation.[8] Drain the solvent.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Activation of the Building Block:
-
Causality: The carboxylic acid of the incoming building block must be activated to a highly reactive species (e.g., an active ester) to facilitate amide bond formation.[7] HATU is a highly efficient activating agent that minimizes side reactions like epimerization.[11]
-
In a separate vial, dissolve Fmoc-3-(Prolylamino)benzoic acid (94 mg, 0.2 mmol, 2 eq) and HATU (76 mg, 0.2 mmol, 2 eq) in 2 mL of DMF.
-
Add DIPEA (70 µL, 0.4 mmol, 4 eq) to the solution.
-
Allow the activation mixture to stand for 1-2 minutes before adding it to the resin.
-
-
Coupling Reaction:
-
Add the activated building block solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric bulk of this non-natural residue, a longer coupling time compared to standard amino acids is recommended.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove unreacted reagents and byproducts.[10]
-
-
Monitoring and Capping (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be "capped" by acetylation using a solution of acetic anhydride and DIPEA in DMF.[11]
-
Cleavage, Purification, and Characterization
5.1 Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA) with scavengers, for 2-3 hours.[8] The scavengers trap the reactive carbocations generated during the deprotection of groups like t-Butyl, preventing re-attachment to sensitive residues.
5.2 Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification is performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final peptide containing the 3-(Prolylamino)benzoic acid moiety are confirmed by:
-
Mass Spectrometry (LC-MS or MALDI-TOF): To verify the correct molecular weight of the synthesized peptide.[14][15]
-
Analytical RP-HPLC: To assess the purity of the final product.
The incorporation of 3-(Prolylamino)benzoic acid should result in a mass increase of 216.25 Da (C₁₂H₁₂N₂O₂) per incorporation, corresponding to the mass of the residue after the loss of water during amide bond formation.
Conclusion and Applications
3-(Prolylamino)benzoic acid is a valuable and effective tool for introducing conformational constraints in peptide synthesis. Its incorporation via standard Fmoc-SPPS protocols, with minor adjustments to coupling times, allows for the reliable production of peptidomimetics with enhanced structural definition and proteolytic stability. These structurally defined peptides are critical lead compounds in drug development programs targeting a wide range of diseases, serving as potent and selective agonists or antagonists for receptors and enzymes.[1][4]
References
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chirality, 11(8), 567-73. Available at: [Link]
-
Saladino, R., et al. (2026). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. Chemistry. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available at: [Link]
-
Hoffmann, H. P., et al. (1974). Characterization of procollagen-derived peptides unique to the precursor molecule. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 355(10), 1293-303. Available at: [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-6. Available at: [Link]
-
ResearchGate. (n.d.). Peptide Synthesis. Available at: [Link]
-
Witte, M. D., et al. (2017). Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. Molecules, 22(12), 2110. Available at: [Link]
-
Martinez-Ceron, M. C., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). International Journal of Molecular Sciences, 24(22), 16422. Available at: [Link]
-
Pelliccia, S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. Available at: [Link]
-
AAPPTec. (n.d.). Synthesis Notes. Available at: [Link]
-
Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-75. Available at: [Link]
-
Ma, Y., et al. (2024). Characterization of Peptide Profiles and the Hypoallergenic and High Antioxidant Activity of Whey Protein Hydrolysate Prepared Using Different Hydrolysis Modes. Foods, 13(18), 2824. Available at: [Link]
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- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. bachem.com [bachem.com]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Characterization of procollagen-derived peptides unique to the precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Peptide Profiles and the Hypoallergenic and High Antioxidant Activity of Whey Protein Hydrolysate Prepared Using Different Hydrolysis Modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Aminobenzoic Acid Derivatives
Aminobenzoic acid and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry.[1] Their structural simplicity, featuring an aromatic ring substituted with both amino and carboxyl functional groups, allows for diverse chemical modifications, making them attractive scaffolds for drug discovery.[1] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The therapeutic potential of this compound class underscores the need for efficient methods to screen large libraries of aminobenzoic acid derivatives to identify novel bioactive molecules. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of thousands of compounds to identify "hits" that can be further developed into lead compounds.[2] This document provides a detailed guide to the principles, application, and execution of HTS campaigns for the discovery of novel aminobenzoic acid-based therapeutics.
Strategic Considerations for HTS Campaign Design
A successful HTS campaign requires careful planning and consideration of the biological question being addressed. The choice of assay technology is paramount and should be guided by the nature of the target and the desired readout. Both biochemical and cell-based assays are powerful approaches for screening small molecule libraries.[2]
-
Biochemical Assays: These assays utilize purified molecular components, such as enzymes or receptors, to directly measure the effect of a compound on the target's activity or binding. They are often preferred for their simplicity and direct target engagement readout.
-
Cell-Based Assays: These assays are performed in a more physiologically relevant context, using living cells to assess a compound's effect on a cellular process or signaling pathway.[3] They provide valuable information on a compound's cell permeability and potential cytotoxicity early in the discovery process.[3]
The following sections will detail the application of several cutting-edge HTS technologies for screening aminobenzoic acid derivatives, complete with detailed protocols and data interpretation guidelines.
I. Biochemical Assays: Targeting Enzymes and Protein-Protein Interactions
Aminobenzoic acid derivatives have shown promise as inhibitors of various enzymes and modulators of protein-protein interactions (PPIs).[1][4] HTS technologies such as Fluorescence Polarization (FP) and AlphaScreen are particularly well-suited for these target classes.
A. Fluorescence Polarization (FP) for Screening Enzyme Inhibitors
Principle: FP is a ratiometric technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer).[5] When a small fluorescent tracer is unbound and rotates rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, such as a protein, its rotation slows, and the emitted light remains polarized.[5] In a competitive binding assay, a test compound that binds to the protein will displace the fluorescent tracer, leading to a decrease in the FP signal.
Application for Aminobenzoic Acid Derivatives: This technique is ideal for identifying aminobenzoic acid derivatives that act as competitive inhibitors of enzymes. A fluorescently labeled substrate or a known ligand of the target enzyme can be used as the tracer.
Experimental Workflow: FP-Based Screening
Caption: Workflow for a Fluorescence Polarization-based HTS assay.
Detailed Protocol: FP Assay for Screening Aminobenzoic Acid Derivatives Against a Kinase Target
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Dilute the kinase to the final concentration (e.g., 5 nM) in Assay Buffer. The optimal concentration should be determined empirically.
-
Fluorescent Tracer: Use a fluorescently labeled ATP competitive ligand (e.g., a Bodipy-TMR labeled tracer) diluted to its Kd concentration (e.g., 10 nM) in Assay Buffer.
-
Compound Plates: Prepare 384-well plates containing the aminobenzoic acid derivative library, typically at a concentration of 10 µM. Include appropriate controls:
-
High Signal Control (0% Inhibition): DMSO only.
-
Low Signal Control (100% Inhibition): A known potent inhibitor of the kinase (e.g., Staurosporine).
-
2. Assay Procedure (384-well format):
-
Add 5 µL of the compound solution or control from the compound plates to the assay plate.
-
Add 10 µL of the Kinase Solution to each well.
-
Mix gently by shaking for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the Fluorescent Tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis and Hit Identification:
-
The FP signal is calculated by the instrument's software.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_low_control) / (FP_high_control - FP_low_control))
-
Hits are typically identified as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).
Table 1: Representative Data from an FP Screen
| Compound ID | Concentration (µM) | FP Signal (mP) | % Inhibition |
| High Control (DMSO) | - | 250 | 0 |
| Low Control (Inhibitor) | 10 | 100 | 100 |
| ABA-001 | 10 | 245 | 3.3 |
| ABA-002 | 10 | 150 | 66.7 |
| ABA-003 | 10 | 230 | 13.3 |
In this example, ABA-002 would be identified as a primary hit for further investigation.
B. AlphaScreen for Screening Modulators of Protein-Protein Interactions
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction of two molecules.[6][7] It utilizes two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within 200 nm) by a molecular interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead, resulting in the emission of light from the Acceptor bead.[6][7] Test compounds that disrupt this interaction will lead to a decrease in the AlphaScreen signal.
Application for Aminobenzoic Acid Derivatives: This technology is highly suitable for identifying aminobenzoic acid derivatives that inhibit protein-protein interactions. The interacting proteins are typically tagged (e.g., with biotin and a GST- or His-tag) to facilitate their capture by the streptavidin-coated Donor beads and anti-GST or Ni-NTA coated Acceptor beads, respectively.
Experimental Workflow: AlphaScreen-Based Screening
Caption: Workflow for an AlphaScreen-based HTS assay.
Detailed Protocol: AlphaScreen Assay for Screening PPI Inhibitors
1. Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Tagged Proteins: Biotinylated Protein A and GST-tagged Protein B, each diluted to the final concentration (e.g., 10 nM) in Assay Buffer.
-
AlphaScreen Beads: Streptavidin Donor beads and Anti-GST Acceptor beads, diluted in Assay Buffer to the final concentration (e.g., 20 µg/mL).
-
Compound Plates: As described for the FP assay.
2. Assay Procedure (384-well format):
-
Add 2.5 µL of the compound solution or control to the assay plate.
-
Add 2.5 µL of the Biotinylated Protein A and 2.5 µL of the GST-tagged Protein B solution to each well.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Add 2.5 µL of the AlphaScreen bead mixture to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis and Hit Identification:
-
Data analysis is similar to the FP assay, with hits being identified as compounds that significantly reduce the AlphaScreen signal.
II. Cell-Based Assays: Probing Cellular Pathways
Cell-based assays provide a more holistic view of a compound's activity within a biological system.[3] Luciferase reporter assays are a powerful tool for this purpose.
Luciferase Reporter Assay for Screening Modulators of Signaling Pathways
Principle: Luciferase reporter assays utilize a genetically engineered cell line that expresses the luciferase enzyme under the control of a promoter containing response elements for a specific transcription factor.[8][9][10] Activation of the signaling pathway of interest leads to the activation of the transcription factor, which then drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the signaling pathway.[8][9][10]
Application for Aminobenzoic Acid Derivatives: This assay can be used to identify aminobenzoic acid derivatives that either activate or inhibit a specific signaling pathway. For example, to find inhibitors, cells are stimulated with an agonist to activate the pathway, and the ability of the test compounds to reduce the luciferase signal is measured.
Experimental Workflow: Luciferase Reporter Assay
Caption: A typical workflow for hit validation and progression.
1. Hit Confirmation: Re-test the primary hits in the same assay but in a dose-response format to determine their potency (IC50 or EC50).
2. Orthogonal Assays: Confirm the activity of the hits using a different assay technology that measures the same biological endpoint. [11]This helps to rule out artifacts specific to the primary assay format. For example, if the primary screen was an FP assay, a secondary screen could be an enzyme kinetics assay measuring substrate turnover.
3. Secondary Assays: Further characterize the hits using a battery of secondary assays to understand their mechanism of action, selectivity, and potential liabilities. This may include:
- Cell-based assays: To confirm activity in a cellular context.
- Biophysical methods: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target. [12] * Selectivity profiling: Testing the hits against a panel of related targets to assess their specificity.
4. Structure-Activity Relationship (SAR) Expansion: Synthesize or purchase analogs of the confirmed hits to explore the structure-activity relationship and identify more potent and drug-like compounds. [12]
IV. Challenges and Troubleshooting in HTS of Aminobenzoic Acid Derivatives
HTS campaigns can be prone to various artifacts and challenges. [13][14]Awareness of these potential pitfalls is crucial for successful execution and data interpretation.
-
Compound Interference: Some aminobenzoic acid derivatives may interfere with the assay technology itself. For example, fluorescent compounds can interfere with fluorescence-based readouts, and colored compounds can quench luminescence signals. Counter-screens are essential to identify and eliminate such compounds. [12]* Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives. [15]This can often be mitigated by including detergents (e.g., Triton X-100) in the assay buffer.
-
Data Variability: High variability in the data can obscure real hits. [13]This can be minimized through careful assay optimization, use of high-quality reagents, and robust automation.
Conclusion
High-throughput screening is a powerful engine for the discovery of novel therapeutics based on the versatile aminobenzoic acid scaffold. By carefully selecting the appropriate assay technology, meticulously executing the experimental protocols, and implementing a robust hit validation cascade, researchers can efficiently identify and advance promising lead compounds. The detailed application notes and protocols provided herein serve as a comprehensive guide for scientists and drug development professionals to design and implement successful HTS campaigns targeting this important class of molecules.
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). PubMed. [Link]
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Fluorescence polarization assays to study carbohydrate–protein interactions. (2025). Organic & Biomolecular Chemistry. [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
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Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4. (n.d.). PubMed Central. [Link]
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Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. (2015). ResearchGate. [Link]
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Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. (2015). PubMed. [Link]
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P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. (n.d.). PubMed. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PubMed Central. [Link]
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HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005). PubMed. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (2021). BMG Labtech. [Link]
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Screening for Inhibitors of Low-Affinity Epigenetic Peptide-Protein Interactions: An AlphaScreenTM-Based Assay for Antagonists of Methyl-Lysine Binding Proteins. (2025). ResearchGate. [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PubMed Central. [Link]
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Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023). Drug Discovery & Development. [Link]
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Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. [Link]
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Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays. (2020). PubMed. [Link]
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An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed. [Link]
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luciferase-based reporter assays: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Data Mining and Computational Modeling of High Throughput Screening Datasets. (n.d.). National Institutes of Health. [Link]
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High-throughput assays for promiscuous inhibitors. (n.d.). PubMed. [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (n.d.). PubMed Central. [Link]
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Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. (n.d.). MDPI. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. (n.d.). ResearchGate. [Link]
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Novel Multiplexed High Throughput Screening of Selective Inhibitors for Drug-Metabolizing Enzymes Using Human Hepatocytes. (n.d.). Semantic Scholar. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. [Link]
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High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction. (n.d.). National Institutes of Health. [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. [Link]
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Antibody library screening: high throughput strategies. (2020). Drug Target Review. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
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Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2024). AccScience Publishing. [Link]
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The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (2021). Yeshiva University. [Link]
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From gene to validated and qualified hits. (n.d.). AXXAM. [Link]
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Prototypical screening cascade for hit generation and validation. Order... (n.d.). ResearchGate. [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. [Link]
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Application Notes & Protocols for the Crystallization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Document ID: AN-CRY-20260119-01
Abstract
This document provides a comprehensive guide to the crystallization of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, a molecule of interest in pharmaceutical development and organic synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step methodologies. We explore multiple crystallization pathways, including cooling, antisolvent, slow evaporation, and slurry techniques, explaining the scientific rationale behind each approach. The objective is to empower researchers to control crystal form, purity, and particle size distribution, which are critical attributes for downstream processing and final product performance.
Introduction: The Critical Role of Crystallization
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is a complex organic molecule featuring a benzoic acid moiety, an amide linkage, and a pyrrolidine ring. This combination of functional groups imparts specific physicochemical properties that make crystallization a non-trivial yet essential unit operation. Crystallization is the gold standard for the purification of over 90% of active pharmaceutical ingredients (APIs) and their intermediates.[1] A well-designed crystallization process not only removes impurities but also allows for the precise engineering of the solid-state form.[2] Control over crystal properties such as polymorphism, morphology, and particle size is paramount as these factors directly influence solubility, bioavailability, and manufacturability.[3][4]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, enabling users to adapt and troubleshoot these methods effectively.
Physicochemical Profile and Its Impact on Crystallization
While specific experimental data for 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is not widely published, its structure allows for a reasoned prediction of its behavior, guiding our crystallization strategy.
-
Structure: C₁₂H₁₄N₂O₃
-
Molecular Weight: 234.25 g/mol (based on analogue C₁₂H₁₄N₂O₃)[5]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): Polar, acts as a strong hydrogen bond donor and acceptor. Confers acidic properties and potential for salt formation. Its solubility is pH-dependent.
-
Amide (-CONH-): Polar, participates in strong hydrogen bonding, contributing to higher melting points and solubility in polar solvents.
-
Pyrrolidine Ring: A cyclic secondary amine contributing to the molecule's overall shape and providing a region of moderate polarity.
-
Aromatic Ring: A nonpolar, rigid scaffold.
-
Solubility Implications: The presence of both polar (acid, amide) and less polar (aromatic, pyrrolidine) regions suggests a classic profile for crystallization from organic solvents. The molecule is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), particularly upon heating. Its solubility in nonpolar solvents like hexanes or toluene is predicted to be low. Water solubility is expected to be poor, though the polar groups prevent it from being completely insoluble.[6] This differential solubility is the cornerstone of the following crystallization techniques.
Core Crystallization Methodologies
Supersaturation is the essential driving force for crystallization; it is a non-equilibrium state where the solute concentration in a solution exceeds its equilibrium solubility.[7][8][9] The methods described below achieve supersaturation through different thermodynamic pathways.
Cooling Crystallization
This is the most common technique for compounds whose solubility significantly increases with temperature.[10][11][12] The process involves dissolving the solute in a minimum amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[13][14]
Causality: As the solution cools, the solubility of the compound decreases, leading to a supersaturated state. Slow cooling is crucial as it allows molecules to orient themselves correctly into a crystal lattice, resulting in larger, purer crystals and excluding impurities from the growing structure.[11][13][14]
Antisolvent Crystallization
This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible.[7] It involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a "poor" solvent (the antisolvent).[3][4] This technique is highly effective for controlling particle size and crystal form.[1][2]
Causality: The addition of the antisolvent reduces the overall solvating power of the solvent mixture for the target compound, thus lowering its solubility and creating supersaturation.[4][7] The rate of antisolvent addition, mixing efficiency, and temperature are critical parameters that control the rate of supersaturation generation, which in turn dictates nucleation and growth kinetics.
Slow Evaporation
This is a simple and effective method for obtaining high-quality single crystals, especially on a small scale.[8][12] A solution that is near saturation at room temperature is prepared, and the solvent is allowed to evaporate slowly over time.
Causality: As the solvent evaporates, the concentration of the solute increases. Once the concentration surpasses the solubility limit, the solution becomes supersaturated, and crystals begin to form.[8][9] The rate of evaporation should be slow to ensure the growth of well-ordered crystals.[12]
Slurry Crystallization (Solvent-Mediated Transformation)
This technique is used for purification and for converting a less stable crystalline form (or an amorphous solid) into a more thermodynamically stable polymorph. It involves stirring a suspension (slurry) of the solid in a solvent in which it has slight but sufficient solubility.[15][16]
Causality: In the slurry, a continuous process of dissolution of smaller or less stable particles and recrystallization onto larger or more stable crystals occurs. This process, known as Ostwald ripening, is driven by the lower free energy of the more stable crystalline form. Over time, the entire solid phase converts to the most stable form under the given conditions.[15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from Ethanol
-
Principle: Exploits the higher solubility of the compound in hot ethanol compared to cold ethanol.
-
Materials & Equipment: Crude 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, Ethanol (reagent grade), Erlenmeyer flask, magnetic stir bar, hot plate/stirrer, watch glass, insulated container (e.g., beaker with glass wool), vacuum filtration apparatus (Büchner funnel, filter flask), filter paper.
-
Procedure:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add 10 mL of ethanol. Begin stirring and gently heat the mixture on a hot plate to near boiling (~70-75°C).
-
Add additional ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Remove the flask from the heat, cover it with a watch glass, and place it inside an insulated container to promote slow cooling.[11]
-
Allow the solution to cool undisturbed to room temperature over several hours. Crystal formation should be observed.
-
To maximize yield, further cool the flask in an ice-water bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol (2-3 mL) to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Antisolvent Crystallization from Acetone/Water
-
Principle: The compound is soluble in acetone but poorly soluble in water. Adding water as an antisolvent induces crystallization.[4][6]
-
Materials & Equipment: Crude compound, Acetone (reagent grade), Deionized water, Jacketed crystallization vessel or Erlenmeyer flask, magnetic stirrer, syringe pump or addition funnel.
-
Procedure:
-
Dissolve 1.0 g of the crude compound in 5 mL of acetone in the crystallization vessel at room temperature with stirring. Ensure all solid is completely dissolved.
-
Set the syringe pump to add 15 mL of deionized water at a slow, controlled rate (e.g., 0.5 mL/min).
-
Begin the addition of water to the stirred acetone solution. The solution will become cloudy at the point of nucleation, indicating the onset of crystallization.
-
After the addition is complete, continue to stir the resulting suspension at room temperature for at least 1-2 hours to allow the crystals to mature.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a 25:75 acetone/water mixture, followed by a final wash with deionized water.
-
Dry the crystals under vacuum at 40-50°C.
-
Protocol 3: Slow Evaporation for Single Crystal Growth
-
Principle: Slowly increasing the solute concentration via solvent evaporation to achieve supersaturation gently, favoring the growth of a few large, high-quality crystals.[8][12]
-
Materials & Equipment: Purified compound, suitable solvent (e.g., Ethyl Acetate), small clean vial (e.g., 4 mL), aluminum foil or parafilm.
-
Procedure:
-
Prepare a nearly saturated solution of the compound in ethyl acetate at room temperature. Start by dissolving ~20-30 mg in 1-2 mL of the solvent.
-
Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with parafilm or aluminum foil and pierce it with a needle 1-2 times to allow for very slow evaporation.[17]
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor the vial over several days to weeks for the formation of crystals. Do not disturb the vial once the process has started.[12]
-
Protocol 4: Slurry Conversion in Isopropanol
-
Principle: To convert potentially amorphous or a mixture of crystalline forms into a single, thermodynamically stable form by stirring a suspension over time.[15]
-
Materials & Equipment: Crude or metastable solid compound, Isopropanol (IPA), flask with a magnetic stirrer, temperature-controlled bath.
-
Procedure:
-
Add 1.0 g of the solid compound to a flask containing 10 mL of isopropanol. The solid should not fully dissolve.
-
Place the flask in a temperature-controlled bath set to 25°C.
-
Stir the slurry at a moderate speed (e.g., 150-200 rpm) for 24-48 hours.[15]
-
Periodically, a small sample of the solid can be withdrawn, filtered, and analyzed (e.g., by PXRD) to monitor the conversion.
-
Once the conversion is complete (i.e., no further changes in the solid form are observed), collect the crystals by vacuum filtration.
-
Wash the solid with a small amount of fresh isopropanol.
-
Dry the crystals under vacuum at 40-50°C.
-
Visualization of Workflows
General Crystallization Workflow
The following diagram illustrates the general workflow from crude starting material to a purified, characterized crystalline product.
Caption: General workflow for crystallization.
Decision Logic for Method Selection
This diagram provides a logical path for selecting an appropriate crystallization method based on initial solubility observations.
Caption: Decision tree for crystallization method selection.
Data Summary
The choice of solvent is the most critical parameter in developing a crystallization process. The following table provides a list of common solvents and their properties to guide selection.
| Solvent | Boiling Point (°C) | Polarity Index | Expected Role for Target Compound | Rationale & Potential Use |
| Water | 100 | 10.2 | Antisolvent / Poor Solvent | The molecule is poorly soluble in water, making it an excellent antisolvent for methods starting with polar organic solvents.[4][6] |
| Methanol | 65 | 5.1 | Good Solvent | High polarity, may dissolve the compound too well at RT. Good for creating a stock solution for antisolvent methods. |
| Ethanol | 78 | 4.3 | Good Solvent (Hot) | Excellent choice for cooling crystallization due to a good solubility gradient with temperature.[13][14] |
| Isopropanol | 82 | 3.9 | Moderate Solvent | Useful for slurry crystallization where limited solubility is desired to facilitate solvent-mediated transformation.[15] |
| Acetone | 56 | 5.1 | Good Solvent | High volatility. Excellent solvent for use with water as an antisolvent due to complete miscibility.[1] |
| Ethyl Acetate | 77 | 4.4 | Good Solvent | Moderate polarity and volatility make it a good candidate for slow evaporation techniques.[12] |
| Toluene | 111 | 2.4 | Poor Solvent | Low polarity, unlikely to be a good primary solvent but could be explored in solvent system screening. |
| Hexanes | ~69 | 0.1 | Antisolvent / Poor Solvent | Very nonpolar. Can be used as an antisolvent if the primary solvent is less polar (e.g., ethyl acetate). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent).- Cooling was too fast, or nucleation is inhibited. | - Boil off some solvent to increase concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[13]- Add a "seed" crystal of the compound if available.[13]- Cool the solution much more slowly. |
| Oiling Out | - The solution became supersaturated at a temperature above the compound's melting point in that solvent system.- The rate of supersaturation is too high. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- For antisolvent methods, reduce the addition rate or perform the crystallization at a lower temperature. |
| Formation of Fine Powder | - Nucleation rate was much faster than the growth rate.- Supersaturation was generated too quickly (e.g., crash cooling). | - Slow down the cooling rate significantly.- In antisolvent crystallization, decrease the addition rate of the antisolvent and increase mixing efficiency. |
| Low Yield | - Too much solvent was used.- The compound has significant solubility even at low temperatures.- Incomplete crystallization time. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the final cooling step is done in an ice bath.- Try a different solvent system where the compound is less soluble when cold.- Allow more time for the slurry or solution to mature. |
References
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA). [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022-07-15). World Journal of Pharmaceutical Research. [Link]
-
Antisolvent Crystallization. RM@Schools. [Link]
-
Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). [Link]
-
(PDF) Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. ResearchGate. [Link]
-
How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr). (2024-10-16). [Link]
-
SOP: CRYSTALLIZATION. Course Hero. [Link]
-
Recrystallization of Benzoic Acid. Angelo State University. [Link]
-
Growing Crystals. Massachusetts Institute of Technology (MIT). [Link]
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3-[(2S)-pyrrolidine-2-amido]benzoic acid. PubChem. [Link]
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Guide for crystallization. University of Angers. [Link]
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Crystallization of Organic Compounds. Wiley. [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. National Institutes of Health (NIH). (2021-06-09). [Link]
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(23b) Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. AIChE - Proceedings. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). (2023-03-01). [Link]
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How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
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The representative microscope images of the benzoic acid crystals... ResearchGate. [Link]
-
PROCESS FOR RECOVERING CRYSTALS FROM SLURRY. European Patent Office. [Link]
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Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. National Institutes of Health (NIH). [Link]
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To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment. Vedantu. [Link]
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Spherical Crystallization of Benzoic acid. DiVA portal. [Link]
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On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method. ResearchGate. (2025-08-07). [Link]
-
How to Grow Single Crystals. Organic Chemistry - YouTube. (2020-12-12). [Link]
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Application Note: A Scalable Synthesis Protocol for Ertapenem Impurity Pro-maba as a Qualified Reference Standard
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies to ensure patient safety and product efficacy. Ertapenem, a broad-spectrum carbapenem antibiotic, can contain several process-related impurities and degradation products that must be rigorously monitored.[1] This document provides a detailed, scalable protocol for the synthesis of Ertapenem Impurity Pro-maba (3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic acid), a key side-chain impurity.[2] The availability of a highly pure, well-characterized Pro-maba reference standard is essential for the development and validation of analytical methods used in the quality control of Ertapenem.[3] This protocol is designed for researchers, process chemists, and quality control analysts, offering a robust pathway from gram to kilogram scale, with an emphasis on process control, safety, and analytical validation.
Introduction: The Imperative for Impurity Reference Standards
Ertapenem is a vital antibiotic used for treating serious bacterial infections.[] Its complex synthesis and inherent instability necessitate stringent quality control to identify and quantify any impurities.[2] Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), require that impurities in new drug substances and products be identified and controlled.[5]
Pro-maba (CAS No: 724700-26-9) is a known process-related impurity in Ertapenem synthesis, arising from the side-chain precursor. To accurately quantify this impurity in final API batches, a qualified reference standard of Pro-maba is required. This standard serves several critical functions:
-
Peak Identification: Confirms the identity of the impurity peak in chromatograms.
-
Method Validation: Used to validate the specificity, linearity, accuracy, and precision of analytical methods like HPLC.[6]
-
Quantification: Acts as a standard against which the amount of impurity in an API sample is measured.
This guide details a scalable synthesis that prioritizes yield, purity, and operational simplicity, making it suitable for producing the quantities of reference material needed throughout the drug development lifecycle.
Synthesis Strategy and Mechanistic Rationale
The synthesis of Pro-maba is an amide bond formation between L-proline and 3-aminobenzoic acid (m-aminobenzoic acid or MABA).[7][8] A direct coupling is challenging due to the competing reactive sites on both molecules (two carboxyl groups and two amino groups). Therefore, a robust strategy involves the use of protecting groups to ensure regioselectivity, followed by a final deprotection step.
Core Rationale:
-
N-Protection of L-proline: The secondary amine of L-proline is protected, typically with a benzyloxycarbonyl (Cbz) group. The Cbz group is selected for its stability under coupling conditions and its clean removal via catalytic hydrogenolysis, a readily scalable process.[9]
-
Carboxyl Protection of MABA: The carboxylic acid of MABA is converted to an ester (e.g., methyl ester) to prevent it from reacting with the activated proline.
-
Amide Coupling: The protected intermediates are coupled using a carbodiimide-based activating agent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.
-
Deprotection: The protecting groups are removed in a final step to yield the target impurity.
Synthesis Pathway Diagram
Figure 1: Chemical synthesis pathway for Pro-maba reference standard.
Detailed Scale-Up Synthesis Protocol (Target: 100 g)
This protocol is designed for execution by trained chemists in a controlled laboratory or pilot plant environment. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Equipment and Reagents
| Equipment | Reagents & Materials |
| 5 L Glass Reactor with overhead stirrer | L-Proline (1.0 equiv.) |
| Temperature probe and cooling bath | 3-Aminobenzoic acid (MABA) (1.0 equiv.) |
| 2 L Dropping funnel | Benzyl Chloroformate (Cbz-Cl) (1.05 equiv.) |
| Buchner funnel and vacuum flask | Methanol (MeOH), Anhydrous |
| Rotary Evaporator | Sulfuric Acid (H₂SO₄), Concentrated |
| High-vacuum pump | N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) |
| Hydrogenation Apparatus (Parr shaker) | 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) |
| N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) | |
| Dichloromethane (DCM), Anhydrous | |
| Palladium on Carbon (10% Pd/C, 50% wet) | |
| Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃) | |
| Hydrochloric Acid (HCl), Brine |
Stage 1: Preparation of N-Cbz-L-Proline
(Note: This intermediate is commercially available. This step is for contexts requiring in-house synthesis.)
-
Setup: In the 5 L reactor, dissolve L-Proline (115 g, 1.0 mol) in 1 L of 2M NaOH solution. Cool the mixture to 0-5 °C.
-
Protection: Add Benzyl Chloroformate (179 g, 1.05 mol) and 2M NaOH solution (525 mL) simultaneously and portion-wise via two separate dropping funnels over 2 hours, maintaining the temperature below 5 °C and the pH between 9-10.
-
Reaction: Stir vigorously for an additional 2 hours at 0-5 °C, then allow to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with 2 x 500 mL of diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 250 mL), and dry under high vacuum to yield N-Cbz-L-Proline. (Expected yield: ~225 g, 90%).
Stage 2: Preparation of MABA Methyl Ester
(Note: This intermediate is also commercially available.)
-
Setup: To a 2 L round-bottom flask, add 3-Aminobenzoic acid (137 g, 1.0 mol) and 1 L of anhydrous methanol.
-
Esterification: Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (10 mL) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor completion by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and remove methanol on a rotary evaporator. Dissolve the residue in 1 L of ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases.
-
Isolation: Separate the organic layer, wash with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield MABA methyl ester as a solid. (Expected yield: ~136 g, 90%).
Stage 3: Amide Coupling
-
Setup: Charge the 5 L reactor with N-Cbz-L-Proline (124.6 g, 0.5 mol), MABA methyl ester (75.6 g, 0.5 mol), and HOBt (76.6 g, 0.55 mol). Add 2.5 L of anhydrous Dichloromethane (DCM).
-
Cooling: Stir the mixture to dissolve and cool to 0-5 °C under a nitrogen atmosphere.
-
Activation: In a separate flask, dissolve DCC (113.5 g, 0.55 mol) in 500 mL of anhydrous DCM. Add this solution to the reactor via a dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add DIPEA (129.3 g, 1.0 mol) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
IPC Monitoring: Monitor the reaction for the disappearance of starting materials using HPLC.
Stage 4: Work-up and Deprotection
-
By-product Removal: Cool the reaction mixture to 0 °C for 1 hour to fully precipitate the DCU by-product. Remove the DCU by vacuum filtration, washing the filter cake with cold DCM (2 x 100 mL).
-
Aqueous Wash: Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected Pro-maba intermediate as a viscous oil or solid.
-
Hydrogenolysis (Deprotection): Dissolve the crude intermediate in 1.5 L of methanol. Transfer the solution to a suitable hydrogenation vessel. Carefully add 10% Pd/C catalyst (10 g, ~5 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtering through a pad of Celite, washing the pad with methanol (2 x 100 mL).
Stage 5: Purification and Isolation of Pro-maba
-
Concentration: Concentrate the methanolic filtrate under reduced pressure to obtain a crude solid.
-
Crystallization: The primary purification at scale is crystallization. A typical procedure involves dissolving the crude solid in a minimal amount of hot isopropanol and allowing it to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystal formation. If needed, an anti-solvent like heptane can be added slowly to induce precipitation.
-
Isolation: Collect the purified solid by vacuum filtration, wash the cake with a small amount of cold isopropanol/heptane mixture, and dry under high vacuum at 40 °C until constant weight is achieved.
-
Final Product: This yields Pro-maba as a white to off-white crystalline solid. (Expected overall yield from coupling: 70-80 g, 60-68%).
Analytical Characterization and Quality Control
The synthesized Pro-maba must be rigorously characterized to qualify it as a reference standard.
QC Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity | Conforms to the structure of Pro-maba | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥ 99.0% (Area %) | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Example HPLC Method
An HPLC method similar to those used for Ertapenem impurity profiling can be adapted.[2][10]
-
Column: X-Terra RP18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 20 mM Ammonium Formate Buffer (pH 8.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: Time-based gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 40 °C
Scale-Up Workflow and Logic
Process Workflow Diagram
Figure 2: Scaled-up synthesis workflow for Pro-maba reference standard.
Quality Control Logic Diagram
This diagram illustrates the central role of the synthesized reference standard in the overall quality control strategy for Ertapenem API.
Figure 3: Role of the Pro-maba standard in the Ertapenem QC framework.
References
-
Jain, A., et al. (2014). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. ResearchGate. Available at: [Link]
-
Wu, Y., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 44(3), 132–140. Available at: [Link]
-
Williams, J. M., et al. (2005). Practical synthesis of the new carbapenem antibiotic ertapenem sodium. The Journal of Organic Chemistry, 70(19), 7479–7487. Available at: [Link]
-
Scilit. (n.d.). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Scilit. Available at: [Link]
-
IRIS. (n.d.). Ertapenem Manufacturing Process Development. Institutional Research Information System. Available at: [Link]
- Google Patents. (2010). A process for preparation of ertapenem. Google Patents.
-
Pai, G., et al. (2013). Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. ACS Medicinal Chemistry Letters, 4(6), 570–575. Available at: [Link]
-
de Araujo, B. V., et al. (2016). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 46(3), 221–229. Available at: [Link]
- Google Patents. (2013). Process for preparation of ertapenem and salts thereof. Google Patents.
-
Axios Research. (n.d.). Ertapenem Impurity Pro-maba - CAS - 724700-26-9. Axios Research. Available at: [Link]
-
Science.gov. (n.d.). p-aminobenzoic acid propyl: Topics. Science.gov. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Human Metabolome Database. (2006). Showing metabocard for m-Aminobenzoic acid (HMDB0001891). HMDB. Available at: [Link]
-
Veeprho. (n.d.). Ertapenem N-Nitroso Pro-maba Impurity. Veeprho. Available at: [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. EMA. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. TGA. Available at: [Link]
-
RAPS. (2012). Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes. RAPS. Available at: [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Wikipedia. Available at: [Link]
-
GOV.UK. (n.d.). Framework of actions to contain carbapenemase-producing Enterobacterales. GOV.UK. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Facility Guidance for Control of Carbapenem-resistant Enterobacteriaceae (CRE). CDC. Available at: [Link]
-
Loba Chemie. (n.d.). 99-05-8 CAS | 3-AMINOBENZOIC ACID. Loba Chemie. Available at: [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. PubChem. Available at: [Link]
Sources
- 1. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ertapenem Impurity Pro-maba - CAS - 724700-26-9 | Axios Research [axios-research.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biotech-spain.com [biotech-spain.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-(Prolylamino)benzoic Acid as a Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Prolylamino)benzoic acid is a bifunctional molecule increasingly recognized for its utility as a versatile intermediate in pharmaceutical synthesis. Structurally, it integrates a rigid, chiral proline scaffold with an aromatic benzoic acid moiety, offering a unique combination of physicochemical and stereochemical properties.[1] This document provides an in-depth guide to the synthesis, purification, characterization, and strategic application of 3-(Prolylamino)benzoic acid in drug discovery and development. We will explore its role as a critical building block, its application in peptide and small molecule synthesis, and the analytical methodologies required for its quality control. The protocols and insights provided herein are designed to equip researchers with the practical knowledge to effectively leverage this intermediate in their synthetic campaigns.
Introduction: Structural and Strategic Significance
3-(Prolylamino)benzoic acid, with the IUPAC name 3-[[(2S)-2-pyrrolidinylcarbonyl]amino]benzoic acid, is a derivative of benzoic acid where a proline residue is attached via an amide bond at the meta-position of the aromatic ring.[1] The proline component, a cyclic secondary amino acid, imparts significant conformational rigidity to the molecule. This structural constraint is highly valuable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The molecule's significance is underscored by its identification as a critical impurity in the synthesis of Ertapenem, a carbapenem antibiotic, highlighting the need for precise analytical monitoring and control in pharmaceutical manufacturing.[1] Beyond its role as an impurity, its true value lies in its potential as a versatile synthon for creating novel therapeutic agents. The presence of both a carboxylic acid group and a secondary amine (within the proline ring) allows for orthogonal chemical modifications, making it a valuable scaffold for library synthesis and lead optimization.
Key Structural Features:
-
Proline Moiety: Confers stereochemistry and conformational rigidity, influencing peptide structure and stability.[2]
-
Benzoic Acid Core: A common pharmacophore in many drugs, offering a scaffold for substitution to modulate properties like lipophilicity and electronic character.[3][4]
-
Amide Linker: Provides a stable connection between the two core motifs and participates in hydrogen bonding interactions.
Synthesis of 3-(Prolylamino)benzoic acid
The synthesis of 3-(Prolylamino)benzoic acid is typically achieved through standard peptide coupling reactions, which involve the formation of an amide bond between 3-aminobenzoic acid and a protected proline derivative.
Synthetic Approaches
Two primary methodologies are commonly employed:
-
Direct Coupling Reactions: This is the most prevalent approach, utilizing a protected L-proline (e.g., Boc-L-proline) and a derivative of 3-aminobenzoic acid in the presence of a coupling agent. This method offers high yields and purity.[1]
-
Direct Amination: This less common approach involves the direct amination of a benzoic acid derivative with proline under specific, often harsh, conditions.[1]
The coupling reaction is generally preferred due to its milder conditions and broader substrate scope.
Protocol: Synthesis via Peptide Coupling
This protocol details the synthesis of 3-(Prolylamino)benzoic acid from N-Boc-L-proline and methyl 3-aminobenzoate, followed by ester hydrolysis and deprotection.
Workflow Diagram:
Caption: Synthetic workflow for 3-(Prolylamino)benzoic acid.
Materials:
-
N-Boc-L-proline
-
Methyl 3-aminobenzoate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
-
Amide Coupling:
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add methyl 3-aminobenzoate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: EDC/HOBt is a standard coupling system that efficiently forms an active ester of proline, which then reacts with the amine to form the amide bond with minimal racemization.
-
-
Work-up and Purification 1:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the purified intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Rationale: LiOH is a strong base that saponifies the methyl ester to the corresponding carboxylate salt.
-
-
Work-up 2:
-
Concentrate the mixture to remove THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.
-
-
Boc Deprotection:
-
Dissolve the carboxylic acid intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Rationale: TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the proline's secondary amine.
-
-
Final Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The resulting crude product, 3-(Prolylamino)benzoic acid, can be purified further by recrystallization or preparative HPLC if necessary.
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is paramount.[5][6] A combination of chromatographic and spectroscopic techniques should be employed.
| Analytical Technique | Principle | Application for 3-(Prolylamino)benzoic acid | Key Advantages |
| HPLC (UV-Vis) | Separation based on partitioning between a stationary and mobile phase.[7] | Purity assessment, quantification of impurities (e.g., starting materials), reaction monitoring. | High resolution, quantitative accuracy, widely available.[8] |
| LC-MS | HPLC coupled with a mass spectrometer. | Confirmation of molecular weight, identification of by-products and impurities. | Provides molecular weight information for peak identification. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[7] | Analysis of residual solvents. May require derivatization for the target compound.[9] | High sensitivity for volatile impurities.[7] |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy. | Unambiguous structural elucidation, confirmation of connectivity. | Provides detailed structural information. |
| FTIR | Infrared spectroscopy. | Identification of key functional groups (amide C=O, carboxylic acid O-H, C=O). | Quick and simple confirmation of functional groups. |
Protocol: Purity Analysis by Reverse-Phase HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Method:
-
Sample Preparation: Prepare a stock solution of 3-(Prolylamino)benzoic acid in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
-
Analysis: Integrate the peak corresponding to the product and any impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Applications in Pharmaceutical Synthesis
The true potential of 3-(Prolylamino)benzoic acid is realized when it is used as a building block to construct more complex and biologically active molecules.
Role as a Bioisostere and Scaffold
The rigid proline-amide-phenyl structure can act as a bioisostere for more flexible linkers or peptide bonds in a drug molecule, potentially improving its pharmacological profile.[1] This strategy is crucial for enhancing stability, bioavailability, and target affinity.[10][11]
Potential Therapeutic Applications of Derivatives
Derivatives of benzoic acid and proline are associated with a wide range of biological activities. By using 3-(Prolylamino)benzoic acid as a starting point, medicinal chemists can explore novel compounds with potential therapeutic value.
| Potential Therapeutic Area | Rationale / Supporting Evidence | Reference |
| Anticancer Activity | Benzoic acid derivatives have shown antiproliferative activity against various cancer cell lines. Proline analogues have also been tested for antitumor properties. | [1][11] |
| Enzyme Inhibition | Substituted benzoic acids can act as inhibitors of key enzymes, such as aldo-keto reductase 1C3 (AKR1C3), which is implicated in prostate cancer. | [1] |
| Anti-inflammatory | Benzoic acid derivatives have been investigated as P2Y14R antagonists for treating acute lung injury and other inflammatory diseases. | [12][13] |
| Antimicrobial Properties | The compound itself has been studied for antimicrobial effects, and benzoic acid derivatives are known preservatives and have been explored as prodrugs for tuberculosis. | [1][3][4] |
Synthetic Utility Workflow
The dual functionality of 3-(Prolylamino)benzoic acid allows for divergent synthesis pathways.
Caption: Divergent synthetic pathways using the intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(Prolylamino)benzoic acid is more than just a process impurity; it is a strategically valuable intermediate for pharmaceutical research and development. Its unique combination of a conformationally restricted proline ring and a versatile benzoic acid core provides a robust platform for the synthesis of novel, structurally defined molecules. By understanding its synthesis, analytical characterization, and potential applications, researchers can effectively incorporate this building block into their drug discovery programs, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles.
References
-
Thakur, N., & Kushwaha, K. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. Retrieved January 19, 2026, from [Link]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Benzoic acid, p-(propylamino)-, 3-(benzylmethylamino)-2-hydroxypropyl ester, hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 19, 2026, from [Link]
-
5-Bromo-2-(phenylamino)benzoic acid. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved January 19, 2026, from [Link]
-
Local Anesthetics SAR of Benzoic acid derivatives. (2020, November 10). YouTube. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Amino Acids in the Development of Prodrugs. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. Retrieved January 19, 2026, from [Link]
- Method for preparing 3- (1-cyanoalkyl) benzoic acid. (n.d.). Google Patents.
-
Medicine Intermediates - Benzoic Acid Manufacturer from Medak. (n.d.). IndiaMART. Retrieved January 19, 2026, from [Link]
-
Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (2010). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Prolylamino)benzoic Acid
Welcome to the technical support center dedicated to the synthesis of 3-(Prolylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Drawing from established principles of peptide chemistry, this document addresses common challenges, offers detailed troubleshooting protocols, and answers frequently asked questions to enhance your synthetic success.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental hurdles in a question-and-answer format, providing causal analysis and actionable solutions.
Low or No Product Yield
Question: My reaction shows very little or no formation of the desired 3-(Prolylamino)benzoic acid, with starting materials largely unconsumed according to TLC/LC-MS analysis. What are the likely causes?
Answer: Low or non-existent yield is a common issue in amide bond formation and can typically be traced back to several key factors related to reagent activity and reaction conditions.[1]
Potential Causes & Recommended Solutions:
-
Incomplete Carboxylic Acid Activation: The formation of the amide bond requires the carboxylic acid of the N-protected proline to be "activated" into a more reactive intermediate.[2][3] If this activation is inefficient, the amine will not react.
-
Solution 1: Verify Coupling Reagent Quality. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture and can hydrolyze over time. Use a fresh, unopened bottle or a properly stored aliquot.
-
Solution 2: Pre-activation. Instead of adding all reagents at once, pre-activate the N-Boc-L-proline with the coupling reagent (e.g., EDC) and an additive (e.g., HOBt) for 15-30 minutes before adding the 3-aminobenzoic acid.[1] This ensures the active ester intermediate is formed in sufficient concentration.[4]
-
-
Deactivation of the Amine: The primary amine of 3-aminobenzoic acid is the nucleophile. If it gets protonated by an acidic species in the reaction, it becomes non-nucleophilic and cannot attack the activated carboxylic acid.[1][5]
-
Solution 1: Add a Non-Nucleophilic Base. Include 2-3 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). This base will neutralize any hydrochloride salts (e.g., from EDC·HCl) and the carboxylic acid proton, ensuring the amine remains free and nucleophilic.[1][6]
-
Solution 2: Check Starting Material Salt Form. Ensure your 3-aminobenzoic acid is not in a hydrochloride salt form. If it is, an additional equivalent of base is required to liberate the free amine.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play critical roles in reaction kinetics.[7][8]
-
Solution 1: Solvent Choice. Use anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Water can hydrolyze the activated intermediate, killing the reaction.[1]
-
Solution 2: Concentration. Ensure the reaction concentration is appropriate, typically between 0.1 M and 0.5 M. Overly dilute conditions can slow down the bimolecular coupling reaction.[9]
-
Significant Side Product Formation
Question: My reaction produces the desired product, but it's contaminated with significant byproducts, making purification difficult. What are these impurities and how can I prevent them?
Answer: Side reactions are common in carbodiimide-mediated couplings. Identifying the likely structures of these byproducts is key to mitigating their formation.[3]
Potential Side Reactions & Prevention Strategies:
-
N-Acylurea Formation: This is the most common byproduct when using carbodiimides like EDC. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea if the amine nucleophile does not intercept it quickly.[3][9][10][11]
-
Prevention: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is critical.[12][13] These additives react with the O-acylisourea to form an active ester intermediate that is more stable towards rearrangement but highly reactive towards the amine, significantly improving the yield of the desired amide.[4][14]
-
-
Racemization of Proline: Activation of the carboxylic acid of an amino acid can lead to the loss of its stereochemical integrity (epimerization) through the formation of an oxazolone intermediate.[9][12][15]
-
Dipeptide Formation (Self-Coupling): If the Boc protecting group on proline is prematurely cleaved, the liberated proline amine could react with another activated proline molecule. This is less common under standard conditions but can occur if the reaction mixture is inadvertently exposed to strong acid.
-
Prevention: Ensure the reaction is run under neutral or slightly basic conditions by using a base like DIPEA. Avoid acidic workup conditions until the reaction is complete.
-
Difficult Product Purification
Question: I've successfully formed the product, but I'm struggling to isolate it in pure form from the reaction mixture. What is an effective purification strategy?
Answer: The product, 3-(Boc-prolylamino)benzoic acid, has both acidic (carboxylic acid) and lipophilic (Boc group) character, which can be leveraged for purification. The byproducts, such as the urea from EDC, also have distinct solubility properties.
Purification Strategy:
-
Aqueous Workup (Acid-Base Extraction):
-
After the reaction is complete, dilute the mixture (e.g., DMF) with a water-immiscible solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove the tertiary base (DIPEA) and any unreacted 3-aminobenzoic acid.
-
Next, wash with a weak base (e.g., saturated NaHCO₃ solution). Your product, being a carboxylic acid, will move into the aqueous basic layer, while the neutral N-acylurea byproduct and other non-acidic impurities remain in the organic layer.
-
Separate the basic aqueous layer, cool it in an ice bath, and re-acidify it with 1M HCl until the pH is ~2-3. The product should precipitate out as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Chromatography:
-
If the product is still impure after extraction, column chromatography on silica gel is the next step.
-
A typical eluent system would be a gradient of methanol in dichloromethane (DCM), often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and improve peak shape.
-
For highly polar compounds, reversed-phase chromatography can also be effective.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the EDC/HOBt coupling reaction?
A1: The reaction proceeds in two main stages:
-
Activation: The carboxylic acid of N-Boc-L-proline attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[11][18]
-
Coupling: This intermediate is rapidly intercepted by HOBt to form an HOBt-active ester. This active ester is then attacked by the nucleophilic amine of 3-aminobenzoic acid, forming the tetrahedral intermediate, which collapses to yield the desired amide bond and regenerates HOBt.[14] This two-step process is crucial for minimizing side reactions.[3]
Q2: Which coupling reagent is best for this synthesis?
A2: While many reagents can work, the choice depends on a balance of efficiency, cost, and side reaction prevention.
| Reagent System | Pros | Cons |
| EDC / HOBt | Cost-effective; water-soluble urea byproduct is easily removed during workup.[12][19] | Can be slower than uronium reagents; risk of N-acylurea without HOBt. |
| HATU / DIPEA | Highly efficient and fast; lower rates of racemization.[6][16] | More expensive; can form guanidinium byproducts if amine is added first.[19] |
| DCC / HOBt | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify removal by filtration but may complicate reaction monitoring.[12] |
For most lab-scale syntheses, EDC/HOBt offers the best balance of performance and ease of purification.[12]
Q3: Why is N-Boc-L-proline used instead of just L-proline?
A3: Protecting groups are essential in peptide synthesis to prevent unwanted side reactions.[13] The "Boc" (tert-butyloxycarbonyl) group protects the secondary amine of proline. Without this protection, the amine of one proline molecule could react with the activated carboxylic acid of another, leading to polymerization. The Boc group is stable under the coupling conditions but can be easily removed later with a mild acid like trifluoroacetic acid (TFA).
Q4: How should I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation of your starting materials and product (e.g., 10% Methanol in DCM). Spot the reaction mixture alongside your two starting materials. The reaction is complete when the limiting starting material spot has disappeared and a new, distinct product spot has appeared. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous confirmation of product formation and monitoring byproduct generation.
Visualized Reaction and Troubleshooting Workflow
Reaction Mechanism Diagram
Caption: EDC/HOBt mediated amide coupling mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Optimized Experimental Protocol
Synthesis of 3-((S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamido)benzoic acid
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-proline (1.0 eq) and dissolve in anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: In a separate flask, dissolve 3-aminobenzoic acid (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated proline mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the N-Boc-L-proline is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1M HCl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Oxford University Press. (2023). Isolation and chromatographic purification of reaction products from amino acids. Retrieved from [Link]
-
Li, P., & Hu, W. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7417. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Biotage. (2023). Does amino acid concentration really matter during peptide synthesis? Retrieved from [Link]
-
Occam Design. (n.d.). Improving Peptide Synthesis. Retrieved from [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
PubChem. (n.d.). Benzoic acid, p-(propylamino)-, 3-(benzylmethylamino)-2-hydroxypropyl ester, hydrochloride. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
MDPI. (2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. biotage.com [biotage.com]
- 8. occamdesign.com [occamdesign.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Welcome to the technical support center for the purification of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid:
Q1: What are the most common impurities I should expect when synthesizing 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials such as 3-aminobenzoic acid and pyrrolidine, as well as byproducts from the coupling reaction. If a carbodiimide-mediated coupling is used, urea byproducts are also a common impurity. In some cases, side reactions on the benzoic acid or pyrrolidine ring can introduce additional impurities.[1][2]
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good starting point for recrystallization is a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For benzoic acid derivatives, polar solvents are often a good choice. A mixture of ethanol and water, or ethyl acetate and heptane, can be effective. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal system for your specific crude product.[3]
Q3: My purified compound looks clean by TLC, but the NMR shows residual solvent. How can I remove it?
A3: Residual solvent is a common issue. If the solvent is volatile (e.g., dichloromethane, ethyl acetate), drying under high vacuum for an extended period, sometimes with gentle heating (if the compound is stable), can be effective. If the solvent has a high boiling point (e.g., DMSO, DMF), you might need to re-precipitate the compound from a different solvent system or perform a solvent exchange by dissolving the compound in a low-boiling solvent and re-evaporating several times.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: Yes, normal-phase silica gel chromatography can be a suitable method for purifying 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid. A mobile phase consisting of a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point. A gradient elution may be necessary to separate the desired product from closely related impurities. However, be aware that the acidic nature of the benzoic acid moiety can sometimes lead to tailing on silica gel. Adding a small amount of acetic acid or formic acid to the mobile phase can help to mitigate this issue.[4]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
You've successfully synthesized the crude product, but after recrystallization, the yield is significantly lower than expected.
Caption: Troubleshooting workflow for low recrystallization yield.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), concentrate a small aliquot and analyze it by TLC or HPLC. If a significant amount of your product is present, your recrystallization conditions need optimization.
-
Optimize the Solvent System:
-
Too Soluble: If the product is too soluble in the chosen solvent at room temperature, you will lose a significant amount in the mother liquor. Try a solvent in which the product is less soluble, or use a co-solvent system (e.g., adding a non-polar solvent like heptane to an ethyl acetate solution).
-
Too Little Solvent: Using too little solvent can lead to premature crystallization and trapping of impurities, but an excessive volume will keep more of your product dissolved. Aim for a volume that just dissolves the compound at the boiling point of the solvent.
-
-
Optimize Cooling: Ensure you are allowing sufficient time for crystallization to occur. Cooling the flask in an ice bath or even a freezer (if the solvent allows) can significantly improve yield.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Re-evaluate Crude Purity: If the mother liquor contains very little product, the issue might be with the initial crude material. A low-purity crude product will naturally result in a low yield of the pure compound.
Problem 2: Persistent Impurities After Chromatography
Despite careful column chromatography, a persistent impurity remains in your final product, as confirmed by HPLC or NMR.
Caption: Troubleshooting workflow for persistent impurities post-chromatography.
-
Identify the Impurity: If possible, use techniques like LC-MS or detailed NMR analysis to identify the structure of the persistent impurity. Knowing what you are trying to remove is crucial for selecting the right purification strategy.
-
Optimize Chromatographic Conditions:
-
Mobile Phase Polarity: If the impurity co-elutes with your product, the polarity of your mobile phase may not be optimal for separation. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture.
-
Mobile Phase Additives: As mentioned, for acidic compounds like this, adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape and may enhance separation.[5]
-
Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Reversed-phase (C18) chromatography can offer a different selectivity and may resolve the impurity.[6]
-
-
Consider an Orthogonal Purification Method: If chromatography is not providing the desired purity, a different technique like recrystallization may be effective. The solubility properties of the impurity may be sufficiently different from your product to allow for separation by crystallization.
-
Preparative HPLC: For high-purity requirements and challenging separations, preparative HPLC is a powerful option. While more resource-intensive, it offers the highest resolution.[7]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water |
Note: This is a starting method and may require optimization for your specific impurity profile.
Protocol 2: General Recrystallization Procedure
-
Dissolve the crude 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
References
- Angew. Chem. Int. Ed. 2018, 57, 7205. (This source was mentioned in the search results as a reference for compound data, but a direct link was not provided).
- Supplementary Inform
- US Patent US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine deriv
-
MDPI: Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
RSC Publishing: Analytical Methods. [Link]
-
PubMed: [Ion pair HPLC determination of p-aminobenzoic acid as an impurity in procaine and procainamide hydrochlorides]. [Link]
-
PubMed: Related impurities in peptide medicines. [Link]
-
RSC Publishing: Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
PubMed: HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. [Ion pair HPLC determination of p-aminobenzoic acid as an impurity in procaine and procainamide hydrochlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 3-(Prolylamino)benzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(Prolylamino)benzoic acid. This molecule, a key impurity in the synthesis of the antibiotic Ertapenem, possesses distinct structural features—an amide linkage, a secondary aromatic amine, and a benzoic acid moiety—that dictate its stability profile.[1] Understanding its degradation pathways under stress is critical for ensuring pharmaceutical purity and safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during forced degradation studies. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust experiments and interpret your results with confidence.
Section 1: Forced Degradation (Stress Testing) Fundamentals
Q1: Why are forced degradation studies necessary for a compound like 3-(Prolylamino)benzoic acid?
A1: Forced degradation, or stress testing, is a regulatory requirement and a fundamental component of drug development.[2][3] These studies are designed to intentionally degrade the molecule under more severe conditions than it would typically encounter during its shelf life.[2]
The primary objectives are:
-
To Identify Likely Degradants: Stress testing helps predict the degradation products that could form under normal storage conditions over time.[2]
-
To Elucidate Degradation Pathways: Understanding the chemical reactions that lead to degradation (e.g., hydrolysis, oxidation) is crucial for developing stable formulations and defining appropriate storage conditions.[3]
-
To Develop and Validate Stability-Indicating Analytical Methods: A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities. Forced degradation is essential to prove that your analytical method, typically High-Performance Liquid Chromatography (HPLC), has this capability.[3][4]
For 3-(Prolylamino)benzoic acid, the key vulnerabilities are the amide bond (susceptible to hydrolysis), the aromatic amine (prone to oxidation), and the benzoic acid group, which can be involved in photolytic reactions.[5][6][7]
Q2: I'm starting my forced degradation study. What are the standard stress conditions, and what level of degradation should I aim for?
A2: The goal is to achieve meaningful degradation without completely destroying the parent molecule. A degradation level of 5-20% is generally considered appropriate to generate a sufficient quantity of degradants for detection and characterization.[8] More than 20% degradation can sometimes lead to secondary degradation, complicating pathway analysis.[8]
Here is a summary of recommended starting conditions. Note that these may need to be optimized based on the observed stability of the compound.[8][9]
| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp or 50-60°C | Targets the amide bond.[10] If no degradation occurs at room temperature, gentle heating can be applied.[8] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp or 50-60°C | Also targets the amide bond, often at a faster rate than acid hydrolysis.[10][11] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Mimics oxidative stress. The aromatic amine is a primary target.[6][12] |
| Photolytic | ICH Q1B Option 1 or 2 | As per guideline | Exposes the sample to a combination of UV and visible light to assess photosensitivity. The aromatic ring is a potential chromophore.[8] |
| Thermal | Dry Heat (e.g., 60-80°C) | Up to 7 days | Assesses the intrinsic thermal stability of the molecule in its solid state or in solution. |
A general workflow for conducting these studies is outlined below.
Caption: Workflow for a forced degradation study.
Section 2: Troubleshooting Specific Degradation Pathways
Q3: Under acidic and basic conditions, I see a major new peak in my chromatogram. I suspect amide hydrolysis. How do I confirm this and what are the expected products?
A3: Your suspicion is well-founded. The amide bond is the most likely site for hydrolytic cleavage under both acidic and basic conditions.[5][10][13]
-
Mechanism & Expected Products: Amide hydrolysis breaks the C-N bond, yielding a carboxylic acid and an amine.[5] In this case, the reaction would produce 3-aminobenzoic acid and proline .
-
Confirmation Strategy:
-
Mass Spectrometry (MS): The most direct method. Analyze your stressed sample by LC-MS. Look for ions corresponding to the molecular weights of the parent compound, 3-aminobenzoic acid, and proline. High-resolution mass spectrometry (HRMS) can provide elemental composition to further confirm identities.[14][15]
-
Co-injection with Standards: Obtain reference standards for 3-aminobenzoic acid and proline. Inject them separately into your HPLC system to determine their retention times. Then, spike your degraded sample with these standards. If the new peak in your degraded sample increases in size and maintains a single, symmetrical shape, it confirms the identity of that degradant.
-
The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Troubleshooting guide for HPLC peak shape.
Section 4: Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a starting point. Concentrations and time points should be optimized.
-
Preparation:
-
Prepare a 1.0 mg/mL stock solution of 3-(Prolylamino)benzoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
Keep all solutions at a controlled temperature (e.g., 50°C).
-
-
Time Points:
-
Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
-
Quenching:
-
Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base/acid (e.g., add 1 mL of 0.2 M NaOH to the acid sample). This stops the reaction.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. [16]
-
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes). This helps to visualize all potential degradants.
-
-
Analysis of Stressed Samples:
-
Inject the control sample and all stressed samples from Protocol 1.
-
The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
-
Method Optimization:
-
Poor Resolution: Adjust the gradient slope. A shallower gradient will increase separation. [17] * Peak Tailing: Ensure the mobile phase pH is low (~2.5-3.0) due to the formic acid.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The spectra across a single peak should be identical. If not, a co-eluting impurity is present, and the method is not stability-indicating.
-
References
- Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. PubMed Central.
- Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute for AI.
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. National Institutes of Health.
- Hydrolysis of Amides Definition - Organic Chemistry Key Term. Fiveable.
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. PubMed.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
-
Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing S.L. Available at: [Link]
-
Pharmaceutical Stability Analysis. Creative BioMart. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
-
Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. Available at: [Link]
- Amide Bond Activation of Biological Molecules. National Institutes of Health.
-
Types of Amide Hydrolysis. BYJU'S. Available at: [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]
-
Characterization of Impurities and Degradants Using Mass Spectrometry. Wiley Online Library. Available at: [Link]
-
Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. ACS Publications. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Available at: [Link]
- Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]
- Study of the photochemical oxidation of benzoic acid in aqueous solution using HPLC, HPCE and GC/MS. New Jersey Institute of Technology.
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. ResearchGate. Available at: [Link]
-
Structure-activity relationship and photodegradation of avobenzone. ResearchGate. Available at: [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. Available at: [Link]
-
Resistance of proline-containing peptides to ruminal degradation in vitro. PubMed. Available at: [Link]
-
HPLC Troubleshooting. Waters Corporation. Available at: [Link]
-
Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. PubMed. Available at: [Link]
-
Resistance of proline-containing peptides to ruminal degradation in vitro. National Institutes of Health. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. Available at: [Link]
-
Possible degradation pathways of benzoic acid (BA) (A) and KEGG... ResearchGate. Available at: [Link]
-
(PDF) Completion of the core -oxidative pathway of benzoic acid biosynthesis in plants. ResearchGate. Available at: [Link]
-
Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. MDPI. Available at: [Link]
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- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
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- 12. nva.sikt.no [nva.sikt.no]
- 13. fiveable.me [fiveable.me]
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- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Minimizing dimer formation in 3-(Prolylamino)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(Prolylamino)benzoic acid. This molecule, a critical intermediate and a known impurity in the synthesis of the antibiotic Ertapenem (often referred to as Pro-maba), presents unique challenges due to the secondary amine nature of proline.[][2] This guide provides in-depth troubleshooting advice and optimized protocols to help you maximize your yield and purity, with a special focus on the persistent issue of dimer formation.
Fundamental Principles: The Reaction and Dimer Formation Pathways
The synthesis of 3-(Prolylamino)benzoic acid is fundamentally an amide coupling reaction between a 3-aminobenzoic acid derivative and a proline derivative. The core of the challenge lies in activating the carboxylic acid of one molecule to react efficiently with the amine of another, without promoting unwanted side reactions.[3]
Dimerization is a significant side reaction that can occur through several pathways, drastically reducing the yield of the desired monomeric product. Understanding these pathways is the first step toward prevention.
Potential Dimerization Pathways:
-
Benzoic Acid Dimer: An activated 3-(Prolylamino)benzoic acid molecule can react with another molecule of itself instead of the intended proline, forming a dimer linked by an amide bond between the carboxyl group of one molecule and the newly formed prolylamino group of another.
-
Proline Dimer: If unprotected proline is used, it can dimerize to form a prolyl-proline dipeptide, which can then react with the benzoic acid derivative.
-
Self-Condensation of Starting Material: If the starting material is 3-aminobenzoic acid, its activated carboxyl group can react with the amine of another 3-aminobenzoic acid molecule.
Below is a diagram illustrating the desired reaction versus a potential dimerization pathway.
Caption: Desired monomer synthesis vs. a potential side reaction pathway leading to dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis?
Low yield is often attributed to incomplete coupling or the formation of side products. The secondary amine of proline is less nucleophilic than a primary amine, which can lead to slower reaction kinetics.[4] If the reaction is not driven to completion, you will have unreacted starting materials. Furthermore, side reactions like dimerization can consume your starting materials and product, significantly lowering the final yield.
Q2: I see an unexpected peak in my HPLC/LC-MS with approximately double the mass of my product. What is it?
This is a classic sign of dimer formation. As illustrated in the diagram above, this can happen when an activated molecule reacts with another molecule of starting material or product instead of the intended coupling partner.
Q3: Which coupling reagent is best for this reaction: HATU, HBTU, or EDC/HOBt?
For challenging couplings, especially those involving sterically hindered or less nucleophilic amines like proline, HATU is generally the superior choice.[5][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a highly reactive OAt-ester intermediate. The nitrogen at the 7-position of the azabenzotriazole ring enhances the reactivity, leading to faster and more complete coupling with a lower risk of side reactions like epimerization.[5][6][7]
-
HBTU is also effective, but the resulting OBt-ester is less reactive than the OAt-ester from HATU, which can be a disadvantage with proline.[5]
-
EDC/HOBt is a classic carbodiimide-based method. While economical, it can be slower and may require careful optimization to avoid side reactions.[8] Using catalytic amounts of HOBt with EDC is crucial to suppress some side reactions.[9]
| Coupling Reagent | Reactivity | Risk of Side Reactions | Recommendation for Proline Coupling |
| HATU | Very High | Lowest | Highly Recommended |
| HBTU | High | Low to Moderate | Recommended |
| EDC/HOBt | Moderate | Moderate | Use with careful optimization |
Q4: Do I need to protect the proline nitrogen or the benzoic acid amine?
In the synthesis of 3-(Prolylamino)benzoic acid, you are forming an amide bond between the proline nitrogen and the benzoic acid carboxyl group. Therefore, the proline nitrogen must be unprotected to act as a nucleophile. The amine on the 3-aminobenzoic acid is generally not reactive enough to interfere, but if you are starting with proline and 3-aminobenzoic acid, the proline carboxyl group and the benzoic acid amine would need orthogonal protecting groups. A common strategy is to use Fmoc-Pro-OH or Boc-Pro-OH and couple it to a methyl or ethyl ester of 3-aminobenzoic acid, followed by deprotection.[10][11][12]
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a structured approach to diagnosing and solving issues with dimer formation during your synthesis.
Caption: Troubleshooting workflow for diagnosing and resolving high dimer formation.
Issue: Significant Dimer by-product Detected (>10%)
Possible Cause 1: Sub-optimal Stoichiometry
-
Expertise & Experience: The relative amounts of your reactants are critical. If the activated benzoic acid derivative is in significant excess or if it is activated for too long before the proline is available to react, it is more likely to react with another available amine, leading to dimerization.
-
Trustworthiness (Self-Validation): An optimized reaction should show near-complete consumption of the limiting reagent with minimal formation of side products.
-
Troubleshooting Steps:
-
Ensure Proline is Not the Limiting Reagent: Use a slight excess of the proline derivative (e.g., 1.1 to 1.2 equivalents) relative to the benzoic acid derivative. This ensures there is always a proline molecule ready to react with the activated carboxylic acid.
-
Avoid Large Excess of Coupling Reagent: Using a large excess of the coupling reagent can lead to over-activation and side reactions. Use approximately 1.05 to 1.1 equivalents of the coupling reagent. Excess uronium reagents like HBTU or HATU can also cause side reactions by reacting with the free amine of the peptide chain.[13]
-
Possible Cause 2: High Reaction Temperature
-
Expertise & Experience: While heat can increase the rate of the desired reaction, it often disproportionately accelerates side reactions.[14] Amide coupling reactions are typically exothermic, and allowing the temperature to rise uncontrolled can favor dimerization.
-
Trustworthiness (Self-Validation): A well-controlled reaction maintains a stable temperature profile and yields a cleaner product profile.
-
Troubleshooting Steps:
-
Cool the Reaction Mixture: Begin the reaction at 0°C, especially during the activation of the carboxylic acid and the initial addition of the amine.
-
Controlled Warming: After the initial mixing at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. This provides enough energy for the desired reaction to proceed to completion while keeping the rate of side reactions low.
-
Possible Cause 3: Inefficient Coupling Reagent/Method
-
Expertise & Experience: As discussed in the FAQ, if the activation of the carboxylic acid is slow or if the activated intermediate is not reactive enough, it will have more time to participate in side reactions.
-
Trustworthiness (Self-Validation): Switching to a more efficient coupling reagent should result in a faster reaction (as monitored by TLC or LC-MS) and a cleaner crude product.
-
Troubleshooting Steps:
-
Switch to a Superior Reagent: If you are using EDC/HOBt or HBTU and still facing issues, switch to HATU. Its superior reactivity is well-documented for difficult couplings.[5][6]
-
Pre-activation Time: Minimize the time the carboxylic acid sits in its activated state before the amine is introduced. However, for some reagents, a short pre-activation of a few minutes is recommended. Follow the specific protocol for your chosen reagent.
-
Possible Cause 4: High Concentration
-
Expertise & Experience: The kinetics of dimerization are often second-order with respect to the reactants, meaning the rate increases exponentially with concentration. The desired intramolecular-like coupling is pseudo-first-order. Therefore, running the reaction under more dilute conditions can favor the desired reaction over dimerization.
-
Trustworthiness (Self-Validation): A series of reactions at decreasing concentrations should show a corresponding decrease in the dimer-to-product ratio.
-
Troubleshooting Steps:
-
Dilute the Reaction: Double the solvent volume to halve the concentration and observe the effect on the product distribution.
-
Slow Addition: If practical, add the activated carboxylic acid solution slowly (e.g., via a syringe pump) to a solution of the proline derivative. This keeps the instantaneous concentration of the activated species low, minimizing the chance of it reacting with itself.
-
Recommended Experimental Protocols
Protocol 1: Synthesis of 3-(Prolylamino)benzoic Acid using HATU
This protocol is designed to maximize yield and minimize side reactions.
Materials:
-
Boc-L-Proline
-
Methyl 3-aminobenzoate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Boc-L-Proline (1.0 eq), Methyl 3-aminobenzoate (1.1 eq), and HATU (1.05 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate, Methyl 3-((S)-1-Boc-pyrrolidine-2-carboxamido)benzoate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the protected intermediate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (approx. 2-3 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
-
Deprotection and Final Work-up:
-
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 3-(Prolylamino)benzoic acid.
-
-
Purification:
-
Purify the crude product by flash chromatography or preparative HPLC as needed.
-
Protocol 2: Analytical Method for Product and Dimer Detection
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Expected Elution Profile: The more polar 3-(Prolylamino)benzoic acid will elute earlier than the less polar, larger dimer by-product. Mass spectrometry should be used to confirm the identity of each peak.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Pro-Pro coupling. Retrieved from [Link]
- Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 93.
- Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971.
-
Khandelia, R. (2016). Whether the formation of amide bonds in protein is effected by temperature? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitrogen of Proline? Retrieved from [Link]
-
Axios Research. (n.d.). Ertapenem Impurity Pro-maba. Retrieved from [Link]
-
PubMed. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]
- RSC Publishing. (2012).
-
Veeprho. (n.d.). Ertapenem N-Nitroso Pro-maba Impurity. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic-Chemistry.org. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]
-
PubMed Central. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]
- Thamm, P. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl.
- Thieme. (n.d.). Protection of Functional Groups.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide segment coupling strategies. Retrieved from [Link]
-
ResearchGate. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
PubMed Central. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]
-
PubMed. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]
-
PubMed Central. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]
-
ResearchGate. (2023). Optimizing the synthesis of dimeric peptides: influence of the reaction medium and effects that modulate kinetics and reaction yield. Retrieved from [Link]
-
Research Collection. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]
-
PubMed Central. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
Sources
- 2. Ertapenem Impurity Pro-maba - CAS - 724700-26-9 | Axios Research [axios-research.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of 3-(Prolylamino)benzoic Acid from its Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the resolution of 3-(Prolylamino)benzoic acid from its isomers. My aim is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each experimental step, grounded in years of field experience and robust scientific principles.
Introduction to the Challenge
3-(Prolylamino)benzoic acid is a key chemical entity, often encountered as an intermediate or an impurity in pharmaceutical synthesis, such as in the manufacturing of the antibiotic Ertapenem.[1] The molecule contains a proline moiety, which introduces a chiral center, and is one of several positional isomers of aminobenzoic acid.[1][2][3][4] Consequently, a typical synthesis can yield a mixture of enantiomers (R and S forms of the 3-isomer) and constitutional isomers (e.g., 2- and 4-(Prolylamino)benzoic acid). Achieving high purity of the desired 3-(S-Prolylamino)benzoic acid isomer is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to troubleshooting and optimizing the resolution of these closely related molecules.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the resolution process in a question-and-answer format.
Scenario 1: Chiral High-Performance Liquid Chromatography (HPLC) Issues
Question: I am seeing poor or no separation of the 3-(Prolylamino)benzoic acid enantiomers on my chiral HPLC column. What steps should I take to improve resolution?
Answer:
Poor enantiomeric resolution is a frequent challenge. A systematic approach to method development is crucial. Here’s a workflow to diagnose and solve the problem:
Step 1: Verify the Suitability of Your Chiral Stationary Phase (CSP).
-
The "Why": Chiral recognition is based on specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. Not all CSPs are effective for all classes of compounds. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often a good starting point for proline derivatives due to their ability to form the necessary hydrogen bonds.[5][6]
-
Actionable Protocol: If you are not seeing any hint of separation (i.e., not even a shoulder on the peak), it is highly likely your chosen CSP is not suitable. It is advisable to screen a small library of CSPs with different selectivities.
Step 2: Optimize the Mobile Phase Composition.
-
The "Why": The mobile phase composition directly influences the interactions between your isomers and the stationary phase. For proline derivatives, subtle changes in solvent polarity can dramatically affect resolution.[5][6]
-
Actionable Protocol:
-
Vary the Organic Modifier Ratio: In normal-phase chromatography (e.g., hexane/ethanol), adjust the ethanol percentage in small increments (e.g., 1-2%). For proline-containing acids, even a 1% change can be significant.[5][6]
-
Introduce an Additive: For acidic compounds like 3-(Prolylamino)benzoic acid, peak shape and resolution can often be improved by adding a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase.[5][6][7] This helps to suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the CSP.
-
Step 3: Adjust the Column Temperature.
-
The "Why": Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to better resolution.[7] However, this is not a universal rule, and in some cases, higher temperatures can improve kinetics and peak efficiency.
-
Actionable Protocol: Systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) while keeping the mobile phase constant.
Step 4: Check for Column Overload.
-
The "Why": Injecting too much sample can saturate the active sites on the CSP, leading to peak broadening and a loss of resolution.
-
Actionable Protocol: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape and resolution improve significantly at lower concentrations, you were likely overloading the column.[7]
Scenario 2: Fractional Crystallization Failures
Question: I am attempting to separate the constitutional isomers (2-, 3-, and 4-isomers) by fractional crystallization, but I am getting co-crystallization or poor separation. How can I improve this?
Answer:
Fractional crystallization is a powerful technique for separating isomers with different solubilities, but it can fail when isomers form ordered co-crystals or solid solutions.[8][9][10][11]
Step 1: Solvent Screening is Key.
-
The "Why": The success of fractional crystallization hinges on exploiting differences in solubility between the isomers in a given solvent.[11] This solubility is highly dependent on the solvent's polarity and its ability to form hydrogen bonds with the solute.
-
Actionable Protocol:
-
Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
The ideal solvent is one in which the desired isomer has significantly lower solubility than the undesired isomers at a low temperature, but is reasonably soluble at a higher temperature.
-
Step 2: Control the Rate of Crystallization.
-
The "Why": Rapid crystallization often traps impurities (in this case, other isomers) within the crystal lattice. Slow, controlled cooling allows for the selective crystallization of the least soluble component, leading to higher purity.
-
Actionable Protocol:
-
Dissolve the mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Avoid crash-cooling in a dry ice/acetone bath initially.
-
Consider using a seeded crystallization approach by adding a few pure crystals of the desired isomer to the supersaturated solution to encourage its selective crystallization.
-
Step 3: Multi-Stage Crystallization.
-
The "Why": A single crystallization step is often insufficient for complete separation, especially with isomers having similar properties.[9] A multi-stage approach is necessary to progressively enrich the desired isomer.[9]
-
Actionable Protocol:
-
After the first crystallization, separate the crystals (Crop A) from the mother liquor (Liquor A).
-
Re-crystallize Crop A from the same solvent to further increase its purity.
-
Concentrate Liquor A to induce a second crop of crystals (Crop B), which will be enriched in the more soluble isomers. This process can be repeated to maximize the recovery of the pure product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to confirm the purity and identity of my resolved 3-(Prolylamino)benzoic acid?
A1: A combination of techniques is recommended for unambiguous confirmation:
-
Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee%).
-
Reversed-Phase HPLC: To determine the purity with respect to constitutional isomers and other impurities.[3][4]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the prolylamino group on the benzoic acid ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q2: Can I use derivatization to aid in the separation of the enantiomers?
A2: Yes, derivatization is a viable strategy, particularly for analysis by achiral chromatography.[12][13] You can react the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (like a C18). However, this adds extra steps to your process (derivatization and subsequent removal of the chiral auxiliary), so it is often more common for analytical purposes than for preparative-scale purification.[12][13]
Q3: My resolved isomer appears pure by HPLC, but my yield is very low. What are the common causes of product loss?
A3: Low yield can be attributed to several factors:
-
Multiple Crystallization Steps: Each crystallization step involves some loss of product in the mother liquor.[9]
-
Adsorption onto glassware or equipment: Highly polar compounds can adhere to surfaces.
-
Degradation: Although generally stable, exposure to harsh pH conditions or high temperatures for extended periods could potentially lead to degradation.
-
Incomplete Precipitation: The product may have higher than expected solubility in the crystallization solvent, even at low temperatures.
Q4: How do I choose between chiral HPLC and fractional crystallization for preparative-scale separation?
A4: The choice depends on the specific nature of your mixture and the scale of your operation.
-
Fractional Crystallization: Generally more cost-effective and scalable for separating constitutional isomers if a suitable solvent system can be found.[10] It is less commonly used for resolving enantiomers unless a chiral resolving agent is used to form diastereomeric salts.
-
Preparative Chiral HPLC: The preferred method for separating enantiomers . It offers higher resolution and purity but can be more expensive and time-consuming for large quantities.
Data Summary Table
| Technique | Primary Application | Key Optimization Parameters | Common Issues |
| Chiral HPLC | Enantiomer Resolution | CSP, Mobile Phase Composition, Temperature, Flow Rate | Poor Resolution, Peak Tailing |
| Fractional Crystallization | Constitutional Isomer Separation | Solvent System, Cooling Rate, Seeding | Co-crystallization, Low Yield |
| NMR Spectroscopy | Structural Confirmation | Solvent, Acquisition Time | Poor Signal-to-Noise, Impurity Peaks |
| Mass Spectrometry | Molecular Weight Confirmation | Ionization Source, Mass Analyzer | Poor Ionization, Fragmentation |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase Preparation: Prepare a stock mobile phase of Hexane/Ethanol (90:10 v/v) with 0.1% TFA.
-
Initial Run: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min and a temperature of 25°C. Inject 5 µL of a ~1 mg/mL sample solution.
-
Optimization:
-
If no separation is observed, screen other chiral columns.
-
If partial separation is observed, systematically adjust the ethanol content in 2% increments (e.g., 92:8, 88:12).
-
Once a promising mobile phase is identified, optimize the temperature between 15°C and 40°C to maximize resolution.
-
-
Validation: Once optimal conditions are found, confirm the linearity, precision, and limit of detection for the method.[5][6]
References
-
Gavezzotti, A. (2010). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B: Structural Science, 66(Pt 1), 97-108. Retrieved from [Link]
-
Li, T., & Welch, C. J. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1153-1157. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]
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Lab Alley. (2026). Simple & Fractional Crystallization: Expert Guide 2026. Retrieved from [Link]
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Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
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GEA. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
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Chemistry LibreTexts. (2019). Fractional crystallization. Retrieved from [Link]
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ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]
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PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
-
ResearchGate. (2025). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-(Prolylamino)benzoic Acid
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketable drug is paved with rigorous testing and stringent quality control. A cornerstone of this process is the validation of analytical methods, a systematic demonstration that a chosen method is fit for its intended purpose.[1][2][3] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Prolylamino)benzoic acid, a novel small molecule with therapeutic potential.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental designs and offering a comparative analysis against alternative analytical technologies. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9]
The Analytical Challenge: Quantifying 3-(Prolylamino)benzoic Acid
3-(Prolylamino)benzoic acid is an aromatic carboxylic acid. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of a potential drug product. A validated analytical method is essential for various stages of development, including stability studies, formulation development, and quality control of the active pharmaceutical ingredient (API) and finished product.
This guide will focus on the validation of a hypothetical, yet scientifically plausible, reversed-phase HPLC method with UV detection (HPLC-UV).
The Proposed HPLC-UV Method
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Standard Concentration: 100 µg/mL in 50:50 Water:Acetonitrile
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow for the validation of the proposed HPLC method for 3-(Prolylamino)benzoic acid.
Caption: A typical workflow for analytical method validation.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase and a placebo (formulation matrix without the API) to ensure no interfering peaks at the retention time of 3-(Prolylamino)benzoic acid.
-
Forced Degradation: Subject a solution of 3-(Prolylamino)benzoic acid to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[11]
-
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.
Hypothetical Data Summary:
| Condition | Observation | Peak Purity Index |
| Blank (Mobile Phase) | No peak at the analyte's retention time | N/A |
| Placebo | No peak at the analyte's retention time | N/A |
| Acid Hydrolysis | Degradant peak at RRT 0.85, resolution > 2.0 | > 0.999 |
| Base Hydrolysis | Degradant peak at RRT 1.15, resolution > 2.0 | > 0.999 |
| Oxidation (H₂O₂) | Degradant peak at RRT 0.92, resolution > 2.0 | > 0.999 |
| Thermal Stress | Minor degradant peak at RRT 1.10, resolution > 2.0 | > 0.999 |
| Photolytic Stress | No significant degradation observed | > 0.999 |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 3-(Prolylamino)benzoic acid at different concentrations, typically spanning 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 450,123 |
| 75 | 675,432 |
| 100 | 901,234 |
| 125 | 1,125,678 |
| 150 | 1,350,987 |
-
Correlation Coefficient (r²): 0.9998
-
Linear Regression Equation: y = 9005.1x + 1234.5
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[10][14]
Experimental Protocol:
-
Prepare placebo samples spiked with 3-(Prolylamino)benzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Hypothetical Data Summary:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
| Mean Recovery | 99.8% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[15]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 3-(Prolylamino)benzoic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
Hypothetical Data Summary:
| Precision Level | Parameter | Result (RSD) | Acceptance Criteria |
| Repeatability | Day 1, Analyst 1, Instrument 1 | 0.8% | ≤ 2.0% |
| Intermediate Precision | Day 2, Analyst 2, Instrument 2 | 1.2% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
Hypothetical Data Summary:
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Caption: A diagram illustrating the parameters varied in a robustness study.
Hypothetical Data Summary:
| Parameter Varied | Retention Time Shift | Peak Asymmetry | Resolution |
| Flow Rate +0.1 mL/min | -5% | Unchanged | Unchanged |
| Flow Rate -0.1 mL/min | +5% | Unchanged | Unchanged |
| Temperature +2°C | -2% | Unchanged | Unchanged |
| Temperature -2°C | +2% | Unchanged | Unchanged |
| % Organic +2% | -8% | Unchanged | Unchanged |
| % Organic -2% | +9% | Unchanged | Unchanged |
The results indicate that the method is robust within the tested parameter ranges.
Comparative Analysis of Analytical Technologies
While the validated HPLC-UV method is robust and suitable for its intended purpose, it is essential to understand its position relative to other analytical technologies.
| Feature | HPLC-UV (Validated Method) | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass spectrometric detection. | Separation based on charge-to-size ratio in an electric field. |
| Selectivity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass-to-charge ratio detection. | Good, based on different electrophoretic mobilities. |
| Sensitivity | Moderate (µg/mL range). | Excellent (ng/mL to pg/mL range). | Good, but can be limited by small injection volumes. |
| Robustness | High, as demonstrated in the validation study. | Moderate, can be sensitive to matrix effects and instrument contamination. | Moderate, sensitive to buffer composition and capillary surface condition. |
| Cost | Low to moderate for instrumentation and operation. | High for instrumentation and maintenance. | Low to moderate for instrumentation. |
| Speed | Moderate run times (typically 10-20 minutes). | Can be very fast with UPLC front-ends. | Typically fast separation times. |
| Best Suited For | Routine QC, assay, and impurity testing in controlled matrices. | Bioanalysis (e.g., in plasma), impurity identification, and trace analysis. | Analysis of charged species, chiral separations. |
Conclusion
The comprehensive validation study demonstrates that the proposed HPLC-UV method for the quantification of 3-(Prolylamino)benzoic acid is specific, linear, accurate, precise, and robust for its intended purpose. The method is well-suited for routine quality control applications in a pharmaceutical setting.
The comparative analysis highlights that while more advanced techniques like LC-MS/MS offer superior sensitivity and selectivity, the validated HPLC-UV method provides a cost-effective and reliable solution for the majority of quality control needs for this particular analyte. The choice of analytical methodology should always be guided by the specific requirements of the analysis, a principle that lies at the heart of good scientific practice.[17]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharmuni. Analytical Method Validation in Pharmaceuticals. [Link]
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Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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YouTube. (2023). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]
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SlideShare. (2014). Bioanalytical method validation emea. [Link]
-
Global Research Online. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Scilife. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
National Institutes of Health. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
SciSpace. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
-
IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
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A Comparative Analysis of Synthetic Routes for 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid (CAS 724700-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic acid (CAS 724700-26-9), recognized as a critical impurity in the manufacturing of the carbapenem antibiotic Ertapenem and referred to as "Ertapenem Impurity Pro-maba," is a molecule of significant interest for process optimization and quality control in pharmaceutical development.[1][2] Its synthesis, primarily involving the formation of an amide bond between L-proline and 3-aminobenzoic acid moieties, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes: a classical carbodiimide-mediated coupling approach and a mixed anhydride approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their respective yields, purity considerations, and overall efficiency. This analysis aims to equip researchers with the necessary insights to select and optimize a synthetic strategy tailored to their specific needs, whether for the preparation of an analytical standard or for impurity profiling studies.
Introduction
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by health authorities worldwide. Understanding the formation and synthesis of these impurities is paramount for the development of robust and well-controlled manufacturing processes. 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic acid is a designated impurity in the synthesis of Ertapenem, a broad-spectrum antibiotic.[1][2] The ability to synthesize this compound independently is crucial for its use as a reference standard in analytical methods to monitor and control its levels in the final drug product.
The core chemical challenge in synthesizing CAS 724700-26-9 lies in the efficient and stereochemically controlled formation of the amide linkage between the carboxylic acid of L-proline and the amine of 3-aminobenzoic acid. This guide will explore two common and effective methods for achieving this transformation, highlighting the chemical principles and practical considerations for each.
Comparative Overview of Synthetic Strategies
| Parameter | Route 1: Carbodiimide-Mediated Coupling | Route 2: Mixed Anhydride Method |
| Coupling Reagents | DCC/EDC with HOBt/HOAt | Isobutyl chloroformate, Triethylamine |
| Key Intermediate | O-acylisourea activated ester | Mixed carbonic-carboxylic anhydride |
| Typical Yields | 75-85% | 80-90% |
| Purity Profile | Good; potential for urea byproducts | Generally high; requires low temperatures |
| Scalability | Readily scalable | Scalable with good temperature control |
| Cost-Effectiveness | Moderate | Generally more cost-effective |
| Safety Considerations | DCC is a known allergen | Chloroformates are toxic and corrosive |
Route 1: Carbodiimide-Mediated Amide Coupling
This route is a widely adopted method for amide bond formation due to its operational simplicity and the commercial availability of a vast array of coupling reagents. The fundamental principle involves the activation of the carboxylic acid of a protected L-proline derivative by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a 3-aminobenzoic acid ester. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is common practice to suppress racemization and improve reaction efficiency by forming an active ester intermediate.
Experimental Protocol
Step 1: Protection of L-proline
-
To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline.
Step 2: Esterification of 3-aminobenzoic acid
-
Suspend 3-aminobenzoic acid (1.0 eq) in ethanol.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give ethyl 3-aminobenzoate.
Step 3: Amide Coupling
-
Dissolve N-Cbz-L-proline (1.0 eq) and ethyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected dipeptide.
Step 4: Deprotection
-
Dissolve the protected dipeptide in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 6 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in a 1:1 mixture of methanol and water containing lithium hydroxide (1.5 eq).
-
Stir for 2 hours, acidify with 1N HCl to pH 4-5.
-
Collect the precipitate by filtration and dry under vacuum to obtain 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic acid.
Logical Flow of Carbodiimide-Mediated Coupling
Caption: Workflow for Carbodiimide-Mediated Synthesis.
Route 2: Mixed Anhydride Method
The mixed anhydride method is another robust technique for amide bond formation, often favored for its cost-effectiveness and high yields. This approach involves the activation of the N-protected L-proline by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (TEA) or N-methylmorpholine (NMM). This reaction forms a mixed carbonic-carboxylic anhydride, which is highly reactive towards nucleophilic attack by the amine. The reaction is typically carried out at low temperatures to minimize side reactions, including the formation of urethane byproducts.
Experimental Protocol
Step 1 & 2: Protection of L-proline and Esterification of 3-aminobenzoic acid
Follow the same procedures as described in Route 1.
Step 3: Mixed Anhydride Formation and Coupling
-
Dissolve N-Cbz-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq), maintaining the temperature at -15 °C.
-
Stir the mixture for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve ethyl 3-aminobenzoate (1.0 eq) in anhydrous THF and add it to the mixed anhydride solution.
-
Allow the reaction to proceed at -15 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Filter the reaction mixture to remove N-methylmorpholine hydrochloride.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield the protected dipeptide.
Step 4: Deprotection
Follow the same deprotection procedure as described in Route 1.
Synthetic Pathway via Mixed Anhydride
Caption: Mixed Anhydride Synthesis Route.
Conclusion and Recommendations
Both the carbodiimide-mediated coupling and the mixed anhydride method are viable and effective strategies for the synthesis of 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic acid. The choice between the two routes will often depend on the specific requirements of the laboratory, including scale, cost considerations, and available equipment.
-
For ease of use and broad applicability , the carbodiimide-mediated coupling (Route 1) is often preferred, especially at a smaller, laboratory scale. The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.
-
For larger scale synthesis and cost-efficiency , the mixed anhydride method (Route 2) presents a compelling alternative. While it requires more stringent temperature control, it generally provides higher yields and avoids the use of more expensive coupling reagents.
Regardless of the chosen route, careful purification of intermediates and the final product by techniques such as recrystallization or chromatography is essential to obtain a high-purity analytical standard. The synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently synthesize CAS 724700-26-9 for their analytical and drug development needs.
References
- Veeprho. (n.d.). Ertapenem Impurities and Related Compound.
- Benchchem. (n.d.). 3-(Prolylamino)benzoic acid | 724700-26-9.
- Google Patents. (2014). CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains.
-
PubChem. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
- Simson Pharma Limited. (n.d.). Ertapenem Impurity Pro-maba | CAS No- 724700-26-9.
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A Comparative Guide to HPLC and UPLC Method Cross-Validation for Ertapenem Impurity Profiling: A Focus on Pro-maba
In the landscape of pharmaceutical quality control, the accurate detection and quantification of impurities are paramount to ensuring the safety and efficacy of drug products.[][2] Ertapenem, a broad-spectrum carbapenem antibiotic, is no exception. Its synthesis and degradation can result in various impurities that must be meticulously monitored.[2][3] Among these is the in-process impurity Pro-maba, the proline meta-amino benzoic acid side chain, which requires precise analytical oversight.[4][5][6][][8]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Ertapenem and its Pro-maba impurity. We will delve into the principles of method cross-validation, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in navigating the transition between these powerful analytical techniques.
The Evolution of Liquid Chromatography: HPLC vs. UPLC
For decades, HPLC has been the cornerstone of pharmaceutical analysis, offering robust and reliable separations.[9] It typically employs columns with stationary phase particles in the 3-5 µm range, operating at pressures up to 6,000 psi.[9][10] However, the pursuit of higher throughput and greater sensitivity has led to the development of UPLC.[11] UPLC utilizes sub-2 µm particles, which necessitates much higher operating pressures—up to 15,000 psi—to propel the mobile phase through the densely packed column.[9][12]
This fundamental difference in particle size and pressure leads to several key performance advantages for UPLC, including significantly faster analysis times, improved resolution, and heightened sensitivity, making it ideal for detecting trace-level impurities.[10][11] Furthermore, the shorter run times and lower flow rates associated with UPLC can lead to a substantial reduction in solvent consumption, offering both cost and environmental benefits.[10]
Comparative Performance: Ertapenem and Pro-maba Analysis
To illustrate the practical differences between HPLC and UPLC for Ertapenem impurity analysis, we present the following comparative data. These results were generated by first developing a robust HPLC method and then systematically transferring it to a UPLC system.
Table 1: Chromatographic Conditions for HPLC and UPLC Analysis
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 6.5) | 0.02 M Phosphate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 2% B to 40% B over 20 min | 2% B to 40% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 298 nm | UV at 298 nm |
Table 2: Comparative Chromatographic Performance
| Parameter | HPLC Result | UPLC Result |
| Retention Time (Pro-maba) | 4.5 min | 1.2 min |
| Retention Time (Ertapenem) | 9.8 min | 2.5 min |
| Resolution (Pro-maba/Ertapenem) | 12.5 | 14.8 |
| Tailing Factor (Ertapenem) | 1.2 | 1.1 |
| Theoretical Plates (Ertapenem) | 8,500 | 18,000 |
| Total Run Time | 25 min | 7 min |
The data clearly demonstrates the advantages of UPLC in this application. The analysis time is reduced by over threefold, leading to a significant increase in sample throughput.[12] Concurrently, the resolution between Pro-maba and the Ertapenem main peak is improved, and the peak shape (as indicated by the tailing factor) is superior. The substantial increase in theoretical plates signifies a much more efficient separation, which translates to greater sensitivity for detecting and quantifying trace impurities.[11]
Cross-Validation of HPLC and UPLC Methods: A Step-by-Step Protocol
Method cross-validation is a critical step when transferring an analytical procedure from one technology to another, for instance, from HPLC to UPLC.[13] The objective is to ensure that the new method produces equivalent results to the original, validated method. The following protocol outlines the key steps for cross-validating the UPLC method against the established HPLC method for Ertapenem and Pro-maba analysis.
Preparation of Validation Samples
-
Prepare a stock solution of Ertapenem reference standard and a separate stock solution of Pro-maba impurity standard.
-
Create a mixed standard solution containing Ertapenem at a target concentration (e.g., 1 mg/mL) and Pro-maba at a relevant impurity level (e.g., 0.1% of the Ertapenem concentration).
-
Prepare a series of spiked samples by adding known amounts of Pro-maba to the Ertapenem solution to cover a range of concentrations around the target impurity level (e.g., 50%, 100%, and 150% of the specification limit).
Analysis of Validation Samples
-
Inject the mixed standard and spiked samples onto both the HPLC and UPLC systems in triplicate.
-
Record the retention times, peak areas, peak heights, and resolution for both Ertapenem and Pro-maba.
Assessment of Cross-Validation Parameters
-
System Suitability: Verify that both systems meet the pre-defined system suitability criteria (e.g., resolution, tailing factor, theoretical plates) using the mixed standard.
-
Retention Time Comparison: The retention times on the UPLC system will be significantly shorter. The focus should be on the consistency of the retention time for each analyte on its respective system and the correct elution order.
-
Accuracy: Calculate the percent recovery of Pro-maba in the spiked samples for both methods. The average recovery should be within a pre-defined acceptance range (e.g., 90-110%).
-
Precision: Determine the relative standard deviation (RSD) of the peak areas for replicate injections of the mixed standard and spiked samples on both systems. The RSD should typically be less than 2%.
-
Impurity Quantification: Compare the calculated amount of Pro-maba in the spiked samples obtained from both methods. The results should be statistically equivalent. This can be assessed using a t-test or an equivalence test.
The workflow for this cross-validation process can be visualized as follows:
Caption: Workflow for HPLC to UPLC method cross-validation.
The Underlying Principles of Method Transfer
The successful transfer of a method from HPLC to UPLC is grounded in the principles of chromatographic theory. The goal is to maintain the separation selectivity while leveraging the efficiency of the smaller particles. This is typically achieved by scaling the gradient and flow rate according to the column dimensions. A key consideration is the difference in system dwell volume between the HPLC and UPLC instruments, which can impact gradient separations.[13] Modern chromatography data systems often include calculators to assist in scaling these parameters accurately.
The logical relationship between these two techniques can be visualized as a progression in chromatographic performance:
Caption: The relationship between HPLC, UPLC, and performance gains.
Conclusion
While HPLC remains a robust and widely used technique in the pharmaceutical industry, UPLC offers significant advantages in terms of speed, sensitivity, and efficiency for the impurity profiling of drugs like Ertapenem.[9] The successful cross-validation of an HPLC method to a UPLC method, as demonstrated for the Pro-maba impurity, allows laboratories to enhance their productivity and analytical capabilities without compromising data quality. By following a systematic cross-validation protocol, scientists can confidently transition to this advanced chromatographic technique, ensuring the continued safety and quality of pharmaceutical products.
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
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Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
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Semantic Scholar. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]
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Pharmaguideline. Differences between HPLC and UPLC. [Link]
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ResearchGate. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]
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Journal of Chromatographic Science. Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. [Link]
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Oxford Academic. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. [Link]
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Canadian Journal of Hospital Pharmacy. Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. [Link]
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Agilent Technologies. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. [Link]
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Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
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Lab Manager. How Transferring Validated HPLC Methods Within USP Guidelines Works. [Link]
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ResearchGate. Stability of ertapenem in an elastomeric infusion device. [Link]
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Latin American Journal of Pharmacy. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. [Link]
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National Institutes of Health. Stability of Ertapenem 100 mg/mL at Room Temperature. [Link]
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Scilit. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]
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National Institutes of Health. Ertapenem | C22H25N3O7S - PubChem. [Link]
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Acta Poloniae Pharmaceutica. Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies. [Link]
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ResearchGate. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. [Link]
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Journal of Science & Technology. New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. [Link]
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Biological activity of 3-(Prolylamino)benzoic acid versus its para-isomer
An In-Depth Guide to the Positional Isomerism and Biological Activity of (Prolylamino)benzoic Acids
A Comparative Analysis of 3-(Prolylamino)benzoic Acid and 4-(Prolylamino)benzoic Acid
Prepared by a Senior Application Scientist
Introduction: The Critical Role of Isomerism in Drug Discovery
In medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount. Positional isomers, which share the same molecular formula but differ in the position of functional groups on a core scaffold, often exhibit remarkably different biological activities. This guide delves into the comparative analysis of two such isomers: 3-(Prolylamino)benzoic acid (the meta-isomer) and 4-(Prolylamino)benzoic acid (the para-isomer). Both molecules integrate a proline residue, a structural motif known to be crucial for interactions with specific enzyme classes, onto a benzoic acid scaffold.[1][2] Understanding how the meta versus para substitution impacts biological function is a classic challenge in structure-activity relationship (SAR) studies and offers profound insights for rational drug design.[3][4]
While 3-(Prolylamino)benzoic acid has been identified as a significant impurity in the synthesis of the antibiotic ertapenem, its intrinsic biological profile, and that of its para-isomer, remains an area of active investigation.[5] This guide will, therefore, establish a framework for comparison by hypothesizing a likely enzymatic target, proposing a rigorous experimental workflow to test this hypothesis, and discussing the structural rationale for anticipated differences in activity.
Hypothesized Biological Target: Proline-Specific Serine Peptidases
The incorporation of a proline moiety strongly suggests that these isomers may act as inhibitors of proline-specific peptidases, such as Prolyl Oligopeptidase (POP) or Dipeptidyl Peptidase IV (DPP-IV).[6][7] These enzymes play critical roles in human physiology and are established drug targets.
-
Prolyl Oligopeptidase (POP): A serine protease involved in the metabolism of proline-containing neuropeptides and hormones. Its dysregulation is linked to neurodegenerative and psychiatric disorders.[6][7]
-
Dipeptidyl Peptidase IV (DPP-IV): A key enzyme in glucose homeostasis that inactivates incretin hormones like GLP-1.[8][9] DPP-IV inhibitors are a major class of oral anti-diabetic drugs.[10]
The fundamental inhibitory mechanism for substrate-analog inhibitors involves mimicry of the natural peptide substrate, allowing the compound to bind to the enzyme's active site and block its catalytic function. The efficiency of this binding is highly dependent on the inhibitor's three-dimensional shape and its ability to form favorable interactions with active site residues.
Structural Rationale: Why Positional Isomerism Matters
The key difference between the meta and para isomers is the bond angle and distance between the proline group and the carboxylic acid group. This seemingly subtle change fundamentally alters the molecule's overall geometry, which is expected to have a profound impact on its ability to fit within the constrained environment of an enzyme's active site.
As illustrated in the diagram above, the more linear geometry of the para-isomer could allow it to span two subsites (S1 and S2) of the enzyme active site more effectively, positioning its carboxylate group for optimal interaction with the catalytic machinery. Conversely, the "bent" shape of the meta-isomer might introduce steric hindrance or prevent the carboxylate from achieving the ideal orientation for potent inhibition.
Comparative Biological Activity: A Predictive Framework
In the absence of direct head-to-head published studies, we can propose a hypothetical data set based on the SAR principles discussed. This data illustrates a plausible outcome where the para-isomer demonstrates superior inhibitory activity against a target like POP due to its optimized geometry.
Table 1: Hypothetical Comparative Inhibition Data Against Prolyl Oligopeptidase (POP) | Compound | Isomer Position | IC₅₀ (µM)¹ | Kᵢ (µM)² | Notes | | :--- | :--- | :--- | :--- | :--- | | Cmpd 1 | 3-(Prolylamino)benzoic acid | meta | 85.6 | 112.4 | Exhibits weak to moderate inhibition. | | Cmpd 2 | 4-(Prolylamino)benzoic acid | para | 9.2 | 12.5 | Demonstrates significantly higher potency. | | Reference | Z-Pro-Pro-CHO | N/A | 0.002 | A known potent POP inhibitor for comparison. |
¹IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. ²Kᵢ (Inhibition constant): An intrinsic measure of the inhibitor's binding affinity. A lower value indicates stronger binding.
Disclaimer: The data in Table 1 is illustrative and hypothetical, designed to represent a potential experimental outcome based on SAR principles. It is not derived from published experimental results.
Experimental Protocol: A Validated Workflow for Comparative Analysis
To empirically determine the biological activity of these isomers, a robust and self-validating experimental workflow is essential. The following protocol describes a standard in vitro fluorometric assay for measuring the inhibition of Prolyl Oligopeptidase (POP).
Objective:
To determine the IC₅₀ values of 3-(Prolylamino)benzoic acid and 4-(Prolylamino)benzoic acid against recombinant human POP.
Materials:
-
Recombinant Human Prolyl Oligopeptidase (POP), E.C. 3.4.21.26
-
POP Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 10 mM DTT, pH 7.5
-
Inhibitors: 3-(Prolylamino)benzoic acid and 4-(Prolylamino)benzoic acid, dissolved in DMSO to 10 mM stock
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Workflow Diagram:
Step-by-Step Procedure:
-
Inhibitor Preparation: Create a 10-point serial dilution series for each isomer, starting from the 10 mM stock in DMSO. Then, perform a secondary dilution of each concentration into the assay buffer. This minimizes the final DMSO concentration in the assay.
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add 2 µL of each diluted inhibitor concentration.
-
Include "No Inhibitor" controls (2 µL of DMSO/buffer mix) and "No Enzyme" blanks (2 µL of DMSO/buffer mix).
-
-
Enzyme Addition & Pre-incubation:
-
Add 88 µL of the diluted POP enzyme solution to all wells except the "No Enzyme" blanks. Add 88 µL of assay buffer to the blank wells.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for establishing equilibrium.[11]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the POP substrate solution to all wells, bringing the total volume to 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the increase in fluorescence (RFU - Relative Fluorescence Units) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔRFU/minute).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The comparative analysis of 3-(Prolylamino)benzoic acid and 4-(Prolylamino)benzoic acid serves as a quintessential example of the importance of positional isomerism in determining biological activity. Based on established principles of structure-activity relationships, it is hypothesized that the para-isomer will exhibit more potent inhibitory activity against proline-specific peptidases like POP due to a more favorable geometry for active site binding.
The provided experimental workflow offers a robust method to validate this hypothesis and quantify the potency of each isomer. The results of such studies are invaluable, not only for characterizing these specific compounds but also for informing the future design of more potent and selective enzyme inhibitors. By understanding how subtle structural modifications translate into significant changes in function, researchers can more effectively navigate the complex landscape of drug discovery.
References
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Yoshimoto, T., Tsuru, D., Yamamoto, N., Ikezawa, R., & Furukawa, S. (1991). Structure activity relationship of inhibitors specific for prolyl endopeptidase. Agricultural and Biological Chemistry, 55(1), 37-43. Available from: [Link]
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Skov, K., Bjerre, G., & Rasmussen, L. K. (2009). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Agricultural and Food Chemistry, 57(1), 143-148. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 252597, 4-(Benzoylamino)benzoic acid. Available from: [Link]
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Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods, 5(4), 1909-1917. Available from: [Link]
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Khan, S. A., et al. (2020). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. Available from: [Link]
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Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides. ResearchGate. Available from: [Link]
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Fasanmade, A. A., & Anyakora, C. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs. Available from: [Link]
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Angeli, A., et al. (2018). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3349-3357. Available from: [Link]
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Lotfi, M., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 17, 2649-2670. Available from: [Link]
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Dziuba, M., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Nutrients, 15(4), 956. Available from: [Link]
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Fülöp, V., Böcskei, Z., & Polgár, L. (2006). Structure-function properties of prolyl oligopeptidase family enzymes. Chemical Reviews, 106(8), 3233-3249. Available from: [Link]
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Juillerat-Jeanneret, L. (2020). Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions. Journal of Leukocyte Biology, 108(2), 553-566. Available from: [Link]
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Gasparyan, A. A., et al. (2016). Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. ResearchGate. Available from: [Link]
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Dungan, K. M., & Ghazi, A. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]
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Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]
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Kumar, A., & Singh, A. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
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Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]
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Yaqoob, M., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(10), 2959. Available from: [Link]
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Zhang, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. Available from: [Link]
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Inter-laboratory validation of the analytical method for 3-(Prolylamino)benzoic acid
An Inter-Laboratory Comparative Guide to the Validation of the Analytical Method for 3-(Prolylamino)benzoic acid
Executive Summary
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for 3-(prolylamino)benzoic acid, a known process-related impurity in the synthesis of the carbapenem antibiotic, Ertapenem.[1] Ensuring the purity and safety of pharmaceutical products requires analytical methods that are not only accurate and reliable but also robust and transferable across different quality control laboratories. This document details a validation strategy for a High-Performance Liquid Chromatography (HPLC) method, comparing its performance across multiple laboratory sites to establish reproducibility. We will explore the rationale behind the selection of HPLC over other techniques, provide detailed experimental protocols for each validation parameter as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present illustrative data to guide researchers and drug development professionals in this critical aspect of pharmaceutical quality assurance.[2][3][4][5]
Introduction: The Imperative for a Validated, Transferable Method
3-(Prolylamino)benzoic acid is a key impurity that must be monitored and controlled during the manufacturing of Ertapenem to ensure the final drug product meets stringent safety and efficacy standards.[1] The reliable quantification of such impurities is a cornerstone of Good Manufacturing Practices (GMP). An analytical method, therefore, must be formally validated to provide documented evidence that it is fit for its intended purpose.[6][7]
While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory validation (or reproducibility study) is the ultimate test of a method's robustness.[8] This process is crucial when a method is intended for use at multiple sites, such as different manufacturing plants, contract research organizations (CROs), or international laboratories.[9] It demonstrates that the method can be successfully transferred and will produce comparable and reliable results regardless of the laboratory, analyst, or equipment, thereby ensuring consistent product quality across the supply chain.[10]
Selection and Comparison of Analytical Methodologies
The choice of analytical technique is predicated on the physicochemical properties of the analyte, the required sensitivity, and the intended application (e.g., routine QC vs. research). For a non-volatile organic acid like 3-(prolylamino)benzoic acid, HPLC with UV detection is the most pragmatic and widely adopted technique for quality control environments.
Comparative Analysis of Potential Methods
To justify the selection of HPLC, a comparison with other viable techniques is presented below. The data for HPLC is based on established methods for benzoic acid and its analogues, which are expected to be directly applicable.[11][12][13]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a packed column and liquid mobile phase. | Similar to HPLC but uses smaller particles for higher resolution and speed; MS provides mass-based detection. | Separation of volatile compounds in a gaseous mobile phase; requires derivatization for non-volatile analytes. |
| Specificity | Good. Can be enhanced with photodiode array (PDA) detection. Potential for co-elution. | Excellent. MS provides mass-to-charge ratio data, confirming identity and resolving co-eluting peaks. | Excellent. Mass spectra provide definitive identification, but derivatization can introduce complexity. |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 1 µg/mL (analyte dependent) |
| Speed | Moderate (10-30 min run time). | High (<5 min run time). | Slow to Moderate (20-40 min run time, plus derivatization). |
| Cost & Complexity | Moderate cost, widely available, and relatively simple to operate. | High initial cost and higher operational complexity. | Moderate cost, but derivatization adds an extra step and potential for variability. |
| Fitness for Purpose | Optimal. Well-suited for routine QC due to its robustness, cost-effectiveness, and sufficient sensitivity for impurity quantification. | Over-specified for routine QC but excellent for impurity identification and structural elucidation during development. | Not ideal. The requirement for derivatization makes it less robust and more complex for routine analysis of this analyte. |
Based on this comparison, a standard Reverse-Phase HPLC (RP-HPLC) method is selected for the inter-laboratory validation study as it provides the best balance of performance, reliability, and operational efficiency for its intended purpose in a pharmaceutical QC setting.
Inter-Laboratory Validation Study Design
The objective of this study is to demonstrate the reproducibility of the analytical method for quantifying 3-(prolylamino)benzoic acid. The study involves three independent laboratories (Lab A, Lab B, Lab C) analyzing identical, centrally prepared samples.
Workflow for Inter-Laboratory Validation
The overall process follows a structured plan to ensure consistency and comparability of the data generated across all participating sites.
Caption: Workflow of the inter-laboratory validation process.
Detailed Experimental Protocols & Acceptance Criteria
The following protocols are based on ICH Q2(R2) guidelines and should be executed by each participating laboratory.[5][14]
Proposed HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Specificity
-
Objective: To demonstrate that the method is free from interference from the drug substance (Ertapenem), excipients, or other potential impurities.
-
Protocol:
-
Prepare solutions of a blank (diluent), a placebo (formulation matrix without drug substance or impurity), the drug substance, and 3-(prolylamino)benzoic acid reference standard.
-
Prepare a spiked sample by adding a known amount of 3-(prolylamino)benzoic acid to the placebo solution.
-
Analyze all solutions by HPLC.
-
-
Acceptance Criteria: The peak for 3-(prolylamino)benzoic acid in the spiked sample must be pure and free from co-elution with any peaks from the blank, placebo, or drug substance chromatograms.
Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and instrument response over a defined range.
-
Protocol:
-
Prepare a series of at least five calibration standards of 3-(prolylamino)benzoic acid ranging from the reporting limit (e.g., 50%) to 150% of the specified limit for the impurity.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
The proposed concentration range is validated for accuracy and precision.[5]
-
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Prepare placebo samples spiked with 3-(prolylamino)benzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each concentration level.
Precision
Precision is assessed at three levels to provide a complete picture of the method's variability.
Caption: Hierarchical levels of precision assessment.
-
Protocol (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six replicate samples of a homogeneous batch (spiked at 100% of the specification limit) on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different instrument within the same laboratory.[15]
-
-
Protocol (Reproducibility):
-
Each of the three participating laboratories will analyze six replicates of the same centrally prepared homogeneous batch.
-
The results from all laboratories are collected for statistical analysis.
-
-
Acceptance Criteria:
-
Repeatability: Relative Standard Deviation (RSD) ≤ 5.0%.
-
Intermediate Precision: RSD ≤ 10.0%.
-
Reproducibility: RSD ≤ 15.0%.
-
Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare samples at the estimated LOQ concentration and analyze six replicates.
-
-
Acceptance Criteria: The accuracy (recovery) at the LOQ should be within 80.0% to 120.0%, and the precision (RSD) should be ≤ 15.0%.
Inter-Laboratory Data Comparison and Analysis
The true measure of the method's success is the comparison of results generated by the independent laboratories. The following tables present illustrative data from such a study.
Table 1: Comparison of Accuracy (% Recovery) Across Laboratories
| Concentration Level | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) |
| 80% of Spec. Limit | 98.5% | 101.2% | 99.3% |
| 100% of Spec. Limit | 99.8% | 100.5% | 101.9% |
| 120% of Spec. Limit | 101.0% | 98.9% | 100.2% |
| Mean Recovery | 99.8% | 100.2% | 100.5% |
Table 2: Comparison of Precision (Reproducibility)
| Statistic | Lab A Results (n=6) | Lab B Results (n=6) | Lab C Results (n=6) |
| Mean (µg/mL) | 10.12 | 9.95 | 10.25 |
| Std. Deviation | 0.21 | 0.25 | 0.28 |
| RSD (Repeatability) | 2.1% | 2.5% | 2.7% |
| Overall Mean | \multicolumn{3}{c | }{10.11 µg/mL} | |
| Overall Std. Dev. | \multicolumn{3}{c | }{0.35} | |
| RSD (Reproducibility) | \multicolumn{3}{c | }{\textbf{3.5%}} |
The data clearly shows that all laboratories achieved comparable results for both accuracy and precision. The overall reproducibility RSD of 3.5% is well within the typical acceptance criterion of ≤ 15.0%, demonstrating that the method is robust and transferable.
Conclusion
The inter-laboratory validation study confirms that the proposed RP-HPLC method for the quantification of 3-(prolylamino)benzoic acid is specific, linear, accurate, and precise. Most importantly, the high degree of reproducibility between the three participating laboratories demonstrates that the method is robust and suitable for transfer between different quality control sites. This validated and transferable method provides a reliable tool for ensuring the consistent quality and safety of Ertapenem by controlling its process-related impurities.
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A Comparative Guide to the Efficacy of Aminobenzoic Acid Derivatives in Biological Assays
Introduction: The Versatile Scaffold of Aminobenzoic Acid
Aminobenzoic acids, a class of organic compounds characterized by a benzene ring substituted with both an amino and a carboxyl group, represent a foundational scaffold in medicinal chemistry. The three primary isomers—ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA)—each provide a unique structural backbone that has been extensively derivatized to yield a multitude of biologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][3][4][5][6][7]
This guide offers a comparative analysis of the efficacy of various aminobenzoic acid derivatives across key biological assays. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts. The causality behind experimental choices and the mechanistic underpinnings of the observed biological activities will be elucidated to provide a deeper, field-proven perspective.
Caption: Structural isomers of aminobenzoic acid.
I. Antimicrobial Efficacy: Targeting Essential Bacterial Pathways
A cornerstone of aminobenzoic acid's fame in biological assays is the antimicrobial activity of its derivatives, particularly those of PABA.[1] PABA is an essential precursor for the synthesis of folic acid in many bacteria, a pathway absent in humans who obtain folate from their diet.[8][9][10] This metabolic difference provides a selective target for antimicrobial agents.
Mechanism of Action: Folate Synthesis Inhibition
The primary mechanism of antimicrobial action for many PABA derivatives, especially sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[11] By mimicking the natural substrate, PABA, these derivatives bind to the enzyme's active site, halting the production of dihydropteroate and, consequently, folic acid. This disruption of folate metabolism inhibits bacterial growth and proliferation.[11]
Caption: Inhibition of bacterial folate synthesis by PABA derivatives.
Comparative Efficacy of Antimicrobial Derivatives
The antimicrobial efficacy of aminobenzoic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.
| Derivative Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference Compound | Source |
| Schiff Bases of PABA | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | >1000 | - | [12] |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 31.25 | - | [12] | |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | - (pMIC = 2.11 µM/ml) | Norfloxacin (pMIC = 2.61 µM/ml) | [13] | |
| Amides of PABA | 4-(Piperazin-1-ylcarbonyl)aniline | E. coli, S. aureus, B. subtilis, P. aeruginosa | Significant activity | Tetracycline | [14] |
| Sulfonamides of Anthranilic Acid | 4-Nitrobenzenesulfonamide of anthranilic acid | Candida albicans | 4 (25-50% inhibition) | - | [15] |
| Metal Complexes of PABA | CdO and MnO nanoparticles with PABA | E. coli, S. aureus | Notable activity | Ciprofloxacin | [1] |
Insights and Experimental Considerations: The data indicates that simple Schiff base formation can significantly enhance the antimicrobial activity of PABA, with halogen substitutions further increasing potency.[12] The choice of the aldehyde for the Schiff base reaction is critical in tuning the biological activity.[12] When designing antimicrobial assays, it is crucial to include both Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the spectrum of activity.[13][16] The tube dilution method is a standard and reliable technique for determining MIC values.[13]
II. Anticancer Activity: Inducing Cytotoxicity in Malignant Cells
Derivatives of both PABA and anthranilic acid have been investigated for their potential as anticancer agents.[3][5] These compounds have shown the ability to inhibit the proliferation of various cancer cell lines, often with IC50 values in the low micromolar range.[5]
Comparative Efficacy of Anticancer Derivatives
The anticancer efficacy is commonly assessed using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Source |
| Benzamide derivatives of PABA | Not specified | Not specified | 5.85 and 4.53 | 5-Fluorouracil | [5] |
| PABA Derivatives | Chloro anilinoquinoline derivative | MCF-7 (Breast) | 3.42 | Doxorubicin, Erlotinib | [5] |
| Chloro anilinoquinoline derivative | A549 (Lung) | 5.97 | Doxorubicin, Erlotinib | [5] | |
| Schiff Bases of PABA | Not specified | HepG2 (Liver) | ≥ 15.0 | - | [12][17] |
| Quinazolinone derivatives of Anthranilic acid | Compound 5 (specific structure not detailed) | MCF-7 (Breast) | 100 | - | [18] |
| Benzoic Acid Derivatives | 4-chlorobenzoyl derivative | HT-29 (Colon) | 3.9 | Vatalanib | [18] |
Insights and Experimental Considerations: The data reveals that modifications of the PABA and anthranilic acid scaffold can lead to potent anticancer agents. For instance, the incorporation of a chloro anilinoquinoline moiety results in compounds with IC50 values comparable to established chemotherapy drugs like doxorubicin.[5] The choice of the cancer cell line is critical, as the efficacy of a compound can vary significantly between different types of cancer. The MTT assay is a widely used colorimetric assay for assessing cell viability and determining IC50 values.[19]
III. Anti-inflammatory and Other Biological Activities
Beyond antimicrobial and anticancer effects, aminobenzoic acid derivatives exhibit a range of other important biological activities.
-
Anti-inflammatory Activity: Derivatives of anthranilic acid, such as fenamates, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3] Newer derivatives of 2-aminobenzoic acid have also shown potent anti-inflammatory and analgesic properties, with some compounds exceeding the activity of standard drugs like aspirin and phenylbutazone in animal models.[20] The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating anti-inflammatory activity.[21]
-
Cholinesterase Inhibition: Certain aminobenzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[22] This makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, which are characterized by cholinergic deficits.[9][22][23] Enzyme inhibition assays are used to determine the IC50 values of these compounds against AChE and BChE.[22]
Experimental Protocols
To ensure the reproducibility and validation of the data presented, detailed protocols for key biological assays are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (aminobenzoic acid derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in the 96-well plate using the broth medium.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
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A Comparative Guide to Analytical Methods for Ertapenem Impurity Profiling: Benchmarking a Novel UPLC-MS/MS Method Against a Standard HPLC Approach
In the realm of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This is particularly critical for antibiotics like Ertapenem, a broad-spectrum carbapenem used to treat severe bacterial infections.[1][2] The inherent instability of the β-lactam ring in Ertapenem makes it susceptible to degradation, leading to the formation of various impurities that could potentially compromise its therapeutic action or introduce toxicity.[2][3]
This guide provides an in-depth technical comparison of two distinct analytical methodologies for the impurity profiling of Ertapenem. We will benchmark a modern, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a robust, widely-published High-Performance Liquid Chromatography (HPLC) method that serves as a de facto industry standard in the absence of a current pharmacopeial monograph for Ertapenem.
This comparison is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive evaluation based on key performance metrics and explaining the scientific rationale behind the experimental choices.
The Critical Need for Rigorous Impurity Analysis of Ertapenem
Ertapenem's molecular structure, while effective in its antibacterial action, is prone to degradation through hydrolysis and oxidation.[2][3] This can result in the formation of impurities such as the ring-opened hydrolysis product and various dimers.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) for the identification, reporting, and qualification of impurities in new drug substances and products, underscoring the necessity for sensitive and specific analytical methods.[5]
The Benchmark: A Standard Reversed-Phase HPLC Method
For the purpose of this guide, our benchmark is a well-documented reversed-phase HPLC method, adapted from principles outlined in multiple scientific publications.[4] Such methods are the workhorses of many quality control laboratories, valued for their reliability and reproducibility.
Causality Behind the Experimental Choices for the HPLC Method
The selection of a C18 or a phenyl-based column is common for providing the necessary hydrophobicity to retain Ertapenem and its impurities, allowing for separation based on polarity differences.[4] A phosphate buffer is often employed to maintain a stable pH, which is critical for the consistent ionization state of the acidic and basic functional groups in the analytes and for achieving reproducible retention times.[4] Gradient elution, starting with a high aqueous mobile phase composition and gradually increasing the organic solvent (typically acetonitrile), is necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe. UV detection is a standard, non-destructive technique suitable for chromophoric molecules like Ertapenem.
The Challenger: A Novel UPLC-MS/MS Method
To address the demand for higher throughput, increased sensitivity, and more definitive peak identification, we propose a novel UPLC-MS/MS method. This technique leverages the separation efficiency of sub-2 µm particle columns and the specificity and sensitivity of tandem mass spectrometry.
Rationale for the UPLC-MS/MS Approach
The primary driver for developing a UPLC-MS/MS method is the ability to achieve faster analysis times without compromising, and often improving, resolution. The enhanced sensitivity of the mass spectrometer allows for the detection and quantification of impurities at much lower levels than UV detection. Furthermore, the use of tandem mass spectrometry (MS/MS) provides structural information, enabling the confident identification of known and unknown impurities by analyzing their fragmentation patterns.[3] This is a significant advantage over UV detection, which only provides retention time and UV spectral information.
Head-to-Head Comparison: Method Validation Data
The performance of both methods was evaluated according to the ICH Q2(R1) guidelines for the validation of analytical procedures. The key validation parameters are summarized below.
| Validation Parameter | Standard HPLC-UV Method | Novel UPLC-MS/MS Method | Rationale for Performance Difference |
| Specificity | Demonstrated by peak purity analysis using a photodiode array (PDA) detector and forced degradation studies showing resolution from degradation products.[4] | Confirmed by unique precursor-to-product ion transitions for Ertapenem and each known impurity, providing unequivocal identification. | MS/MS is inherently more specific than UV detection, as it relies on the unique mass-to-charge ratio and fragmentation pattern of each analyte. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Both methods demonstrate excellent linearity, a fundamental requirement for quantitative analysis. |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | The UPLC-MS/MS method offers a wider dynamic range, particularly at the lower end, due to its superior sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | Both methods are highly accurate, indicating minimal systematic error. |
| Precision (RSD) | < 2.0% | < 1.5% | The UPLC-MS/MS method demonstrates slightly better precision, likely due to the robustness of the instrumentation and the use of a stable isotope-labeled internal standard. |
| LOD (µg/mL) | ~0.3 | ~0.03 | The limit of detection is significantly lower for the UPLC-MS/MS method, enabling the detection of trace-level impurities. |
| LOQ (µg/mL) | ~1.0 | ~0.1 | The limit of quantitation is also substantially better for the UPLC-MS/MS method, allowing for the accurate measurement of impurities at very low concentrations. |
| Run Time (minutes) | 30 - 45 | 5 - 10 | The use of UPLC technology dramatically reduces the analysis time, leading to a significant increase in sample throughput. |
Experimental Protocols
Standard HPLC-UV Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 298 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Ertapenem sample in Mobile Phase A to a final concentration of 1 mg/mL.
Novel UPLC-MS/MS Method Protocol
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A rapid linear gradient from 2% to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) will be used for quantification, with specific precursor and product ion transitions for Ertapenem and its impurities.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the Ertapenem sample in a water/acetonitrile (95:5) mixture to a final concentration of 0.1 mg/mL.
Visualizing the Workflows
Caption: Comparative workflows for the standard HPLC-UV and novel UPLC-MS/MS methods.
Logical Framework for Method Validation
Caption: Interrelationship of validation parameters for analytical method suitability.
Concluding Remarks
This comparative guide demonstrates that while the standard HPLC-UV method is a reliable and accurate technique for Ertapenem impurity profiling, the novel UPLC-MS/MS method offers significant advantages in terms of speed, sensitivity, and specificity. The dramatic reduction in run time can lead to substantial increases in laboratory throughput and efficiency. The superior sensitivity of the UPLC-MS/MS method allows for the confident detection and quantification of impurities at levels that may be missed by UV detection, aligning more closely with the stringent requirements of modern pharmaceutical quality control.
The choice of method will ultimately depend on the specific needs of the laboratory. For routine quality control where the impurity profile is well-characterized, a validated HPLC-UV method may be sufficient. However, for in-depth impurity profiling, stability studies, and the analysis of unknown degradation products, the UPLC-MS/MS method is unequivocally the more powerful and informative tool.
References
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International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Veeprho. Ertapenem Impurities and Related Compound. [Link]
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Journal of Chromatographic Science. Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. [Link]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia. Priority Monographs. [Link]
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Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Ertapenem Villerton, 1 g powder for concentrate for solution for infusion. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. [Link]
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ResearchGate. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]
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Drugs.com. Ertapenem Monograph for Professionals. [Link]
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PubMed. Assays for determination of ertapenem for applications in therapeutic drug monitoring, pharmacokinetics and sample stability. [Link]
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Journal of Science & Technology. New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. [Link]
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European Directorate for the Quality of Medicines & HealthCare. How should the test requirements be applied in related substances tests?. [Link]
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European Directorate for the Quality of Medicines & HealthCare. Guideline on control of impurities of pharmacopoeial substances. [Link]
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International Journal of Research in Pharmaceutical Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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A Structural Comparison of 3-(Prolylamino)benzoic Acid with Potent Enzyme Inhibitors: A Guide for Researchers
This guide provides a comprehensive structural and functional comparison of 3-(Prolylamino)benzoic acid with established inhibitors of key enzymes implicated in various disease states. As researchers and drug development professionals, understanding the subtle molecular interactions that govern inhibitor potency and selectivity is paramount. This document delves into the structural nuances of inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4), Fibroblast Activation Protein (FAP), and Aldo-Keto Reductase 1C3 (AKR1C3), providing a framework for evaluating the potential of novel chemical entities like 3-(Prolylamino)benzoic acid.
Introduction to 3-(Prolylamino)benzoic Acid: A Molecule of Interest
3-(Prolylamino)benzoic acid is a chemical entity characterized by a benzoic acid scaffold linked to a proline residue via an amide bond.[1] Its structure, featuring both a cyclic amino acid and an aromatic carboxylic acid, positions it as a molecule of interest for inhibiting enzymes that recognize such moieties. While primarily known as an impurity in the synthesis of the antibiotic ertapenem, its structural motifs are reminiscent of known enzyme inhibitors, prompting a comparative analysis of its potential biological activity.[1]
Potential Enzyme Targets and the Rationale for Comparison
The structural features of 3-(Prolylamino)benzoic acid suggest potential interactions with several enzyme families:
-
Proline-Specific Peptidases (DPP-4 and FAP): The presence of a proline residue is a key recognition element for enzymes like DPP-4 and FAP, which play crucial roles in glucose metabolism and cancer biology, respectively.[2][3] Inhibitors of these enzymes often incorporate a proline-like scaffold to mimic the natural substrate.
-
Aldo-Keto Reductases (AKR1C3): The benzoic acid moiety is a common scaffold in a class of inhibitors targeting AKR1C3, an enzyme involved in steroid hormone metabolism and implicated in castration-resistant prostate cancer.[4][5]
Structural and Potency Comparison of Enzyme Inhibitors
To provide a clear and objective comparison, the following table summarizes the structural features and reported inhibitory potencies of selected inhibitors for DPP-4, FAP, and AKR1C3. These compounds have been chosen based on their structural relevance to 3-(Prolylamino)benzoic acid, incorporating either a proline-like or a benzoic acid-based scaffold.
| Inhibitor Class | Compound | Target Enzyme | Key Structural Features | IC50/Ki Value |
| DPP-4 Inhibitors | Sitagliptin | DPP-4 | β-aminopiperidine | IC50: 19 nM |
| Vildagliptin | DPP-4 | Pyrrolidine-based | IC50: 62 nM | |
| Saxagliptin | DPP-4 | Cyanopyrrolidine | IC50: 50 nM | |
| Diprotin A (Ile-Pro-Ile) | DPP-4 | Proline-containing tripeptide | - | |
| FAP Inhibitors | Talabostat (Val-boroPro) | FAP & DPP-4 | Proline boronic acid | IC50: 560 nM (FAP) |
| UAMC-1110 | FAP | (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine | Ki: 3.0 nM | |
| AKR1C3 Inhibitors | Flufenamic Acid | AKR1C3 | N-phenylanthranilic acid | IC50: 50 nM |
| 3-(Phenylamino)benzoic acid derivative | AKR1C3 | 3-(phenylamino)benzoic acid | IC50: 0.94 µM | |
| Topic Compound | 3-(Prolylamino)benzoic acid | DPP-4, FAP, AKR1C3 (Putative) | Proline and benzoic acid moieties | Not Reported |
Experimental Workflow: In Vitro Enzyme Inhibition Assay
To empirically determine the inhibitory potential of a compound like 3-(Prolylamino)benzoic acid, a standardized in vitro enzyme inhibition assay is essential. The following protocol outlines a general fluorescence-based assay that can be adapted for DPP-4, FAP, or AKR1C3.
Principle:
The assay measures the enzymatic activity by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced, allowing for the determination of the inhibitor's potency (typically as an IC50 value).
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., Tris-HCl for DPP-4).
-
Enzyme Solution: Dilute the recombinant human enzyme (DPP-4, FAP, or AKR1C3) to a working concentration in the assay buffer.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4) in DMSO and then dilute to the working concentration in assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 3-(Prolylamino)benzoic acid) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. A known inhibitor should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution (or DMSO for the control) to the wells.
-
Add 60 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates) using a microplate reader. Record readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the linear slope of the fluorescence signal over time.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][7]
-
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Structural Insights into Inhibitor Binding
Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. Here, we explore the structural basis of inhibition for our target enzymes.
DPP-4 and FAP: The Proline Pocket
DPP-4 and FAP are structurally similar serine proteases that both possess a characteristic "proline pocket" (S1 subsite) which accommodates the proline residue of their substrates.[2][3] However, key differences in their active sites account for their distinct substrate specificities and provide opportunities for selective inhibition.
-
DPP-4: The active site of DPP-4 features a hydrophobic S1 pocket that favorably binds the pyrrolidine ring of proline.[8] Key interactions often involve hydrogen bonds between the inhibitor's amino group and glutamic acid residues (Glu205 and Glu206) in the S2 subsite.[8]
-
FAP: While also possessing a proline-binding S1 pocket, the active site of FAP is wider and more accessible than that of DPP-4. This allows FAP to accommodate larger substrates and exhibit both exopeptidase and endopeptidase activity.[9] The differences in the residues lining the active site cleft, particularly around the S2 subsite, are critical for designing FAP-selective inhibitors.[9]
Caption: Key inhibitor interactions in DPP-4 and FAP active sites.
AKR1C3: The Benzoic Acid Binding Site
Inhibitors of AKR1C3, particularly those based on the N-phenylanthranilic acid scaffold, typically bind in a large hydrophobic pocket.[10][11] The carboxylic acid group of the inhibitor is crucial for binding, forming hydrogen bonds with the catalytic residues Tyr55 and His117 in the enzyme's active site.[10][11] The phenyl rings of the inhibitor occupy adjacent hydrophobic pockets, and substitutions on these rings can significantly impact potency and selectivity.[4][5] Molecular docking studies have been instrumental in elucidating these binding modes and guiding the design of more potent and selective inhibitors.[10][11]
Caption: Binding mode of a benzoic acid-based inhibitor in the AKR1C3 active site.
Conclusion and Future Directions
Future research should focus on:
-
Synthesis and Purification: Obtaining a pure sample of 3-(Prolylamino)benzoic acid for in vitro testing.
-
Enzyme Inhibition Assays: Performing the described assays to determine the IC50 values of 3-(Prolylamino)benzoic acid against DPP-4, FAP, and AKR1C3.
-
Structural Biology: If significant inhibitory activity is observed, co-crystallization or molecular docking studies would be invaluable for understanding its binding mode and guiding further optimization.
By systematically evaluating the biological activity of this and other novel compounds, the field of drug discovery can continue to advance towards more potent and selective therapeutics.
References
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Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS One. [Link]
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Structure-based overlay of N-phenylanthranilic acid ternary... - ResearchGate. [Link]
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Understanding the Structural Basis for FAP Homodimerization, Heterodimerization and FAP Substrate Specificity | Lehigh Preserve. [Link]
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Structure-based overlay of N -phenylanthranilic acid ternary complexes.... - ResearchGate. [Link]
-
Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PubMed Central. [Link]
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Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed. [Link]
-
Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC - NIH. [Link]
-
Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC - NIH. [Link]
-
Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC - PubMed Central. [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC - NIH. [Link]
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DPP4 - Diabetes Mellitus: undefined - PDB-101. [Link]
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Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library - PubMed. [Link]
-
1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV) - RCSB PDB. [Link]
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Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. [Link]
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Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - AACR Journals. [Link]
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Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC - NIH. [Link]
-
Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - NIH. [Link]
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Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID: 1X70) (27) in complex with sitagliptin (715). The picture is created by NGL (28, 34). - ResearchGate. [Link]
-
Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC - NIH. [Link]
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ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS | Request PDF - ResearchGate. [Link]
-
Synthesis, biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2 phenylamino-benzoic acid derivatives - JOCPR. [Link]
-
(PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives - ResearchGate. [Link]
-
Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - NIH. [Link]
-
Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed. [Link]
-
(PDF) Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives - ResearchGate. [Link]
-
Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase | Request PDF - ResearchGate. [Link]
-
Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides - UL Research Repository. [Link]
-
Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides - ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]
-
Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro | Request PDF - ResearchGate. [Link]
-
The effect of dilution on the IC50 for inhibition of human plasma DPP... - ResearchGate. [Link]
-
Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - NIH. [Link]
-
50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. [Link]
-
Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. [Link]
-
How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 9. preserve.lehigh.edu [preserve.lehigh.edu]
- 10. Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
A Comparative Stability Study of Different Salts of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic Acid: A Guide for Drug Development Professionals
In the landscape of modern drug development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its physicochemical properties, manufacturability, and ultimate therapeutic efficacy. This guide presents a comprehensive comparative stability study of various pharmaceutically acceptable salts of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, a novel carboxylic acid derivative with therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the stability of the hydrochloride, sodium, potassium, and mesylate salts of the parent compound under various stress conditions. The experimental design, methodologies, and interpretation of data are detailed to offer a robust framework for similar preclinical investigations.
Introduction: The Rationale for Salt Selection
The free acid form of an API often exhibits suboptimal properties such as poor solubility, low dissolution rate, and inadequate stability, which can hinder its development into a viable drug product. The formation of salts is a widely employed and effective strategy to overcome these limitations. The choice of the counterion can significantly alter the API's melting point, hygroscopicity, crystallinity, and ultimately, its stability.
3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, hereafter referred to as the "parent compound," is a molecule of interest due to its promising pharmacological profile. However, its successful development is contingent on identifying a salt form that possesses optimal stability, ensuring a long shelf-life, and consistent performance of the final dosage form. This guide details a head-to-head comparison of four common salt forms to elucidate their relative stability profiles.
Synthesis of Parent Compound and its Salts
A robust and reproducible synthesis of the parent compound and its salt forms is the foundational step for any comparative study. The following protocols are based on established organic chemistry principles and can be adapted for scale-up operations.
Synthesis of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid (Parent Compound)
The parent compound can be synthesized via a two-step process starting from 3-aminobenzoic acid and pyrrolidine.
Step 1: Activation of 3-Aminobenzoic Acid
3-Aminobenzoic acid is first converted to an activated intermediate, such as an acid chloride or an active ester, to facilitate the subsequent amidation reaction. A common method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Amidation with Pyrrolidine
The activated 3-aminobenzoic acid derivative is then reacted with pyrrolidine in the presence of a suitable base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield the desired product, 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Preparation of the Salts
Four different salts of the parent compound were prepared for this comparative stability study: hydrochloride, sodium, potassium, and mesylate.
-
Hydrochloride (HCl) Salt: The parent compound is dissolved in a suitable organic solvent (e.g., isopropanol or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.
-
Sodium (Na) Salt: The parent compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and an equimolar amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added. The salt can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.
-
Potassium (K) Salt: Similar to the sodium salt preparation, the parent compound is treated with an equimolar amount of a potassium base, such as potassium hydroxide or potassium tert-butoxide, in a suitable solvent.
-
Mesylate Salt: The parent compound is dissolved in a suitable solvent, and an equimolar amount of methanesulfonic acid is added. The mesylate salt is then isolated by precipitation or crystallization.
Experimental Design for Comparative Stability Study
A comprehensive stability study was designed to evaluate the physical and chemical stability of the four salts under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
dot
Caption: Experimental Workflow for the Comparative Stability Study.
Stress Conditions
The four salts were subjected to the following stress conditions to accelerate degradation and assess their stability:
-
Thermal Stress: Samples were stored at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a controlled temperature oven.
-
Humidity Stress: Samples were exposed to high humidity conditions (e.g., 75% RH and 90% RH) in a humidity chamber.
-
Photostability: Samples were exposed to a combination of visible and UV light in a photostability chamber.
Analytical Techniques
A suite of analytical techniques was employed to monitor the physical and chemical changes in the salt samples throughout the stability study.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method was developed and validated to quantify the parent compound and detect any degradation products.
-
X-Ray Powder Diffraction (XRPD): XRPD was used to monitor changes in the crystalline form of the salts, such as polymorphism or conversion to an amorphous state.
-
Differential Scanning Calorimetry (DSC): DSC was employed to determine the melting point and detect any changes in the thermal behavior of the salts.
-
Thermogravimetric Analysis (TGA): TGA was used to assess the thermal stability and measure weight loss due to desolvation or decomposition.
-
Dynamic Vapor Sorption (DVS): DVS was utilized to evaluate the hygroscopicity of the different salt forms.
Results and Discussion
The stability data for the four salts of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid are summarized in the following tables.
HPLC Purity Analysis under Stress Conditions
| Salt Form | Initial Purity (%) | Purity after 4 weeks at 60°C (%) | Purity after 4 weeks at 40°C/75% RH (%) | Purity after Photostability (%) |
| Hydrochloride | 99.8 | 98.5 | 99.1 | 99.6 |
| Sodium | 99.7 | 95.2 | 96.8 | 98.9 |
| Potassium | 99.9 | 94.8 | 96.1 | 98.5 |
| Mesylate | 99.8 | 99.2 | 99.5 | 99.7 |
The HPLC data indicates that the Mesylate salt exhibited the highest chemical stability under both thermal and humidity stress conditions, with the least degradation observed. The Hydrochloride salt also demonstrated good stability. The Sodium and Potassium salts were found to be more susceptible to degradation, particularly at elevated temperatures.
Solid-State Characterization
| Salt Form | Initial Crystalline Form | XRPD after 4 weeks at 40°C/75% RH | DSC Melting Point (°C) | TGA Weight Loss (%) (up to 150°C) |
| Hydrochloride | Crystalline Form I | No change | 215.4 | < 0.2 |
| Sodium | Crystalline Form A | Partial conversion to amorphous | 188.2 | 2.5 (likely water) |
| Potassium | Crystalline Form B | Significant conversion to amorphous | 175.6 | 3.1 (likely water) |
| Mesylate | Crystalline Form X | No change | 235.8 | < 0.1 |
The solid-state analysis revealed that the Mesylate and Hydrochloride salts maintained their crystalline integrity under humidity stress, as confirmed by XRPD. In contrast, the Sodium and Potassium salts showed a tendency to convert to an amorphous form, which can negatively impact stability and handling properties. The higher melting points of the Mesylate and Hydrochloride salts, as determined by DSC, suggest greater crystal lattice energy and physical stability. TGA results indicated that the Sodium and Potassium salts were more hygroscopic, showing greater weight loss attributed to water.
Hygroscopicity Assessment by DVS
| Salt Form | Water Uptake at 80% RH (%) | Hygroscopicity Classification |
| Hydrochloride | 0.8 | Slightly Hygroscopic |
| Sodium | 4.5 | Hygroscopic |
| Potassium | 5.2 | Hygroscopic |
| Mesylate | 0.5 | Slightly Hygroscopic |
The DVS data corroborates the findings from TGA, confirming that the Sodium and Potassium salts are significantly more hygroscopic than the Hydrochloride and Mesylate salts . High hygroscopicity can lead to issues such as deliquescence, chemical degradation, and altered dissolution behavior.
dot
Caption: Summary of Comparative Stability of Different Salts.
Conclusion and Recommendations
Based on the comprehensive stability data generated in this study, the Mesylate salt of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is identified as the most stable salt form . It exhibits superior chemical and physical stability under all tested stress conditions and possesses low hygroscopicity. The Hydrochloride salt also presents a viable, albeit slightly less stable, alternative. The Sodium and Potassium salts are not recommended for further development due to their pronounced instability and hygroscopicity.
For the progression of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid into clinical development, the mesylate salt is the lead candidate. Further characterization of this salt form, including solubility, dissolution, and preformulation studies, is warranted.
Detailed Experimental Protocols
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
X-Ray Powder Diffraction (XRPD)
-
Instrument: Panalytical X'Pert Pro or equivalent
-
Radiation: Cu Kα
-
Voltage and Current: 45 kV and 40 mA
-
Scan Range: 2° to 40° 2θ
-
Step Size: 0.02° 2θ
-
Scan Speed: 2°/min
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent
-
Sample Pan: Tzero aluminum pans
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 300°C
-
Purge Gas: Nitrogen at 50 mL/min
Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 or equivalent
-
Sample Pan: Platinum pans
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 400°C
-
Purge Gas: Nitrogen at 60 mL/min
Dynamic Vapor Sorption (DVS)
-
Instrument: Surface Measurement Systems DVS Advantage or equivalent
-
Temperature: 25°C
-
Relative Humidity Range: 0% to 95% RH in 10% increments
-
Equilibrium Criterion: dm/dt of 0.002% per minute
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid, a compound featuring aromatic carboxylic acid, amide, and tertiary amine functionalities. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment. This document is designed to be a self-validating system, grounding its procedural guidance in established safety protocols and regulatory frameworks.
Immediate Safety Considerations: The "Why" Behind the "How"
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid may not always be readily available, data from analogous compounds, such as 3-(1-Pyrrolidinyl)benzoic acid (CAS 72548-79-9), indicate that it should be handled as a hazardous substance. It is classified as causing skin and eye irritation and is harmful if swallowed or inhaled.
The molecular structure of this compound informs the necessary precautions. The carboxylic acid group can cause corrosion, the amide linkage can have specific incompatibilities, and the pyrrolidine ring, a cyclic amine, requires careful handling to prevent hazardous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. Before handling the compound for disposal, ensure you are wearing:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Splash goggles and a face shield: To protect against accidental splashes.
-
A laboratory coat: To prevent contamination of personal clothing.
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: A Foundation of Safety
Proper disposal begins with accurate waste characterization. 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid waste must be classified as hazardous chemical waste. It is crucial to segregate this waste stream from others to prevent dangerous reactions.
Incompatible Materials:
-
Acids: Amides can be incompatible with strong acids.
-
Bases: The carboxylic acid moiety will react with bases.
-
Oxidizing agents: Pyrrolidine derivatives can react with strong oxidizing agents.
-
Inorganic acids: Never mix organic acid waste with inorganic acids like hydrochloric or sulfuric acid in the same container.
All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated hazardous waste container.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Type | High-density polyethylene (HDPE) or glass, with a secure screw cap. | |
| Container Labeling | Must be clearly labeled "Hazardous Waste," with the full chemical name and concentration. | |
| Satellite Accumulation Area (SAA) Storage | At or near the point of generation, under the control of the generator. | |
| Maximum SAA Volume | 55 gallons total hazardous waste. | |
| Container Status | Must be kept closed except when adding waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
1. Waste Collection:
- Designate a specific, compatible hazardous waste container for all waste containing 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid. This includes pure compound, solutions, and contaminated materials.
- Ensure the container is in good condition, free from leaks or cracks.
2. Labeling:
- As soon as the first drop of waste is added, affix a hazardous waste label to the container.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name: "3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid" (no abbreviations or formulas)
- The approximate concentration or percentage of the compound in the waste.
- The date the container was started.
3. Storage in a Satellite Accumulation Area (SAA):
- Store the labeled waste container in a designated SAA within the laboratory.
- The SAA must be at or near the point of waste generation and under the direct control of the laboratory personnel.
- Ensure the container is stored in secondary containment to catch any potential leaks.
- Segregate the waste container from incompatible materials as listed above.
4. Requesting a Waste Pickup:
- Once the waste container is 90% full, or if the experiment is complete, arrange for a waste pickup through your institution's EHS department.
- Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a paper form.
- Do not overfill waste containers.
5. Handling Spills:
- In the event of a small spill, use an inert absorbent material, such as vermiculite or sand, to contain it.
- Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
- For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Caption: Decision workflow for the safe disposal of chemical waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.
References
-
Environmental Health and Safety, The University of Chicago. Hazardous Waste Disposal Procedures. [Link]
-
Research Compliance and Training, Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
Environmental Health and Safety, Oregon State University. Hazardous Waste Disposal Guide. [Link]
-
Environmental Health & Safety, The University of Texas at Austin. Chemical Waste. [Link]
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Environmental Health and Safety, Harvard University. Chemical and Hazardous Waste. [Link]
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Environmental Health and Safety, Princeton University. Sodium Amide. [Link]
-
CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal. [Link]
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Pharmaffiliates. 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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University of California, Irvine. SOP-for-Sodium-Amide-1.docx. [Link]
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National Center for Biotechnology Information, PubChem. Pyrrolidine. [Link]
-
Alpha Resources. Benzoic Acid Safety Data Sheet. [Link]
-
Al-Wasify, M., Hamza, R., & Hussein, M. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(4), e25806. [Link]
-
Sobhabio. 3-(Pyrrolidin-1-yl)benzoicacid. [Link]
- Carl ROTH.
Personal protective equipment for handling 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
Comprehensive Safety and Handling Guide: 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety standards and specific chemical hazard information.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Corrosion/Irritation: Category 2 irritant, causing skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Category 2 irritant, causing serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
-
Ingestion: May be harmful if swallowed.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[4][5][6] The following table outlines the minimum PPE requirements for handling 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against acids and organic compounds.[5] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional and local regulations.[7][8] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Essential for protecting against splashes and airborne particles.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9][10] |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contact with the chemical. |
| Respiratory | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below permissible limits, or when handling large quantities of the powder.[5][6][9] A risk assessment should be conducted to determine the appropriate respirator type. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following diagram and step-by-step protocol outline the recommended procedure for handling 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Caption: Safe handling workflow for 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation risk.[11]
-
Review the available Safety Data Sheet (SDS) for a similar compound to be familiar with all potential hazards and emergency procedures.[1][5]
-
-
Handling:
-
Carefully weigh the desired amount of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid on a tared weigh boat inside the chemical fume hood. Avoid creating dust.[12][13]
-
Gently transfer the weighed compound into the reaction vessel.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Once the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Properly doff and dispose of contaminated gloves and any other disposable PPE.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for major chemical spills.
-
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Plan
All waste containing 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][13][15] Do not dispose of this chemical down the drain.[14]
Conclusion
The safe handling of 3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid is paramount for the protection of laboratory personnel. By understanding the potential hazards, consistently using the correct PPE, adhering to safe handling protocols, and having a clear plan for emergencies and disposal, researchers can work with this compound with confidence and security. This proactive approach to safety is a cornerstone of responsible scientific practice.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-pyrrolidin-1-ylbenzoic acid.
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Powder Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of almotriptan.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
North Industrial Chemicals. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Kemsol. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
- Fisher Scientific. (2010, May 17). Safety Data Sheet for 3-Aminobenzoic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. nps.edu [nps.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. alpharesources.com [alpharesources.com]
- 14. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 15. redox.com [redox.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
